molecular formula C10H16 B12776080 (+)-4-Carene CAS No. 13837-63-3

(+)-4-Carene

Cat. No.: B12776080
CAS No.: 13837-63-3
M. Wt: 136.23 g/mol
InChI Key: LGNSZMLHOYDATP-XHNCKOQMSA-N
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Description

(+)-4-Carene is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13837-63-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m0/s1

InChI Key

LGNSZMLHOYDATP-XHNCKOQMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)C=C1

Canonical SMILES

CC1CC2C(C2(C)C)C=C1

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Profile of (+)-4-Carene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (+)-4-carene, a bicyclic monoterpene of significant interest in chemical research and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the identification and characterization of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) reveals a characteristic fragmentation pattern essential for its identification.

Table 1: Mass Spectrometry Data for this compound [1]

m/zRelative IntensityProposed Fragment
136Moderate[M]+ (Molecular Ion)
121Moderate[M - CH₃]+
93High[M - C₃H₇]+ or Retro-Diels-Alder fragmentation
91ModerateTropylium ion [C₇H₇]+
79High[C₆H₇]+
77ModeratePhenyl cation [C₆H₅]+
43High[C₃H₇]+ (Isopropyl cation)
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared. For complex mixtures like essential oils, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the volatile components.

  • Gas Chromatography: The sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5 or HP-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to separate the components of the mixture based on their boiling points and affinity for the stationary phase.[2] Helium is commonly used as the carrier gas.[2]

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI) at 70 eV. The resulting charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.[1] The resulting mass spectrum provides a molecular fingerprint of the compound.

Spectroscopic_Analysis_Workflow Figure 1: Logical Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Volatile Solvent Sample->Dissolution GC_MS GC-MS Analysis Dissolution->GC_MS Injection FTIR FTIR Analysis Dissolution->FTIR Sample Application NMR NMR Analysis Dissolution->NMR Sample Preparation MS_Data Mass Spectrum GC_MS->MS_Data IR_Data IR Spectrum FTIR->IR_Data NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data Fragmentation Fragmentation Pattern MS_Data->Fragmentation Functional_Groups Functional Group Identification IR_Data->Functional_Groups Chemical_Shifts Chemical Shifts & Coupling Constants NMR_Data->Chemical_Shifts Structure Structure Confirmation Fragmentation->Structure Functional_Groups->Structure Chemical_Shifts->Structure Spectroscopic_Data_Relationship Figure 2: Relationship between Spectroscopic Data and Molecular Structure cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy Molecule This compound Structure MS_Node Molecular Weight & Fragmentation Pattern Molecule->MS_Node determines IR_Node Functional Groups (C=C, C-H) Molecule->IR_Node exhibits NMR_Node Carbon-Hydrogen Framework Molecule->NMR_Node elucidates

References

The Stereochemistry of (+)-4-Carene and its Enantiomer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-4-Carene, a bicyclic monoterpene, possesses a unique stereochemical architecture that is of significant interest in the fields of organic synthesis, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the stereochemistry of this compound and its enantiomer, (-)-4-carene. It details their absolute configurations, key physicochemical properties, and presents experimental methodologies for their synthesis and chiral separation. This document is intended to serve as a valuable resource for researchers and professionals working with these chiral molecules.

Introduction to the Stereochemistry of 4-Carene

4-Carene, systematically named 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene, is a chiral molecule characterized by a bicyclo[4.1.0]heptane skeleton with a double bond in the six-membered ring and a gem-dimethyl substituted cyclopropane (B1198618) ring. The presence of multiple stereocenters gives rise to enantiomeric forms, each with distinct optical properties.

The dextrorotatory enantiomer, this compound, has the absolute configuration (1S,4R,6R). Its mirror image, the levorotatory enantiomer, (-)-4-carene, possesses the (1R,4S,6S) configuration. The correct assignment of these stereoisomers is crucial for understanding their biological activities and for their application as chiral building blocks in synthesis.

Physicochemical Properties of 4-Carene Enantiomers

The enantiomers of 4-carene share identical physical properties such as molecular weight, boiling point, and density, but differ in their interaction with plane-polarized light, a property known as optical activity. The specific rotation is a fundamental characteristic used to distinguish between enantiomers.

PropertyThis compound(-)-4-Carene
IUPAC Name (1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene(1R,4S,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene
Molecular Formula C₁₀H₁₆[1][2][3]C₁₀H₁₆
Molecular Weight 136.23 g/mol [1][2][3]136.23 g/mol
CAS Number 29050-33-7[1][2][3]Not readily available
Specific Rotation ([α]D) Data not available in search resultsData not available in search results

Note: While specific optical rotation values are critical for characterizing enantiomers, this information was not available in the conducted searches. Researchers should consult specialized chemical databases or perform experimental measurements to obtain these values.

Experimental Protocols

Synthesis of this compound via Isomerization of (+)-3-Carene

A common method for the preparation of this compound is the isomerization of the more readily available (+)-3-carene. This reaction is typically catalyzed by a strong base or a transition metal catalyst.

Protocol adapted from a patented procedure for the isomerization of d-3-carene: [4]

Materials:

  • d-3-Carene (of high purity, distilled over sodium)

  • Xylene (anhydrous)

  • Sodium metal

  • o-Chlorotoluene

Procedure:

  • To a 2-liter stirred flask, charge 600 grams of anhydrous xylene.

  • Distill off a small amount of xylene to ensure dryness.

  • Cool the flask and add a dispersion of sodium metal.

  • Add 250 cc of purified d-3-carene to the flask.

  • Heat the mixture to 65°C with stirring.

  • To initiate the isomerization, add 10 cc of o-chlorotoluene. An exothermic reaction should be observed, with the temperature rising to approximately 82°C.

  • Maintain the reaction at 82°C with continued stirring.

  • Monitor the progress of the reaction by taking samples periodically for analysis by infrared spectroscopy or gas chromatography to observe the formation of d-4-carene.[4]

  • The reaction can be stopped when the desired conversion is reached, typically when the equilibrium between d-3-carene and d-4-carene is approached (around 40% conversion to d-4-carene).[4]

  • The d-4-carene can be isolated from the reaction mixture by fractional distillation due to its lower boiling point compared to d-3-carene.[4]

Logical Workflow for Isomerization:

G start Start: (+)-3-Carene in Anhydrous Xylene add_na Add Sodium Metal Dispersion start->add_na heat Heat to 65°C add_na->heat add_cat Add o-Chlorotoluene (Catalyst) heat->add_cat isomerization Isomerization at 82°C add_cat->isomerization monitor Monitor Reaction Progress (GC/IR) isomerization->monitor distill Fractional Distillation monitor->distill end End: Purified this compound distill->end

Caption: Workflow for the synthesis of this compound.

Chiral Resolution of 4-Carene Enantiomers

The separation of a racemic mixture of 4-carene into its individual enantiomers can be achieved using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP).

General Protocol for Chiral GC Separation:

While a specific, detailed protocol for 4-carene was not found in the search results, a general methodology for the enantioselective separation of terpenes using GC can be adapted.

Instrumentation and Materials:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-Dex).

  • High-purity carrier gas (e.g., Helium or Hydrogen).

  • Racemic 4-carene sample.

Procedure:

  • Column Installation and Conditioning: Install the chiral capillary column in the GC oven according to the manufacturer's instructions. Condition the column at a high temperature (below its maximum limit) to remove any impurities.

  • Sample Preparation: Prepare a dilute solution of the racemic 4-carene mixture in a suitable solvent (e.g., hexane (B92381) or ethanol).

  • GC Method Development:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).

    • Oven Temperature Program: Start with an initial oven temperature below the boiling point of 4-carene and gradually ramp the temperature to facilitate separation. A typical program might be:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 5°C/minute to 180°C.

      • Hold at 180°C for 5 minutes.

    • Carrier Gas Flow Rate: Optimize the flow rate for the best resolution.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280°C).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The two enantiomers should elute at different retention times, allowing for their separation and quantification.

Logical Relationship for Chiral Separation Method Development:

G racemic Racemic 4-Carene instrument Chromatography System (HPLC/GC) racemic->instrument chiral_column Chiral Stationary Phase (e.g., Cyclodextrin-based) chiral_column->instrument mobile_phase Mobile Phase/Carrier Gas mobile_phase->instrument separation Differential Interaction with CSP instrument->separation enantiomer1 This compound separation->enantiomer1 enantiomer2 (-)-4-Carene separation->enantiomer2

Caption: Principle of chiral chromatographic separation.

Conclusion

The stereochemistry of this compound and its enantiomer is a critical aspect for their application in various scientific and industrial domains. This guide has provided a foundational understanding of their absolute configurations and a summary of their physicochemical properties. The detailed experimental protocols for the synthesis of this compound and a general approach for the chiral resolution of its enantiomers offer practical guidance for researchers. Further investigation into the specific optical rotation values and the development of optimized chiral separation methods will undoubtedly enhance the utility of these valuable chiral building blocks.

References

(+)-4-Carene biosynthesis pathway in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of (+)-4-Carene in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals December 15, 2025

Abstract

This compound is a bicyclic monoterpene with potential applications in the pharmaceutical and chemical industries. Its biosynthesis in plants is intrinsically linked to the broader pathways of terpenoid metabolism. This technical guide provides a comprehensive overview of the biosynthesis of the carene skeleton, with a primary focus on the well-documented formation of its isomer, (+)-3-carene, which serves as the principal model for this pathway. The guide details the enzymatic conversion of the universal precursor Geranyl Diphosphate (B83284) (GPP) into the carene ring system, presents quantitative data on enzyme kinetics and product profiles, outlines detailed experimental protocols for pathway investigation, and discusses the current understanding of product specificity. The direct enzymatic synthesis of this compound remains uncharacterized; evidence suggests it likely arises as a minor product of promiscuous monoterpene synthases or through subsequent isomerization of (+)-3-carene.

Introduction to Carene Biosynthesis

Terpenoids are the largest and most diverse class of natural products in plants, playing critical roles in defense, signaling, and ecological interactions.[1] Monoterpenes (C10), derived from two isoprene (B109036) units, are major components of essential oils and resins in many plant species, particularly conifers.[2] The carene isomers, (+)-3-carene and this compound, are bicyclic monoterpenes characterized by a fused cyclohexene (B86901) and cyclopropane (B1198618) ring structure. While (+)-3-carene is a well-known constituent of turpentine (B1165885) and is associated with plant defense mechanisms against insects, the specific biological roles and biosynthetic origins of this compound are less understood.[3]

Current research has not identified a dedicated this compound synthase. The prevailing hypothesis is that this compound is formed either as a minor product of a multiproduct (+)-3-carene synthase or via a subsequent, potentially non-enzymatic, isomerization of the more abundant (+)-3-carene.[4][5] This guide will, therefore, detail the core biosynthetic pathway to the carene scaffold, using the extensively studied (+)-3-carene synthase from conifers as a model system.

Upstream Pathway: The Synthesis of Geranyl Diphosphate (GPP)

All monoterpenes originate from the universal C10 precursor, Geranyl Diphosphate (GPP).[6] GPP is formed by the head-to-tail condensation of one molecule of Dimethylallyl Diphosphate (DMAPP) and one molecule of its isomer, Isopentenyl Diphosphate (IPP). This reaction is catalyzed by GPP synthase (GPPS).[7][8] The foundational C5 building blocks, IPP and DMAPP, are synthesized through two distinct pathways:

  • The Mevalonate (MVA) Pathway: Occurring in the cytosol.

  • The Methylerythritol 4-Phosphate (MEP) Pathway: Localized in the plastids.

In plants, the MEP pathway is the primary source of IPP and DMAPP for monoterpene synthesis.[7]

GPP_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate MEP_Intermediates ... Pyruvate->MEP_Intermediates GAP Glyceraldehyde 3-Phosphate GAP->MEP_Intermediates IPP IPP MEP_Intermediates->IPP AcetylCoA Acetyl-CoA MVA_Intermediates ... AcetylCoA->MVA_Intermediates MVA_Intermediates->IPP crosstalk DMAPP DMAPP IPP->DMAPP GPPS GPPS IPP->GPPS DMAPP->GPPS GPP Geranyl Diphosphate (GPP) GPPS->GPP

Diagram 1: Overview of Geranyl Diphosphate (GPP) biosynthesis.

Core Biosynthesis: From GPP to the Carene Skeleton

The conversion of the linear GPP molecule into the bicyclic carene structure is a complex intramolecular reaction catalyzed by a class of enzymes known as monoterpene synthases (MTPS), which belong to the larger terpene synthase (TPS) family.[1] The reaction proceeds through a series of highly reactive carbocation intermediates, which are carefully orchestrated within the enzyme's active site to yield a specific array of products.

The Catalytic Mechanism of (+)-3-Carene Synthase

The mechanism for (+)-3-carene synthase provides the best model for the formation of the carene ring system.[4] The key steps are:

  • Substrate Binding and Ionization: GPP binds to the active site, where a trinuclear Mg²⁺ cluster coordinates to the diphosphate moiety. This facilitates the cleavage of the C-O bond, releasing the diphosphate group and forming a geranyl cation.

  • Isomerization: The geranyl cation isomerizes to a tertiary linalyl cation, likely via a bound linalyl diphosphate (LPP) intermediate. This step is crucial as it allows for the subsequent cyclization.

  • First Cyclization: The linalyl cation undergoes a C1-C6 cyclization to form the α-terpinyl cation, a common intermediate for many cyclic monoterpenes.

  • Second Cyclization and Deprotonation: The α-terpinyl cation undergoes a final 1,3-hydride elimination and internal cyclization (5,8-ring closure) to form the cyclopropane ring characteristic of the carene skeleton. A final deprotonation step quenches the cation, yielding (+)-3-carene.[4]

Carene_Mechanism cluster_enzyme Carene Synthase Active Site GPP Geranyl Diphosphate (GPP) Geranyl_Cation Geranyl Cation GPP->Geranyl_Cation - OPPi Linalyl_Cation Linalyl Cation Geranyl_Cation->Linalyl_Cation Isomerization Alpha_Terpinyl_Cation α-Terpinyl Cation Linalyl_Cation->Alpha_Terpinyl_Cation C1-C6 Cyclization Carene_Cation Carenyl Cation Intermediate Alpha_Terpinyl_Cation->Carene_Cation 5,8-Ring Closure Carene3 (+)-3-Carene Carene_Cation->Carene3 - H⁺ Carene4 This compound (Minor Product) Carene_Cation->Carene4 - H⁺ (Alternative Deprotonation)

Diagram 2: Proposed catalytic mechanism for carene biosynthesis.
Enzyme Plasticity and Isomer Specificity

Terpene synthases are often "promiscuous," producing multiple products from a single substrate. The final product profile is determined by subtle differences in the active site architecture, which stabilize specific carbocation intermediates and guide the final deprotonation step.

A remarkable example of this is seen in Sitka spruce, which possesses a family of highly similar TPS genes.[3][4] The enzymes PsTPS-3car2 and PsTPS-sab share high sequence identity, yet PsTPS-3car2 primarily produces (+)-3-carene, while PsTPS-sab produces (-)-sabinene (B131225). This dramatic shift in product outcome is largely controlled by a single amino acid at position 596. A leucine (B10760876) at this position promotes the formation of (+)-3-carene, whereas a phenylalanine favors (-)-sabinene synthesis.[4] This illustrates that minor evolutionary changes can lead to significant functional divergence.

To date, no specific this compound synthase has been isolated and characterized from any plant species. It is plausible that this compound arises from an alternative deprotonation of the final carenyl cation intermediate within the active site of a (+)-3-carene synthase, resulting in its formation as a minor product.[4]

Quantitative Data on Carene Biosynthesis

Quantitative analysis of enzyme kinetics and product distribution is essential for understanding metabolic flux and for metabolic engineering applications. The data below are derived from studies of (+)-3-carene synthases from Sitka spruce (Picea sitchensis), which serve as the best available models.

Table 1: Product Profiles of Wild-Type Sitka Spruce Terpene Synthases
Enzyme(+)-3-Carene (%)(-)-Sabinene (%)α-Terpinolene (%)Other Monoterpenes (%)Reference
PsTPS-3car155.4 ± 1.25.1 ± 0.316.5 ± 0.423.0[4]
PsTPS-3car260.1 ± 0.94.6 ± 0.117.5 ± 0.317.8[4]
PsTPS-3car351.5 ± 2.54.8 ± 0.213.9 ± 0.529.8[4]
PsTPS-sab4.4 ± 0.242.1 ± 1.127.2 ± 0.526.3[4]
(Data represents the mean ± S.D. of the relative abundance of major products from in vitro assays with GPP as a substrate.)
Table 2: Kinetic Parameters of PsTPS-3car2
SubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹·M⁻¹)Reference
GPP4.6 ± 0.50.11 ± 0.012.4 x 10⁴[4]
(Kinetic parameters determined for the primary enzyme responsible for high (+)-3-carene levels in weevil-resistant Sitka spruce.)

Regulation of Carene Biosynthesis

The biosynthesis of monoterpenes, including carenes, is tightly regulated at the transcriptional level.[9][10] In conifers, the expression of TPS genes is often induced in response to biotic stresses, such as insect herbivory or fungal pathogen attack.[9] This induction is part of a complex defense response that leads to the accumulation of oleoresin, which acts as a physical and chemical barrier against invaders. Signaling molecules like jasmonates and ethylene (B1197577) are implicated in mediating these defense-related transcriptional changes.[10]

Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Heterologous Expression and Purification of a Candidate Terpene Synthase

This protocol describes the expression of a plant TPS in E. coli for subsequent biochemical characterization.

  • Gene Cloning: Amplify the full-length coding sequence of the candidate TPS gene from plant cDNA. Clone the PCR product into a bacterial expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His₆) tag.

  • Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow a 5 mL starter culture overnight at 37°C in LB medium with appropriate antibiotics.

    • Inoculate 500 mL of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.8.

    • Cool the culture to 18°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2–0.5 mM.

    • Continue to incubate at 18°C for 16–20 hours with shaking.

  • Cell Lysis:

    • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer (50 mM MOPS pH 7.0, 10% glycerol, 2 mM MgCl₂, 5 mM DTT, 5 mM imidazole, 1 mg/mL lysozyme, 1x protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris.

  • Affinity Purification:

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer (without lysozyme/inhibitors).

    • Wash the column with 10 column volumes of Wash Buffer (50 mM MOPS pH 7.0, 10% glycerol, 500 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with Elution Buffer (50 mM MOPS pH 7.0, 10% glycerol, 150 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Desalt the purified protein and exchange the buffer to a storage buffer (e.g., 25 mM HEPES pH 7.2, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

  • Verification: Confirm protein purity and size using SDS-PAGE. Determine protein concentration using a Bradford or BCA assay. Store the purified enzyme at -80°C.[11]

Protocol: In Vitro Terpene Synthase Enzyme Assay

This assay quantifies the activity and determines the product profile of a purified TPS enzyme.

  • Reaction Setup:

    • In a 2 mL glass GC vial, prepare a 500 µL reaction mixture containing:

      • Assay Buffer (50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT)

      • 10 mM MgCl₂

      • 20 µM Geranyl Diphosphate (GPP)

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 1–5 µg of the purified TPS enzyme.

    • Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., pentane (B18724) or hexane) to trap the volatile terpene products.

    • Incubate the vial at 30°C for 1–2 hours with gentle agitation.

  • Product Extraction:

    • Stop the reaction by vortexing vigorously for 30 seconds to extract the products into the organic layer.

    • Separate the phases by centrifugation (1,000 x g, 5 min).

  • Sample Preparation for GC-MS: Transfer the upper organic layer to a new GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water. The sample is now ready for analysis.[4][11]

Protocol: GC-MS Analysis of Monoterpene Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for separating, identifying, and quantifying volatile terpenes.[12][13][14]

  • Instrumentation: Use a GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.

  • GC Conditions (Example):

    • Injector: 230°C, Splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: Increase to 120°C at a rate of 5°C/min.

      • Ramp 2: Increase to 240°C at a rate of 25°C/min.

      • Hold at 240°C for 5 minutes.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis:

    • Identification: Identify compounds by comparing their retention times and mass spectra to those of authentic standards and by matching mass spectra against a library (e.g., NIST/Wiley).

    • Quantification: Calculate the relative abundance of each product by integrating the peak area from the total ion chromatogram (TIC). For absolute quantification, generate a calibration curve using authentic standards.

Experimental_Workflow Start Hypothesize Candidate TPS Gene (e.g., from RNA-seq) Clone Clone Gene into Expression Vector Start->Clone Express Heterologous Expression in E. coli Clone->Express Purify Purify Recombinant Protein (e.g., Ni-NTA) Express->Purify Assay Perform In Vitro Enzyme Assay with GPP Purify->Assay Extract Extract Products with Organic Solvent Assay->Extract Kinetics Determine Kinetic Parameters (Km, kcat) Assay->Kinetics Vary [GPP] Analyze Analyze Products by GC-MS Extract->Analyze Identify Identify Products (Retention Time, Mass Spectra) Analyze->Identify Quantify Quantify Product Profile (Peak Area Integration) Identify->Quantify

Diagram 3: Experimental workflow for TPS gene characterization.

Conclusion and Future Outlook

The biosynthesis of the carene ring system in plants is catalyzed by monoterpene synthases, which convert GPP into bicyclic products through a complex carbocation-driven mechanism. While the pathway leading to (+)-3-carene is well-characterized, particularly in conifers, the precise enzymatic origin of this compound remains an open question. It is likely a minor product of multiproduct carene synthases, whose final product ratios are dictated by fine-tuned stereo- and regio-control within the enzyme active site.

Future research should focus on:

  • Screening for Novel TPS: Mining plant genomes and transcriptomes for novel terpene synthases and screening them for the ability to produce this compound as a major product.

  • Enzyme Engineering: Using site-directed mutagenesis on known (+)-3-carene synthases to alter their product profiles and potentially enhance the yield of this compound.

  • Investigating Isomerases: Exploring the possibility of a dedicated isomerase enzyme in plants that converts (+)-3-care'ne to this compound.

Elucidating the complete biosynthetic pathway to this compound will enable the use of metabolic engineering and synthetic biology approaches to produce this valuable monoterpene in microbial or plant-based systems for industrial and pharmaceutical applications.

References

The Biological Activity of (+)-4-Carene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(+)-4-Carene, a bicyclic monoterpene found in a variety of plants, including citrus fruits and conifers, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory, antimicrobial, and neuroprotective properties, intended for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

This compound and its isomers have demonstrated notable anti-inflammatory effects. The primary mechanism appears to be the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory activity of carene isomers is linked to the inhibition of the Cyclooxygenase-2 (COX-2) enzyme and the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4][5]

In an inflammatory state, stimuli such as Lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex.[4][6] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[7] This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[5][8] Compounds like this compound are thought to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Transcription Carene This compound (Proposed) Carene->IKK Inhibits

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data

While specific IC50 values for this compound's anti-inflammatory activity are not extensively reported in publicly available literature, studies on essential oils rich in carene isomers have shown significant inhibition of pro-inflammatory markers. For instance, essential oils containing δ-3-carene have demonstrated anti-inflammatory activity with IC50 values for IL-6 secretion inhibition ranging from 0.0008% to 0.02%.[9]

Compound/Extract Assay Target IC50 / Inhibition Reference
Essential Oil (Pinus spp.)IL-6 Secretion InhibitionIL-6IC50: 0.0008–0.02%[9]
Kaurene DerivativesNitric Oxide (NO) ProductionNOS-2IC50: 2–10 µM[1]
Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and 1 µg/mL of LPS. A control group with LPS alone and a vehicle control are also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Determination: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.

  • Data Analysis: The percentage of inhibition is calculated relative to the LPS-only control. The IC50 value is determined from the dose-response curve.

COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test inhibitor. Include positive (known inhibitor like celecoxib) and negative (vehicle) controls.[10]

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorometric Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. The rate of increase in fluorescence is proportional to COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent against a range of bacteria and fungi. Its lipophilic nature allows it to interact with and disrupt microbial cell membranes.

Mechanism of Action

The antimicrobial mechanism of carene isomers involves the disruption of the cell membrane's structural integrity, leading to increased permeability. This results in the leakage of intracellular components such as ions (K+) and proteins, and a decrease in membrane potential.[11] Furthermore, 3-carene (B45970) has been shown to interfere with cellular respiration and ATP synthesis, ultimately leading to metabolic dysfunction and cell death.[11]

Quantitative Data

Studies have determined the Minimum Inhibitory Concentration (MIC) of carene isomers against various microorganisms.

Compound Microorganism Method MIC Reference
3-CareneBrochothrix thermosphactaAgar Dilution20 mL/L[11]
3-CarenePseudomonas fluorescensAgar Dilution20 mL/L[11]
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[12][13]

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make two-fold serial dilutions in the broth in a 96-well microtiter plate.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

MIC_Workflow Start Start Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of this compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no growth) Observe->Determine_MIC End End Determine_MIC->End

Figure 2: Experimental workflow for MIC determination by broth microdilution.

Neuroprotective Effects

The potential neuroprotective effects of this compound are an emerging area of research. While direct evidence is limited, related terpenes have shown promise in preclinical models of neurodegenerative diseases.

Potential Mechanisms of Action

One potential mechanism for neuroprotection is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[2] Additionally, the antioxidant properties of terpenes may contribute to neuroprotection by mitigating oxidative stress, a key factor in the pathogenesis of many neurodegenerative disorders.[14][15]

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., IC50 values for AChE inhibition) for this compound in the context of neuroprotection. However, other monoterpenes have been shown to inhibit AChE.

Compound Assay Target IC50 Reference
Various CathinonesAcetylcholinesterase InhibitionAChE0.1 - 2 mM[16]
Rivastigmine (Control)Acetylcholinesterase InhibitionAChE71.1 µM[2]
Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a solution of acetylthiocholine (B1193921) iodide (ATCI), and a solution of AChE enzyme.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent.

  • Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, the test inhibitor, and the AChE enzyme solution. Include a positive control (e.g., donepezil) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The rate of increase in absorbance is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation. Its anti-inflammatory, antimicrobial, and potential neuroprotective properties make it a candidate for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular targets of this compound, conducting in vivo studies to validate its efficacy and safety, and exploring its potential in combination therapies. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in their exploration of this versatile monoterpene.

References

In-Depth Technical Guide: Toxicology and Safety of (+)-4-Carene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable scarcity of publicly available toxicological data for (+)-4-Carene. The following guide provides a comprehensive overview based on available information for the closely related isomer, delta-3-carene, utilizing a read-across approach. This methodology is a common practice in toxicology for data-poor substances, assuming that structurally similar chemicals will have similar toxicological properties. All quantitative data presented herein, unless otherwise specified, pertains to delta-3-carene and should be interpreted with this consideration.

Executive Summary

This compound is a bicyclic monoterpene. Due to limited direct toxicological data, this guide leverages data from its structural isomer, delta-3-carene, to provide an initial safety assessment. Based on this read-across approach, this compound is expected to have low acute oral toxicity. It may be a skin irritant and a potential skin sensitizer, while serious eye irritation is not anticipated. Current data on delta-3-carene suggests no mutagenic potential. Information on repeated dose and reproductive toxicity is limited, necessitating a conservative approach to exposure limits.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for delta-3-carene, used as a surrogate for this compound.

Table 1: Acute Toxicity

EndpointTest SpeciesRouteValueReference
LD50RatOral4800 mg/kg bw[1]
LD50RabbitDermal>5000 mg/kg bw[No specific study found, but general assessments indicate low dermal toxicity]
LC50RatInhalationData not available

Table 2: Irritation and Sensitization

EndpointTest SpeciesResultReference
Skin IrritationRabbitIrritant[2]
Eye IrritationRabbitNot classified as a serious irritant[No specific study found, but general assessments indicate a lack of serious eye irritation]
Skin SensitizationMousePotential sensitizer[No specific EC3 value found, but described as a potential sensitizer]

Table 3: Genotoxicity

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test)S. typhimuriumWith and withoutNon-mutagenic[No specific study found, but general assessments indicate no mutagenicity]
In vitro Micronucleus TestData not available
In vivo Micronucleus TestData not available

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, the following are descriptions of standard OECD guidelines that would be employed for such assessments, based on the data available for delta-3-carene.

Acute Oral Toxicity (OECD 401 - Modified)
  • Objective: To determine the median lethal dose (LD50) following a single oral administration.

  • Test Species: Albino rats, nulliparous and non-pregnant females.

  • Methodology: The up-and-down procedure or other modern alternatives to the classical LD50 test are preferred to reduce animal usage. A single animal is dosed at a starting level. If the animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level. This continues until the reversal point is reliably determined.

  • Dose Administration: The test substance is administered by gavage using a stomach tube.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Skin Irritation (OECD 404)
  • Objective: To assess the potential of a substance to cause skin irritation.[3][4][5][6]

  • Test Species: Albino rabbits.

  • Methodology: A small area of the animal's skin is shaved. 0.5 mL of the test substance is applied to the skin under a gauze patch.

  • Exposure: The patch is left in place for 4 hours.[6]

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)
  • Objective: To determine the potential of a substance to cause skin sensitization.[7][8][9][10][11]

  • Test Species: Mice (e.g., CBA/Ca or CBA/J strain).

  • Methodology: The test substance is applied to the dorsum of both ears of the mice for three consecutive days.[12] A group of control animals is treated with the vehicle alone. A positive control is also used.

  • Endpoint: On day 6, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of 3H-methyl thymidine.

  • Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of ≥ 3 is considered a positive result. The EC3 value (the concentration required to produce an SI of 3) is calculated to determine the potency of the sensitizer.[13]

Bacterial Reverse Mutation Test (Ames Test; OECD 471)
  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.[14][15][16][17][18][19]

  • Methodology: Several strains of bacteria that are auxotrophic for an amino acid (e.g., histidine for S. typhimurium) are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Visualizations

Signaling Pathways

Skin_Sensitization_Pathway cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Level Response cluster_3 Adverse Outcome Hapten Hapten Hapten_Protein_Complex Hapten_Protein_Complex Hapten->Hapten_Protein_Complex Covalent Binding Skin_Protein Skin_Protein Skin_Protein->Hapten_Protein_Complex Keratinocyte_Activation Keratinocyte_Activation Hapten_Protein_Complex->Keratinocyte_Activation Upregulation of stress pathways Dendritic_Cell_Activation Dendritic_Cell_Activation Keratinocyte_Activation->Dendritic_Cell_Activation Release of pro-inflammatory cytokines DC_Migration DC_Migration Dendritic_Cell_Activation->DC_Migration To draining lymph node T_Cell_Priming_Proliferation T_Cell_Priming_Proliferation DC_Migration->T_Cell_Priming_Proliferation Allergic_Contact_Dermatitis Allergic_Contact_Dermatitis T_Cell_Priming_Proliferation->Allergic_Contact_Dermatitis Upon re-exposure

Genotoxicity_Pathway Genotoxic_Agent Genotoxic_Agent DNA_Damage DNA_Damage Genotoxic_Agent->DNA_Damage Damage_Sensors Damage_Sensors DNA_Damage->Damage_Sensors e.g., MRN complex Signal_Transducers Signal_Transducers Damage_Sensors->Signal_Transducers e.g., ATM, ATR Effectors Effectors Signal_Transducers->Effectors e.g., p53, Chk1/2 Cell_Cycle_Arrest Cell_Cycle_Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA_Repair Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis Survival Survival DNA_Repair->Survival

Experimental Workflows

Acute_Oral_Toxicity_Workflow Acclimatization Animal Acclimatization (min. 5 days) Fasting Fasting (overnight) Acclimatization->Fasting Dosing Single Oral Dose (Gavage) Fasting->Dosing Observation_Short Observation (4 hours) Clinical Signs Dosing->Observation_Short Observation_Long Observation (14 days) Clinical Signs, Body Weight Observation_Short->Observation_Long Necropsy Gross Necropsy Observation_Long->Necropsy Data_Analysis Data Analysis (LD50 Estimation) Necropsy->Data_Analysis

Ames_Test_Workflow Strain_Selection Select Bacterial Strains (e.g., S. typhimurium, E. coli) Dose_Ranging Preliminary Cytotoxicity Test (Dose Range Finding) Strain_Selection->Dose_Ranging Main_Experiment Main Experiment (with and without S9 activation) Dose_Ranging->Main_Experiment Incubation Incubation (48-72 hours) Main_Experiment->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Analysis Data Analysis (Compare to controls) Colony_Counting->Data_Analysis Conclusion Conclusion (Mutagenic or Non-mutagenic) Data_Analysis->Conclusion

Conclusion

The toxicological profile of this compound is largely inferred from data on its isomer, delta-3-carene. This read-across approach suggests a low order of acute toxicity. However, the potential for skin irritation and sensitization warrants careful handling and risk assessment, particularly in occupational settings and in the formulation of consumer products. The absence of genotoxicity for delta-3-carene is a positive indicator, but further studies on this compound, especially regarding repeated dose toxicity and reproductive effects, are necessary for a complete safety assessment. Researchers and drug development professionals should proceed with caution, acknowledging the existing data gaps for this compound.

References

An In-depth Technical Guide to the Physical Constants of (+)-4-Carene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the core physical constants of (+)-4-Carene, a bicyclic monoterpene of significant interest in chemical and pharmaceutical research. The information herein is compiled for use in laboratory settings, offering both established physical data and standardized protocols for its experimental verification.

Introduction to this compound

This compound, systematically named (1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene, is a chiral organic compound found in various essential oils.[1][2] As a member of the terpene family, it serves as a valuable chiral building block in organic synthesis and is investigated for its potential biological activities. Accurate knowledge of its physical properties is fundamental for its purification, characterization, and application in research and development.

Physical and Chemical Properties

The physical constants of this compound are summarized in the table below. It is critical to note that values can vary based on the purity of the sample and the specific experimental conditions, such as temperature and pressure. Data for different isomers are provided for comparative purposes where available.

PropertyValueConditions & NotesSource(s)
Molecular Formula C₁₀H₁₆[3][4]
Molecular Weight 136.234 g/mol [3][5][4]
CAS Number 13837-63-3For (1S,4R,6R)-isomer
IUPAC Name (1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene
Boiling Point ~167 °CAt atmospheric pressure (extrapolated from 732 Torr)
Density 0.856 g/mLFor d-4-carene[6]
0.849 g/mL20 °C (for the enantiomeric cis-isomer)[7]
Refractive Index (n_D²⁰) 1.473For d-4-carene[6]
1.46920 °C (for the enantiomeric cis-isomer)[7]
Specific Optical Rotation ([α]_D²⁰) Value not consistently cited.Optically active molecules rotate plane-polarized light.[8] The sign (+) indicates dextrorotation. The enantiomeric (1S,3R)-cis-4-Carene has a specific rotation of -145±5° (neat), indicating that this compound is strongly dextrorotatory.[7]
Flash Point 38 °C (101 °F)Tag Closed Cup
Solubility Insoluble in water; Soluble in alcohol.

Experimental Workflow for Physical Characterization

The following diagram outlines a standard workflow for the experimental determination of the key physical constants of a liquid terpene like this compound.

G cluster_0 Sample Preparation cluster_1 Constant Determination cluster_2 Data Analysis & Reporting A Obtain/Purify this compound Sample (e.g., Fractional Distillation) B Verify Purity via Gas Chromatography (GC) A->B C Density Measurement (Pycnometry) B->C Pure Sample D Boiling Point Determination (Thiele Tube / Micro-reflux) B->D Pure Sample E Refractive Index Measurement (Abbe Refractometer) B->E Pure Sample F Optical Rotation Measurement (Polarimetry) B->F Pure Sample H Compile Data & Compare with Literature Values C->H D->H E->H G Calculate Specific Rotation using Biot's Law F->G G->H

References

Solubility of (+)-4-Carene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (+)-4-Carene, a bicyclic monoterpene found in a variety of plants. While extensive quantitative solubility data in a broad range of organic solvents is not widely published, this document synthesizes available physicochemical properties and outlines a detailed experimental protocol for determining its solubility. This guide is intended to serve as a valuable resource for researchers in drug development, natural product chemistry, and materials science.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its solubility behavior. As a nonpolar hydrocarbon, it is expected to be miscible with many organic solvents, particularly those with low polarity. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₆[1][2][3]
Molecular Weight 136.23 g/mol [1][4][5]
Boiling Point 153 - 167 °C (at atmospheric pressure)[4][6][7]
Density ~0.861 g/cm³[7]
logP (o/w) 3.3 - 4.274[1][6]
Water Solubility Estimated at 3.756 mg/L at 25°C (sparingly soluble)[6]
Appearance Colorless liquid

The high octanol-water partition coefficient (logP) indicates a strong preference for non-polar environments and predicts poor solubility in water, which is confirmed by its estimated low water solubility.[6][8] Conversely, this suggests high solubility in non-polar organic solvents.

Qualitative Solubility Profile

Based on its chemical structure and general principles of "like dissolves like," this compound is expected to be soluble in a wide range of organic solvents. Solvents commonly used for the extraction and analysis of terpenes, such as this compound, provide strong evidence of its solubility.[9][10]

Solvent ClassExample SolventsExpected SolubilityRationale
Alkanes Hexane, Heptane, CyclohexaneHighNon-polar solvents compatible with the hydrocarbon structure of this compound. Hexane is frequently used for extraction.[11]
Alcohols Ethanol, Methanol (B129727), IsopropanolHighWhile alcohols are polar, the alkyl chain allows for interaction with the non-polar terpene. Ethanol and methanol are common solvents for terpene analysis.[9]
Aromatic Hydrocarbons Toluene, Benzene, XyleneHighNon-polar aromatic solvents capable of dissolving other hydrocarbons.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighCommonly used as extraction solvents for natural products.[10]
Halogenated Solvents Dichloromethane, ChloroformHighEffective solvents for a wide range of organic compounds.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, a robust experimental protocol is required. The following methodology outlines a standard procedure for determining the equilibrium solubility of this compound in various organic solvents using a saturation method followed by quantitative analysis via Gas Chromatography with a Flame Ionization Detector (GC-FID).

Materials and Equipment
  • Solute: this compound (≥97% purity)

  • Solvents: Selected organic solvents (analytical grade)

  • Internal Standard (IS): A stable compound not present in the sample, e.g., n-Tridecane or Tetradecane.

  • Equipment:

    • Analytical balance

    • Vials with PTFE-lined screw caps

    • Thermostatic shaker bath or incubator

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE)

    • Autosampler vials for GC

    • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantitative Analysis cluster_quant Quantification A Add excess this compound to solvent in a vial B Equilibrate at constant temperature (e.g., 24-48h with shaking) A->B C Allow solution to settle B->C D Centrifuge to sediment undissolved solute C->D Transfer to centrifuge tube E Filter supernatant with 0.22 µm syringe filter D->E F Prepare dilutions of the saturated solution E->F Collect clear saturated solution G Add Internal Standard (IS) to all samples F->G H Inject into GC-FID G->H J Calculate solubility from the saturated sample's concentration H->J Obtain peak areas I Generate calibration curve (known concentrations vs. peak area ratio) I->J

Caption: Workflow for determining this compound solubility.

Detailed Steps
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The excess is crucial to ensure saturation is reached.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a predetermined period (e.g., 24 to 48 hours) with continuous agitation to facilitate the dissolution process and reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved solute settle.

    • To ensure complete removal of any suspended micro-droplets or solid particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

    • Carefully collect an aliquot of the clear supernatant and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to avoid artificially high solubility measurements.

  • Preparation for GC-FID Analysis:

    • Calibration Standards: Prepare a series of calibration standards by dissolving known masses of this compound in the same solvent. A stock solution should be made and serially diluted to cover a range of concentrations.

    • Internal Standard: Add a precise amount of the internal standard solution to all calibration standards and the saturated samples to be analyzed. The use of an internal standard corrects for variations in injection volume.[12]

    • Sample Dilution: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

  • GC-FID Analysis:

    • The volatility of terpenes makes gas chromatography a highly suitable analytical method.[9][13]

    • Inject the prepared standards and samples into the GC-FID system.

    • Typical GC conditions for terpene analysis involve a non-polar capillary column (e.g., DB-5 or HP-5ms) with a suitable temperature program.

    • Example GC Program:

      • Injector Temperature: 250 °C

      • Initial Oven Temperature: 60 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C

      • Detector (FID) Temperature: 300 °C

      • Carrier Gas: Helium or Hydrogen

  • Data Analysis and Calculation:

    • Integrate the peak areas for this compound and the internal standard in each chromatogram.

    • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the known concentration of the calibration standards.

    • Using the peak area ratio from the diluted saturated sample, determine its concentration from the linear regression equation of the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility can be expressed in units such as g/100 mL, mg/L, or mol/L.

Conclusion

While specific quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in current literature, its physicochemical properties strongly indicate high solubility in non-polar and moderately polar organic media. For researchers requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and standardized method. By employing a gravimetric saturation technique coupled with robust GC-FID quantification, scientists in the fields of drug development and natural product chemistry can accurately determine the solubility of this compound, facilitating its use in various applications.

References

Methodological & Application

Synthesis of (+)-4-Carene from (+)-3-Carene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of (+)-4-carene from the readily available starting material, (+)-3-carene. This synthesis is of significant interest to researchers in natural product synthesis, flavor and fragrance chemistry, and pharmaceutical development, as this compound serves as a valuable chiral building block. Two primary methods for this isomerization are presented: base-catalyzed isomerization and catalytic hydrogenation. These protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

(+)-3-Carene is a bicyclic monoterpene abundantly found in turpentine, making it an inexpensive and renewable feedstock for chemical synthesis. Its isomerization to this compound, a less common isomer, unlocks access to a different spectrum of chemical transformations and derivatives. This document outlines two effective methods to achieve this conversion, providing detailed procedures, quantitative data, and mechanistic insights to aid in laboratory-scale synthesis.

Methods Overview

The isomerization of (+)-3-carene to this compound can be effectively achieved through two distinct catalytic approaches:

  • Base-Catalyzed Isomerization: This method utilizes a strong base to facilitate the migration of the double bond from the 3-position to the 4-position. Common catalytic systems include sodium metal activated with a promoter such as o-chlorotoluene, or a superbase system like potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO).[1][2]

  • Catalytic Hydrogenation with Limited Hydrogen: This technique employs a heterogeneous catalyst, such as palladium or nickel, in the presence of a controlled amount of hydrogen gas.[1] The catalyst facilitates the isomerization of the double bond, while the limited hydrogen atmosphere is intended to favor isomerization over complete reduction of the double bond.

The selection of the method may depend on the available equipment, desired reaction scale, and safety considerations.

Data Presentation

The following table summarizes the quantitative data extracted from literature for the synthesis of this compound from (+)-3-carene. It is important to note that the data often represents the composition of the reaction mixture before purification, and isolated yields may vary.

MethodCatalystSolvent(s)Temperature (°C)Reaction TimeConversion of 3-Carene (B45970) (%)4-Carene in Product Mixture (%)Reference(s)
Base-Catalyzed IsomerizationSodium metal / o-chlorotolueneXylene (optional)823.5 hours~40Not specified in detail[1]
Base-Catalyzed IsomerizationPotassium tert-butoxideDMSORoom TemperatureInstantaneousNear-equilibrium~43 (in equilibrium mixture)[1]
Catalytic HydrogenationPalladium (Pd) or Nickel (Ni)Not specifiedRoom TemperatureNot specifiedNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: Base-Catalyzed Isomerization using Sodium Metal and o-Chlorotoluene

This protocol is based on the activation of sodium metal to create a highly basic surface for the isomerization.

Materials:

  • (+)-3-Carene (purified, free of peroxides)

  • Sodium metal, stored under mineral oil

  • o-Chlorotoluene

  • Anhydrous xylene (optional, as solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line, oven-dried flasks)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous xylene (if used) to the flask, followed by freshly cut small pieces of sodium metal.

  • Catalyst Activation: Heat the mixture to reflux with vigorous stirring to disperse the sodium. Carefully add a small amount of o-chlorotoluene to initiate the activation of the sodium surface. An initial exotherm and/or color change may be observed.

  • Substrate Addition: Once the catalyst is activated, add the (+)-3-carene to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 82°C) and monitor the progress by gas chromatography (GC) analysis of aliquots taken from the reaction mixture. The reaction is typically continued until the desired conversion is reached or the reaction appears to have reached equilibrium.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully quench the excess sodium by the slow addition of isopropanol (B130326) or ethanol (B145695) under an inert atmosphere. c. Once all the sodium has reacted, add water to dissolve the salts. d. Transfer the mixture to a separatory funnel and separate the organic layer. e. Wash the organic layer with water and then with brine. f. Dry the organic layer over anhydrous sodium sulfate. g. Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

  • Purification: The resulting mixture of carene isomers can be separated by fractional distillation under reduced pressure. This compound has a slightly lower boiling point than (+)-3-carene.

Protocol 2: Base-Catalyzed Isomerization using Potassium tert-Butoxide in DMSO

This protocol utilizes a strong base in a polar aprotic solvent, which can lead to very rapid isomerization at room temperature.[1]

Materials:

  • (+)-3-Carene (purified, free of peroxides)

  • Potassium tert-butoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous DMSO with stirring.

  • Substrate Addition: Add (+)-3-carene to the solution. The reaction is often very rapid and may be exothermic.[1]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by GC to observe the formation of this compound and the establishment of an equilibrium between the isomers.

  • Work-up: a. Quench the reaction by carefully adding water. b. Extract the mixture with a nonpolar organic solvent such as pentane (B18724) or diethyl ether. c. Combine the organic extracts and wash them several times with water to remove the DMSO and potassium salts. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous magnesium sulfate. f. Filter and concentrate the organic phase using a rotary evaporator.

  • Purification: Purify the resulting mixture of carene isomers by fractional distillation under reduced pressure.

Mandatory Visualizations

Reaction Pathway Diagram```dot

reaction_pathway cluster_base Base-Catalyzed 3_Carene (+)-3-Carene 4_Carene This compound 3_Carene->4_Carene Strong Base (e.g., Na/o-chlorotoluene or K-tBuO/DMSO) 3_Carene->4_Carene Pd or Ni catalyst (Limited H2)

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety Precautions

  • Sodium Metal: Sodium metal is highly reactive and pyrophoric. It reacts violently with water. All manipulations should be carried out under an inert atmosphere and away from water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Potassium tert-Butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Solvents: Organic solvents such as xylene, DMSO, pentane, and diethyl ether are flammable. Work in a fume hood and away from ignition sources.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. When performing catalytic hydrogenation, ensure the system is properly sealed and operated in a well-ventilated area. Use a hydrogen detector and have appropriate safety measures in place.

Conclusion

The isomerization of (+)-3-carene to this compound is a valuable transformation for synthetic chemists. Both base-catalyzed and catalytic hydrogenation methods offer viable routes to the desired product. The choice of method will depend on the specific requirements of the researcher and the laboratory facilities. The protocols and data provided herein serve as a comprehensive guide for the successful synthesis and purification of this compound. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

Application Note: Catalytic Isomerization of (+)-4-Carene to Bio-based p-Cymene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic isomerization of terpenes, readily available from renewable resources, presents a sustainable pathway for the production of valuable chemicals. (+)-4-Carene, a bicyclic monoterpene, is a promising starting material for the synthesis of p-cymene (B1678584), a key intermediate in the production of solvents, fragrances, and pharmaceuticals. This application note provides a detailed experimental protocol for the gas-phase isomerization of this compound to p-cymene using a bifunctional metal-acid catalyst.

Data Presentation

The following table summarizes the key quantitative data for the catalytic isomerization of this compound under different conditions. The reaction involves the conversion of this compound to a mixture of products, with p-cymene being the desired isomer.

CatalystTemperature (°C)Reaction Time (h)This compound Conversion (%)p-Cymene Selectivity (%)Other Products Selectivity (%)
10% ZnO/SiO₂3502857510 (Limonene, Terpinolene)
10% ZnO/SiO₂370295887 (Limonene, Terpinolene)
10% ZnO/SiO₂3704>99928 (Limonene, Terpinolene)
20% CdO/SiO₂300292857 (Limonene, Terpinolene)

Experimental Protocols

This section details the methodology for the catalytic isomerization of this compound.

Materials
  • This compound (≥95% purity)

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • Silica (B1680970) gel (for column chromatography, 100-200 mesh)

  • Deionized water

  • Nitrogen gas (high purity)

  • Standard reference compounds for GC analysis (p-cymene, limonene, terpinolene)

Catalyst Preparation (10% ZnO/SiO₂)
  • Impregnation: Dissolve an appropriate amount of zinc nitrate hexahydrate in deionized water. Add silica gel to the solution with constant stirring.

  • Drying: Heat the mixture at 80°C with continuous stirring until all the water has evaporated.

  • Calcination: Transfer the dried solid to a furnace and calcine at 450°C for 4 hours in a static air atmosphere.

  • Sieving: After cooling to room temperature, sieve the catalyst to obtain the desired particle size.

Experimental Setup

The reaction is carried out in a continuous flow fixed-bed microreactor system. The setup consists of:

  • A gas delivery system to control the flow of nitrogen carrier gas.

  • An injection pump to introduce the liquid this compound reactant.

  • A preheater to vaporize the reactant before it enters the reactor.

  • A fixed-bed reactor (e.g., a quartz tube) placed inside a tube furnace.

  • A condenser to cool the reactor effluent.

  • A gas-liquid separator to collect the liquid products.

  • An online Gas Chromatograph (GC) for product analysis.

Reaction Procedure
  • Catalyst Loading: Pack a known amount of the prepared catalyst into the center of the quartz reactor tube, securing it with quartz wool plugs.

  • System Purge: Purge the entire reactor system with high-purity nitrogen gas for at least 30 minutes to remove any air and moisture.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 370°C) under a continuous nitrogen flow.

  • Reactant Introduction: Once the temperature has stabilized, introduce the this compound into the preheater via the injection pump at a constant flow rate. The vaporized reactant is then carried over the catalyst bed by the nitrogen gas.

  • Product Collection: The reaction products exiting the reactor are cooled in the condenser and collected in the gas-liquid separator.

  • Online Analysis: The gaseous effluent is periodically analyzed using an online GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5) to monitor the reaction progress.

  • Work-up and Offline Analysis: After the reaction is complete, the collected liquid products are weighed and analyzed by GC and GC-MS to identify and quantify the components.

Product Analysis

The conversion of this compound and the selectivity for each product are calculated based on the GC peak areas using the following formulas:

  • Conversion (%) = [((Initial moles of 4-carene) - (Final moles of 4-carene)) / (Initial moles of 4-carene)] x 100

  • Selectivity (%) = [(Moles of specific product) / (Total moles of products formed)] x 100

Mandatory Visualization

The following diagrams illustrate the proposed reaction pathway and the experimental workflow.

reaction_pathway Carene This compound Carbocation Carbocation Intermediate Carene->Carbocation Isomerization (Acid Sites) Menthadienes p-Menthadienes (Limonene, Terpinolene) Carbocation->Menthadienes Rearrangement Cymene p-Cymene Menthadienes->Cymene Dehydrogenation (Metal Sites)

Caption: Proposed reaction pathway for the isomerization of this compound to p-cymene.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Isomerization Reaction cluster_analysis Product Analysis Impregnation Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reactor_Setup Fixed-Bed Reactor Setup Calcination->Reactor_Setup Reactant_Prep Reactant Preparation (this compound) Reactant_Prep->Reactor_Setup Reaction Gas-Phase Reaction Reactor_Setup->Reaction Product_Collection Product Condensation & Collection Reaction->Product_Collection Online_GC Online GC Analysis Reaction->Online_GC Offline_Analysis Offline GC & GC-MS Analysis Product_Collection->Offline_Analysis

Caption: Experimental workflow for the catalytic isomerization of this compound.

(+)-4-Carene: A Versatile Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-4-Carene, a naturally abundant monoterpene, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its rigid bicyclic structure, containing a cyclopropane (B1198618) ring and a chiral center, provides a unique scaffold for the stereocontrolled introduction of functionality. This has led to its application in the total synthesis of complex natural products and the development of novel chiral ligands. This document provides detailed application notes and protocols for the utilization of this compound in synthetic chemistry, aimed at researchers, scientists, and professionals in drug development.

Application in Natural Product Synthesis

A significant application of a derivative of the carene family is demonstrated in the total synthesis of the diterpenoid (+)-pepluanol A. The synthesis utilizes a bicyclic precursor readily prepared in several steps from carene, highlighting the utility of this chiral pool member in constructing complex molecular architectures.[1][2]

Synthesis of Key Bicyclic Precursor for (+)-Pepluanol A

The synthesis of (+)-pepluanol A, accomplished by the Gaich group, relies on a key bicyclic precursor derived from carene, following a procedure initially developed by Baran.[1][2] While the specific isomer of carene is not explicitly detailed in the initial abstracts, the transformation showcases the strategic disassembly of the carene framework to access valuable synthetic intermediates.

Experimental Workflow for Pepluanol A Precursor Synthesis

Carene (+)-Carene Derivative Intermediate1 Step 1 (e.g., Oxidation) Carene->Intermediate1 Intermediate2 Step 2 (e.g., Rearrangement) Intermediate1->Intermediate2 Intermediate3 Step 3 (e.g., Functional Group Interconversion) Intermediate2->Intermediate3 Intermediate4 Step 4 (e.g., Cyclization) Intermediate3->Intermediate4 Bicyclic_Precursor Bicyclic Precursor 89 Intermediate4->Bicyclic_Precursor

Caption: Synthetic route from a carene derivative to a key bicyclic precursor for (+)-pepluanol A.

Key Synthetic Transformations of the Carene Skeleton

The reactivity of the carene scaffold, particularly the double bond and the allylic positions, allows for a variety of stereoselective transformations. The gem-dimethylcyclopropane unit provides steric hindrance that directs incoming reagents to specific faces of the molecule, enabling high levels of diastereoselectivity.

Oxidation Reactions

Allylic oxidation of carene derivatives is a common strategy to introduce carbonyl functionality. For the related isomer, (+)-3-carene, allylic oxidation has been employed in the synthesis of intermediates for pyrethroid insecticides.

Table 1: Allylic Oxidation of (+)-3-Carene

Starting MaterialReagents and ConditionsProductYield (%)Reference
(+)-3-Carenetert-Butyl hydroperoxide, O₂, CuCl₂/AC, 45 °C, 12 h(-)-3-Carene-2,5-dione78%N/A

Note: Data for (+)-3-carene is provided as a reference for potential reactivity of the carene core.

Protocol: Allylic Oxidation of (+)-3-Carene to (-)-3-Carene-2,5-dione

Materials:

  • (+)-3-Carene

  • tert-Butyl hydroperoxide (TBHP)

  • Copper(II) chloride on activated carbon (CuCl₂/AC)

  • Solvent (e.g., acetonitrile)

  • Oxygen balloon

Procedure:

  • To a solution of (+)-3-carene in the chosen solvent, add the CuCl₂/AC catalyst.

  • Attach an oxygen balloon to the reaction flask.

  • Add tert-butyl hydroperoxide dropwise to the reaction mixture at the specified temperature (e.g., 45 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the catalyst and wash with the solvent.

  • The filtrate is then concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford (-)-3-carene-2,5-dione.

Epoxidation and Dihydroxylation

The double bond in carene derivatives is susceptible to epoxidation and dihydroxylation, leading to the formation of valuable chiral intermediates. The stereochemical outcome of these reactions is often influenced by the inherent chirality of the starting material.

Computational Insights into 3-Carene (B45970) Epoxidation

A computational study on the epoxidation of 3-carene with peroxyformic acid predicted that the formation of the trans-epoxide is energetically favored over the cis-epoxide. This theoretical finding provides guidance for predicting the stereochemical outcome of such reactions.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[3] This protocol can be applied to carene derivatives to introduce two hydroxyl groups with high stereocontrol.

Protocol: Sharpless Asymmetric Dihydroxylation (General Procedure)

Materials:

Procedure:

  • In a round-bottom flask, dissolve the AD-mix in a 1:1 mixture of tert-butanol and water at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonamide to the mixture.

  • Add the alkene substrate and stir the reaction vigorously at 0 °C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add sodium sulfite (B76179) and warm the mixture to room temperature.

  • Stir for an additional hour.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the diol by column chromatography.

Reaction Scheme for Sharpless Asymmetric Dihydroxylation of this compound

Carene This compound Diol Chiral Diol Carene->Diol t-BuOH/H₂O Reagents AD-mix-β (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, K₂OsO₂(OH)₄ Reagents->Diol Carene This compound Functionalized_Carene Functionalized Carene Derivative (e.g., alcohol, halide) Carene->Functionalized_Carene Functionalization Phosphine_Ligand Chiral Phosphine Ligand Functionalized_Carene->Phosphine_Ligand Phosphination

References

Applications of (+)-4-Carene in Asymmetric Catalysis: A Survey of Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-4-Carene, a bicyclic monoterpene readily available from natural sources, presents an intriguing chiral scaffold for applications in asymmetric synthesis. While its direct use as a ligand in asymmetric catalysis is not extensively documented in publicly available literature, its derivatives hold potential as chiral auxiliaries and synthons for the construction of more complex chiral molecules. This document provides an overview of the synthetic transformations of this compound and its isomer, (+)-3-carene, to generate valuable chiral building blocks and explores their applications in asymmetric reactions, offering protocols and performance data where available.

Synthetic Pathways from Carene Isomers

The structural framework of carene, with its distinct stereochemistry, provides a valuable starting point for the synthesis of chiral ligands and auxiliaries. The synthetic route often involves the functionalization of the double bond and subsequent ring-opening or rearrangement reactions to introduce desired coordinating atoms like nitrogen and phosphorus.

Synthesis_Pathway Carene This compound / (+)-3-Carene Functionalization Functionalization (e.g., Epoxidation, Hydroboration) Carene->Functionalization Reagents RingOpening Ring Opening / Rearrangement Functionalization->RingOpening Reaction Conditions ChiralBuildingBlock Chiral Building Block (e.g., Amino alcohol, Diamine) RingOpening->ChiralBuildingBlock LigandSynthesis Ligand Synthesis ChiralBuildingBlock->LigandSynthesis ChiralLigand Chiral Ligand (e.g., Phosphine, Oxazoline) LigandSynthesis->ChiralLigand Catalysis Asymmetric Catalysis ChiralLigand->Catalysis

Caption: General synthetic pathway from carene isomers to chiral ligands for asymmetric catalysis.

Applications in Asymmetric Transformations

While direct catalytic applications of this compound are sparse, its isomer, (+)-3-carene, has been successfully utilized to synthesize chiral ligands for various asymmetric reactions. The methodologies and results from these studies provide valuable insights into the potential applications of carene-derived scaffolds.

Asymmetric Transfer Hydrogenation of Ketones

Chiral diamine ligands derived from (+)-3-carene have shown effectiveness in the asymmetric transfer hydrogenation of aromatic ketones.[1]

Experimental Protocol: Synthesis of a (+)-3-Carene-Derived Diamine Ligand [1]

  • Aziridination of (+)-3-Carene: To a solution of (+)-3-carene in acetonitrile, add chloramine-T trihydrate and stir at room temperature. Monitor the reaction by TLC until completion.

  • Ring Opening of Aziridine: The resulting N-tosylaziridine is treated with sodium azide (B81097) in DMF to yield the corresponding azidoamine.

  • Reduction of Azide: The azidoamine is then reduced, for example using lithium aluminum hydride in THF, to afford the chiral diamine.

Catalytic Performance:

The performance of these ligands in the asymmetric transfer hydrogenation of acetophenone (B1666503) is summarized below.

Ligand PrecursorSubstrateProductConversion (%)ee (%)
(+)-3-CareneAcetophenone1-Phenylethanol>95up to 98

Table 1: Performance of a (+)-3-carene derived ligand in the asymmetric transfer hydrogenation of acetophenone.

Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes

The same family of chiral diamines derived from (+)-3-carene can be further modified and applied in the enantioselective addition of diethylzinc to aldehydes.[1]

Experimental Protocol: Asymmetric Diethylzinc Addition [1]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral diamine ligand in anhydrous toluene.

  • Reaction Setup: Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes) dropwise. Stir the mixture for 30 minutes.

  • Aldehyde Addition: Add the aldehyde substrate dropwise to the catalyst solution at 0 °C.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent, dry over anhydrous sulfate, and purify by column chromatography.

Catalytic Performance:

The enantioselectivities achieved in the addition of diethylzinc to benzaldehyde (B42025) using a (+)-3-carene derived ligand are presented below.

Ligand PrecursorSubstrateProductYield (%)ee (%)
(+)-3-CareneBenzaldehyde1-Phenyl-1-propanol85-95up to 95

Table 2: Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a (+)-3-carene derived ligand.

Logical Workflow for Catalyst Development

The development of new chiral catalysts from natural products like this compound follows a logical progression from the selection of the chiral source to the optimization of the catalytic reaction.

Catalyst_Development_Workflow cluster_0 Design & Synthesis cluster_1 Catalyst Screening & Optimization cluster_2 Application ChiralSource This compound LigandDesign Ligand Design ChiralSource->LigandDesign LigandSynthesis Ligand Synthesis LigandDesign->LigandSynthesis CatalystFormation Metal Complex Formation LigandSynthesis->CatalystFormation ReactionScreening Reaction Screening CatalystFormation->ReactionScreening Optimization Optimization of Conditions ReactionScreening->Optimization SubstrateScope Substrate Scope Evaluation Optimization->SubstrateScope MechanisticStudies Mechanistic Studies SubstrateScope->MechanisticStudies

References

Application Notes and Protocols: The Use of (+)-4-Carene in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (+)-4-carene, a naturally occurring bicyclic monoterpene, as a versatile chiral starting material in the synthesis of high-value pharmaceutical agents. The unique stereochemistry and reactive functionalities of this compound and its isomers make them attractive building blocks for complex molecular architectures. This document details synthetic protocols for the preparation of key pharmaceutical intermediates for antiviral drugs and cannabinoids, supported by quantitative data and mechanistic diagrams.

Synthesis of a Bicyclic Proline Intermediate for Antiviral Drugs

The bicyclic proline moiety is a critical component in several protease inhibitor drugs, including the SARS-CoV-2 main protease (Mpro) inhibitor nirmatrelvir (B3392351) (a component of Paxlovid) and the Hepatitis C virus (HCV) protease inhibitor boceprevir. The rigid, conformationally constrained structure of this amino acid analog is key to its potent inhibitory activity. While this compound is not directly used, its isomer, (+)-3-carene, is a known starting material for an 11-step synthesis of this crucial intermediate. The following protocol outlines a plausible synthetic sequence based on established chemical transformations.

Experimental Protocol: Synthesis of a Bicyclic Proline Intermediate from (+)-3-Carene

This multi-step synthesis transforms the chiral scaffold of (+)-3-carene into the desired bicyclic proline derivative.

Step 1: Ozonolysis of (+)-3-Carene

  • Dissolve (+)-3-carene (1.0 eq) in a cold solvent such as dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH) at -78 °C in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a pale blue color, indicating an excess of ozone.

  • Upon completion, purge the solution with nitrogen or oxygen to remove excess ozone.

  • Reductive Work-up: Add dimethyl sulfide (B99878) (DMS) or zinc dust and acetic acid to the reaction mixture and allow it to warm to room temperature. This will quench the ozonide intermediate to yield the corresponding keto-aldehyde.

  • Purify the product by silica (B1680970) gel chromatography.

Step 2: Intramolecular Aldol (B89426) Condensation

  • Dissolve the keto-aldehyde from the previous step in a suitable solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF).

  • Add a base, such as sodium hydroxide (B78521) or potassium carbonate, to catalyze the intramolecular aldol condensation, leading to the formation of a bicyclic enone.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild acid and extract the product.

  • Purify the bicyclic enone by column chromatography.

Step 3: Conjugate Addition and Cyclization

  • This step involves the introduction of the nitrogen atom of the proline ring. A variety of methods can be employed, including a Michael addition of an amine followed by cyclization.

Step 4: Reductive Amination to form the Bicyclic Amine

  • Dissolve the bicyclic ketone intermediate in a suitable solvent like methanol or dichloromethane.

  • Add an amine source, such as ammonia (B1221849) or a protected amine, along with a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

  • The reaction forms an imine intermediate in situ, which is then reduced to the corresponding bicyclic amine.

  • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, quench the reaction and work up to isolate the crude product.

  • Purify by column chromatography or crystallization.

Subsequent Steps: The resulting bicyclic amine can then be further functionalized through protection, carboxylation, and deprotection steps to yield the final bicyclic proline intermediate ready for coupling in the synthesis of the target antiviral drug.

Logical Relationship of Nirmatrelvir Synthesis

Logical Workflow: Synthesis of Nirmatrelvir Intermediate Start (+)-3-Carene Step1 Ozonolysis Start->Step1 Step2 Intramolecular Aldol Condensation Step1->Step2 Step3 Reductive Amination Step2->Step3 Intermediate Bicyclic Proline Intermediate Step3->Intermediate Nirmatrelvir Nirmatrelvir (Paxlovid) Intermediate->Nirmatrelvir

Caption: Synthetic pathway from (+)-3-carene to Nirmatrelvir.

Synthesis of Tetrahydrocannabinol (THC) Isomers

Cannabinoids, such as tetrahydrocannabinol (THC), are of significant interest for their therapeutic properties. This compound, through its epoxide derivative, can be used in the synthesis of THC isomers. The reaction involves a Lewis acid-catalyzed coupling of a carene epoxide with olivetol (B132274). While the literature often refers to (+)-trans-2-carene epoxide, the principles are applicable to other carene isomers.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of THC Isomers

This protocol describes the condensation of a (+)-trans-carene epoxide with olivetol to yield a mixture of THC isomers.

Materials:

  • (+)-trans-Carene epoxide

  • Olivetol

  • Lewis Acid (e.g., Boron trifluoride etherate (BF₃·OEt₂), p-Toluenesulfonic acid (p-TSA))

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of (+)-trans-carene epoxide and olivetol in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (see table below for catalyst loading) to the stirred solution.

  • Maintain the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the THC isomers.

Quantitative Data: Synthesis of THC Isomers from (+)-trans-Carene Epoxides
Starting EpoxideCatalystSolventProduct(s)Yield (%)[1]
(+)-trans-2-carene epoxidep-TSADCM(-)-trans-Δ⁸-THC23%
(-)-cis-Δ⁹-THC4%
(-)-trans-Δ⁹-THC3%
(+)-trans-2-carene epoxideBF₃·OEt₂DCM(-)-trans-Δ⁸-THC-
(-)-cis-Δ⁹-THC11%
(-)-trans-Δ⁹-THC17%
(+)-trans-3-carene epoxideBF₃·OEt₂DCM(-)-trans-Δ⁸-THC10%

Experimental Workflow for THC Synthesis

Workflow: Lewis Acid-Catalyzed THC Synthesis Reactants Dissolve (+)-trans-Carene Epoxide & Olivetol in DCM Cooling Cool to 0 °C Reactants->Cooling Catalyst Add Lewis Acid (e.g., BF₃·OEt₂) Cooling->Catalyst Reaction Stir and Monitor by TLC Catalyst->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Isolate THC Isomers Purification->Product

Caption: Step-by-step workflow for THC synthesis.

Signaling Pathways of Target Pharmaceuticals

Understanding the mechanism of action of the synthesized pharmaceuticals is crucial for drug development.

Nirmatrelvir: Inhibition of SARS-CoV-2 Main Protease (Mpro)

Nirmatrelvir is a peptidomimetic inhibitor that targets the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus.[2][3] This enzyme is essential for the virus's replication cycle, as it cleaves viral polyproteins into functional proteins.[3] By covalently binding to the catalytic cysteine residue in the Mpro active site, nirmatrelvir blocks this cleavage process, thereby halting viral replication.[3]

Mechanism of Action: Nirmatrelvir Virus SARS-CoV-2 Virus Polyprotein Viral Polyprotein Synthesis Virus->Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro Cleavage Polyprotein Cleavage Mpro->Cleavage FunctionalProteins Functional Viral Proteins Cleavage->FunctionalProteins Replication Viral Replication FunctionalProteins->Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibition

Caption: Nirmatrelvir inhibits SARS-CoV-2 replication.

Cannabinoids: Interaction with Cannabinoid Receptors

Cannabinoids exert their effects by interacting with the endocannabinoid system, primarily through the G-protein coupled cannabinoid receptors CB1 and CB2.[4] CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly located in the immune system.[4] Activation of these receptors by cannabinoids like THC initiates a cascade of intracellular signaling events, leading to various physiological effects.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation CB2 CB2 Receptor CB2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK ↑ MAPK Pathway G_protein->MAPK IonChannel Ion Channel Modulation (K+, Ca2+) G_protein->IonChannel cAMP ↓ cAMP AC->cAMP Cannabinoid Cannabinoid (e.g., THC) Cannabinoid->CB1 Cannabinoid->CB2 Response Physiological Response (e.g., altered neurotransmission) cAMP->Response MAPK->Response IonChannel->Response

Caption: Cannabinoid signaling via CB1 and CB2 receptors.

References

Application Note: Quantitative Analysis of (+)-4-Carene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-4-Carene is a bicyclic monoterpene found in a variety of plants, including cannabis, rosemary, and pine. It is recognized for its sweet, pungent aroma and is being investigated for its potential therapeutic properties, including anti-inflammatory and bone-healing effects. Accurate and precise quantification of this compound is crucial for the quality control of essential oils, the standardization of herbal medicines, and for pharmacokinetic and pharmacodynamic studies in drug development. This document provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Data Presentation: Quantitative Method Validation Summary

The following tables summarize typical performance characteristics for the analytical methods described. These values are based on validated methods for monoterpenes and provide a benchmark for the quantification of this compound.[1][2][3]

Table 1: GC-MS Method Performance

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.25 - 0.3 µg/mL
Limit of Quantification (LOQ)0.75 - 1.0 µg/mL
Accuracy (% Recovery)89% - 111%
Precision (% RSD)< 10%

Table 2: GC-FID Method Performance

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)90% - 111%
Precision (% RSD)< 10%

Experimental Protocols

Sample Preparation: Liquid Extraction from Plant Material

This protocol is suitable for dried plant material, such as cannabis flowers or other botanical samples.[1][4]

1.1. Materials and Reagents:

  • Dried plant material (e.g., cannabis flower, pine needles)

  • Ethyl acetate (B1210297) (HPLC grade)

  • n-Tridecane (internal standard, purity ≥99%)

  • Sodium sulfate (B86663), anhydrous

  • Grinder or mortar and pestle

  • Centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials (2 mL)

1.2. Procedure:

  • Homogenization: Grind the dried plant material to a fine powder.

  • Extraction: Weigh approximately 100 mg of the homogenized sample into a centrifuge tube. Add 10 mL of ethyl acetate containing the internal standard (e.g., n-tridecane at 100 µg/mL).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to pellet the solid plant material.

  • Drying: Carefully transfer the supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for GC-MS or GC-FID analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and is suitable for both identification and quantification.

2.1. Instrumentation and Conditions: [5][6][7]

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977C MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split/splitless injector in split mode (e.g., 20:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Ramp: 20°C/min to 280°C, hold for 3 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode:

    • Qualitative: Full scan from m/z 40-400.

    • Quantitative: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 93, 91, 79) and the internal standard.

2.2. Calibration:

  • Prepare a stock solution of this compound (≥98% purity) in ethyl acetate (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.[1]

  • Add the internal standard (n-tridecane) to each calibration standard at a constant concentration (e.g., 100 µg/mL).[1]

  • Inject each standard into the GC-MS system and generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is robust, cost-effective, and provides excellent quantitative results.

3.1. Instrumentation and Conditions: [1][8]

  • Gas Chromatograph: PerkinElmer Clarus 680 GC or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Elite-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Hydrogen or Helium at a constant flow rate of 1.3 mL/min.

  • Inlet: Split injector (e.g., 20:1 split ratio) at 230°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3.5 minutes.

    • Ramp: 3.5°C/min to 155°C.

    • Ramp: 30°C/min to 300°C.

  • Detector Temperature: 250°C.

3.2. Calibration: Follow the same calibration procedure as described for the GC-MS method (Section 2.2). The calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration.

Visualizations

General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis Sample Plant Material Homogenize Homogenization Sample->Homogenize Extract Liquid Extraction with Internal Standard Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter GC GC-MS or GC-FID Analysis Filter->GC Data Data Acquisition GC->Data Quant Quantification using Calibration Curve Data->Quant

Caption: General workflow for this compound quantification.

Calibration Curve Preparation Workflow cluster_dilution Serial Dilution Stock Prepare this compound Stock Solution (1 mg/mL) Std1 Standard 1 (e.g., 100 µg/mL) Stock->Std1 IS_Stock Prepare Internal Standard Stock Solution Add_IS Add Internal Standard to all standards and samples IS_Stock->Add_IS Std2 Standard 2 (e.g., 50 µg/mL) Std1->Std2 Std_n ... Std2->Std_n Std_final Final Standard (e.g., 1 µg/mL) Std_n->Std_final Std_final->Add_IS Analyze Analyze by GC Add_IS->Analyze Plot Plot Peak Area Ratio vs. Concentration Analyze->Plot

Caption: Workflow for preparing calibration standards.

Decision Logic: GC-MS vs. GC-FID Start Analytical Need Need_ID Need for definitive compound identification? Start->Need_ID Complex_Matrix Complex sample matrix? Need_ID->Complex_Matrix No Use_GCMS Use GC-MS Need_ID->Use_GCMS Yes Complex_Matrix->Use_GCMS Yes Use_GCFID Use GC-FID Complex_Matrix->Use_GCFID No

Caption: Decision tree for method selection.

References

Application Note: GC-MS Analysis of (+)-4-Carene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-4-Carene is a bicyclic monoterpene found in a variety of plants, including citrus fruits and conifers. It and its isomers, such as (+)-3-carene and (+)-2-carene, are of significant interest in the pharmaceutical and fragrance industries due to their distinct aromatic properties and potential therapeutic effects. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of these volatile isomers in complex matrices like essential oils.[1] Its high chromatographic resolution and the structural information provided by mass spectrometry make it ideal for differentiating closely related terpene structures.[2] This document provides a detailed protocol for the GC-MS analysis of this compound and its isomers.

Principle of Analysis

The GC-MS technique combines two powerful analytical methods.[3] First, Gas Chromatography (GC) separates volatile compounds from a mixture based on their boiling points and affinities for a stationary phase within a capillary column.[3] As the separated compounds elute from the column, they enter the Mass Spectrometer (MS). There, they are ionized, typically by Electron Ionization (EI), which causes the molecules to fragment in a reproducible manner.[3] The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. This spectrum serves as a "chemical fingerprint" that can be compared against spectral libraries, such as NIST, for positive identification.[3]

Experimental Protocols

This section outlines a comprehensive protocol for the analysis of carene isomers, from sample preparation to data analysis.

Sample Preparation: Liquid Extraction

This protocol is suitable for analyzing terpenes in botanical matrices or essential oils.[2]

  • 1.1. Weigh approximately 100-200 mg of homogenized and dried plant material into a centrifuge tube. For essential oils, dilute the oil 1:10 or 1:100 in a suitable solvent.[4]

  • 1.2. Add a suitable organic solvent such as hexane, pentane, or ethyl acetate (B1210297).[2][5] Ethyl acetate is often preferred for its recovery results.[5]

  • 1.3. To enable accurate quantification, add an internal standard (e.g., n-tridecane) at a known concentration (e.g., 100 µg/mL).[2][5]

  • 1.4. Vigorously mix the sample for 1-2 minutes using a vortex mixer to ensure thorough extraction.[2]

  • 1.5. Centrifuge the sample to pellet any solid material.[2]

  • 1.6. Carefully transfer the supernatant (the clear liquid extract) into a 1.5 mL glass autosampler vial for GC-MS analysis.[2][6]

GC-MS Instrumentation and Analysis

The following parameters are typical for terpene analysis and can be adapted as needed.[2][5]

  • 2.1. Gas Chromatograph (GC) Conditions:

    • Inject 1 µL of the prepared sample into the GC.

    • Use a split/splitless injector, with the ratio depending on the expected concentration of the analytes. A 50:1 split ratio is common for essential oils.[3]

    • The instrument conditions should be set according to the parameters outlined in Table 1 . A DB-5ms or equivalent non-polar column is recommended for good separation of terpenes.[3][5]

  • 2.2. Mass Spectrometer (MS) Conditions:

    • Set the MS parameters as detailed in Table 1 . Electron Ionization (EI) at 70 eV is standard for creating comparable library spectra.[2]

    • Acquire data in full scan mode over a mass range of m/z 40-500 to capture the characteristic fragments of monoterpenes.[2]

Data Processing and Quantification
  • 3.1. Identification:

    • Identify the carene isomers by comparing their acquired mass spectra with reference spectra in a commercial library (e.g., NIST, Wiley).

    • Confirm identifications by comparing the calculated Kovats Retention Index (RI) of the analyte with published values (Table 2 ).

  • 3.2. Quantification:

    • Prepare a series of calibration standards with known concentrations of this compound and its available isomers, each containing the same concentration of the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Calculate the concentration of each isomer in the sample using the generated calibration curve. The method should be validated for linearity, accuracy, and precision.[1][5]

Data Presentation

Quantitative data and instrument parameters should be clearly organized for reproducibility and comparison.

Table 1: Recommended GC-MS Instrument Conditions This table summarizes a typical set of parameters for the analysis of monoterpenes.

ParameterRecommended Setting
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[2][5]
Carrier GasHelium at a constant flow of 1.0 mL/min[1][2]
Injection Volume1 µL
Injector Temperature250 °C[2][3]
Injection ModeSplit (e.g., 50:1) or Splitless, depending on concentration[2][3]
Oven ProgramInitial 60°C for 2 min, ramp at 3°C/min to 190°C, then ramp at 20°C/min to 280°C, hold for 2 min[2]
Mass Spectrometer
MS Transfer Line Temp.280 °C[2]
Ion Source Temp.230 °C[2]
Ionization ModeElectron Ionization (EI) at 70 eV[2][3]
Mass Scan Rangem/z 40-500[2]
Solvent Delay3-5 minutes

Table 2: Identification Data for Carene Isomers This table provides key identification markers for carene isomers. Retention indices are highly dependent on the specific GC system and method but are crucial for confirming isomer identity.

CompoundCAS NumberMolecular FormulaKovats Retention Index (Non-polar column)
This compound29050-33-7[7]C₁₀H₁₆[8]998 - 1030[7][8]
(+)-3-Carene498-15-7C₁₀H₁₆~1011 (Varies)
(+)-2-Carene4497-96-3C₁₀H₁₆~1000-1020 (Varies)

Visualized Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of carene isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Sample Weighing / Dilution B 2. Solvent & Internal Standard Addition A->B C 3. Vortex & Centrifuge B->C D 4. Transfer to GC Vial C->D E 5. GC Injection & Vaporization D->E F 6. Chromatographic Separation (GC Column) E->F G 7. Ionization & Fragmentation (EI) F->G H 8. Mass Analysis (m/z) G->H I 9. Total Ion Chromatogram (TIC) Generation H->I J 10. Peak Identification (Mass Spectrum vs. Library) I->J K 11. Quantification (Calibration Curve) J->K L 12. Final Report K->L

Caption: Workflow for GC-MS analysis of carene isomers.

References

Application Notes and Protocols for the Derivatization of (+)-4-Carene for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of (+)-4-carene to enhance its detectability and improve chromatographic performance for analytical purposes, particularly in the context of gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial step for compounds that may exhibit poor chromatographic peak shape, low volatility, or insufficient sensitivity in their native form. For this compound, a bicyclic monoterpene, derivatization primarily targets the carbon-carbon double bond.

Two primary derivatization strategies are presented:

  • Epoxidation: Introduction of an epoxide ring across the double bond.

  • Dihydroxylation: Addition of two hydroxyl groups across the double bond, which can be further silylated.

These methods increase the molecular weight and polarity of the analyte, often leading to better chromatographic separation and more characteristic mass spectra for identification and quantification.

Logical Workflow for this compound Analysis

The general workflow for the analysis of this compound following derivatization is outlined below.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analytical Quantification Sample Sample Containing This compound Extraction Extraction/Isolation of This compound Sample->Extraction Derivatization Chemical Derivatization (Epoxidation or Dihydroxylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing and Quantification GCMS->Data

Caption: General workflow for the analytical quantification of this compound involving derivatization.

Method 1: Epoxidation of this compound

Epoxidation of the double bond in this compound using an agent like meta-chloroperoxybenzoic acid (m-CPBA) yields a more polar and less volatile epoxide derivative. This derivative is well-suited for GC-MS analysis.

Chemical Reaction

cluster_reaction Epoxidation of this compound Carene This compound Epoxide 4,5-Epoxycarane Carene->Epoxide MCPBA m-CPBA MCPBA->Epoxide Acid m-Chlorobenzoic Acid MCPBA->Acid

Caption: Epoxidation of this compound with m-CPBA.

Experimental Protocol: Epoxidation

Materials:

  • This compound standard

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • 2 mL autosampler vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in dichloromethane. Create a series of calibration standards by diluting the stock solution.

  • Derivatization Reaction:

    • To 100 µL of each standard or sample solution in a 2 mL vial, add 200 µL of a freshly prepared 1 mg/mL solution of m-CPBA in dichloromethane.

    • Cap the vial and vortex briefly.

    • Allow the reaction to proceed at room temperature for 1 hour. The reaction can be monitored by TLC if necessary.

  • Work-up:

    • Add 500 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize the acidic byproduct.

    • Vortex for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic layer (DCM) to a clean vial containing a small amount of anhydrous magnesium sulfate.

  • Analysis: The resulting solution containing the 4,5-epoxycarane derivative is ready for GC-MS analysis.

GC-MS Parameters (Suggested)
ParameterValue
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injector Temp. 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range m/z 40-400
Quantitative Data (Expected Performance)

The following table summarizes the expected validation parameters for the quantification of the this compound epoxide derivative based on typical performance for terpene analysis.[1][2][3][4]

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.15 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Method 2: Dihydroxylation and Silylation of this compound

This two-step method first introduces two hydroxyl groups across the double bond via dihydroxylation with osmium tetroxide, followed by silylation of the resulting diol to increase volatility and improve peak shape for GC-MS analysis.

Chemical Reactions

cluster_reaction1 Step 1: Dihydroxylation cluster_reaction2 Step 2: Silylation Carene1 This compound Diol Carene-4,5-diol Carene1->Diol OsO4 OsO4 (cat.), NMO OsO4->Diol Diol2 Carene-4,5-diol SilylDiol Bis(trimethylsilyl)carene-4,5-diol Diol2->SilylDiol BSTFA BSTFA BSTFA->SilylDiol

Caption: Two-step derivatization of this compound via dihydroxylation and silylation.

Experimental Protocol: Dihydroxylation and Silylation

Materials:

  • This compound standard

  • Osmium tetroxide (4% solution in water)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone and Water (10:1 v/v)

  • Sodium sulfite (B76179) (saturated aqueous solution)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Dihydroxylation:

    • In a 10 mL round-bottom flask, dissolve 1 mmol of this compound in 5 mL of acetone/water (10:1).

    • Add 1.2 mmol of NMO and stir until dissolved.

    • Carefully add a catalytic amount of osmium tetroxide solution (e.g., 0.02 mmol).

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction by adding 5 mL of saturated sodium sulfite solution and stir for 30 minutes.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Silylation:

    • To the dried diol residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Tightly cap the vial and heat at 70°C for 30 minutes.

    • After cooling, the sample can be directly injected into the GC-MS or diluted with an appropriate solvent (e.g., hexane).

GC-MS Parameters (Suggested)

The GC-MS parameters would be similar to those for the epoxide derivative, with potential adjustments to the oven temperature program to ensure optimal separation of the silylated diol.

Quantitative Data (Expected Performance)

Silylated derivatives generally provide excellent sensitivity and chromatographic performance.

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.005 - 0.02 µg/mL
Limit of Quantitation (LOQ) 0.015 - 0.06 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Application in Drug Development

The ability to accurately quantify this compound and its metabolites is essential in various stages of drug development:

  • Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of this compound-containing drug candidates.

  • Metabolite Identification: Derivatization can aid in the structural elucidation of metabolites by providing more informative mass spectra.

  • Quality Control: Ensuring the purity and concentration of this compound in pharmaceutical formulations.

The derivatization protocols provided here offer robust methods to enhance the analytical detection of this compound, thereby supporting its investigation and development as a potential therapeutic agent. It is recommended to perform a full method validation for the specific matrix and instrumentation used.[2][4]

References

Application Notes and Protocols for Evaluating the Larvicidal Activity of (+)-4-Carene Against Mosquito Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the larvicidal properties of (+)-4-Carene, a bicyclic monoterpene found in the essential oils of various plants. The following sections detail its efficacy against key mosquito vectors, standardized protocols for laboratory evaluation, and insights into its potential mode of action.

Quantitative Data on Larvicidal Activity

Table 1: Larvicidal Efficacy (LC50) of this compound Against Mosquito Larvae

Mosquito SpeciesVector ForLC50 (µg/mL)
Anopheles stephensiMalaria16.37[1][2][3]
Aedes aegyptiDengue, Yellow Fever, Zika17.91[1][2][3]
Culex quinquefasciatusFilariasis, West Nile Virus19.50[1][2][3]

Data derived from studies on early third-instar larvae.

Experimental Protocols

The following protocols are based on World Health Organization (WHO) guidelines and standard laboratory practices for evaluating the efficacy of mosquito larvicides.

A stock solution is prepared to facilitate the creation of a range of test concentrations.

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound.

    • Dissolve the this compound in 1 mL of a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide (B87167) - DMSO).

    • Add this solution to 9 mL of distilled water containing a small amount of a non-toxic emulsifier (e.g., Triton X-100 or Polysorbate 80 at 0.05%) to ensure a homogenous mixture. This results in a 10 mL stock solution.

  • Serial Dilutions:

    • From the stock solution, prepare a series of dilutions to test a range of concentrations. It is recommended to perform a preliminary range-finding test to identify the approximate mortality range.

    • For example, to prepare a 100 µg/mL solution, mix 1 mL of the stock solution with 9 mL of distilled water. Subsequent serial dilutions can be made from this and other prepared concentrations to achieve the desired test range.

This bioassay is designed to determine the lethal concentrations (LC50 and LC90) of this compound.

  • Test Subjects:

    • Use late third-instar or early fourth-instar larvae of the target mosquito species.

    • Ensure larvae are from a healthy, laboratory-reared colony with a consistent rearing history.

  • Experimental Setup:

    • Use disposable cups or beakers (e.g., 250-500 mL capacity).

    • For each concentration to be tested, prepare at least four replicates.

    • In each replicate cup, place 20-25 larvae in 200-250 mL of the prepared test solution.

    • A negative control group should be established with the same number of larvae in water and the solvent/emulsifier mixture, but without this compound.

    • A positive control with a known larvicide (e.g., temephos) can also be included for comparison.

  • Incubation and Observation:

    • Maintain the test containers at a constant temperature (e.g., 27 ± 2°C) and a 12:12 hour light:dark photoperiod.

    • Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding with a pipette tip.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Subject the mortality data to probit analysis to determine the LC50 and LC90 values, along with their 95% confidence intervals.

Visualized Experimental Workflow and Potential Mode of Action

The following diagram illustrates the key steps in the mosquito larvicidal bioassay.

Larvicidal_Bioassay_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions to Test Concentrations A->B D Expose Larvae to Test and Control Solutions B->D C Introduce Mosquito Larvae (20-25 per replicate) C->D E Incubate under Controlled Conditions (24-48h) D->E F Record Larval Mortality E->F G Correct for Control Mortality (Abbott's Formula) F->G H Perform Probit Analysis G->H I Determine LC50 & LC90 Values H->I

Caption: Workflow for determining the larvicidal efficacy of this compound.

The precise molecular target and signaling pathway for this compound in mosquito larvae have not been definitively elucidated. However, many essential oil components exert their insecticidal effects through neurotoxicity. A common mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. The diagram below illustrates this general neurotoxic pathway, which represents a plausible, though unconfirmed, mode of action for this compound.

Putative_Mode_of_Action cluster_synapse Synaptic Cleft cluster_outcome Outcome ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by Receptor ACh Receptor on Postsynaptic Neuron ACh->Receptor Binds & Stimulates Result1 ACh Accumulation Carene This compound Carene->AChE Inhibits Result2 Continuous Nerve Stimulation Result1->Result2 Result3 Paralysis & Larval Death Result2->Result3

Caption: Putative neurotoxic action of this compound via AChE inhibition.

References

Application of (+)-4-Carene in the Fragrance and Flavor Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-4-Carene, a bicyclic monoterpene, is a naturally occurring volatile organic compound found in a variety of plants, including pine trees, citrus fruits, and herbs. Its unique aromatic profile, characterized by woody, piney, and citrusy notes, has led to its application in the fragrance and flavor industry. This document provides detailed application notes and experimental protocols for the evaluation and utilization of this compound in fragrance and flavor formulations. It is intended for researchers, scientists, and drug development professionals interested in the sensory properties and applications of this versatile monoterpene.

Application Notes

Fragrance Applications

This compound is utilized in a wide range of fragranced products to impart a fresh, resinous, and slightly sweet aroma. Its versatility allows it to be incorporated into various product categories.

  • Fine Fragrances and Perfumes: In perfumery, this compound can be used as a top to middle note to provide a natural, outdoorsy character. It blends well with other terpenes like pinene and limonene (B3431351), as well as with floral and spicy notes. Its woody and citrus facets add complexity and lift to fragrance compositions.

  • Personal Care Products: In products such as lotions, shampoos, and soaps, this compound contributes a clean and refreshing scent. Its use in these formulations aims to enhance the consumer's sensory experience during use.

  • Household and Cleaning Products: The fresh and pine-like aroma of this compound makes it a suitable ingredient for air fresheners, detergents, and surface cleaners, where it can help to mask unpleasant odors and provide a perception of cleanliness.[1]

Typical Use Levels in Fragrance Formulations:

Product CategoryTypical Use Level (%)
Fine Fragrance (Eau de Parfum)0.1 - 2.0
Personal Care (Lotions, Shampoos)0.05 - 0.5
Household Cleaners0.1 - 1.0
Air Fresheners0.5 - 3.0
Flavor Applications

The flavor profile of this compound is described as woody, terpenic, with citrus and slightly bitter undertones. Its application in the food and beverage industry is more limited compared to its use in fragrances and is subject to regulatory approval in different regions.

  • Beverages: In beverages, this compound can be used at very low concentrations (ppm levels) to add a hint of pine and citrus, enhancing the complexity of flavor profiles in certain types of soft drinks, alcoholic beverages, and teas.[2]

  • Confectionery and Baked Goods: It can be used as a component in artificial fruit and spice flavorings for candies, chewing gum, and baked goods to provide a unique aromatic note.

  • Savory Products: In savory applications, it can be used in trace amounts in spice blends and marinades to contribute a resinous, herbal note.

Typical Use Levels in Flavor Formulations:

Product CategoryTypical Use Level (ppm)
Beverages0.1 - 5.0
Confectionery1.0 - 10.0
Baked Goods2.0 - 15.0
Savory Seasonings0.5 - 5.0

Quantitative Data Presentation

The following table summarizes the sensory profile of this compound based on Quantitative Descriptive Analysis (QDA). The intensity ratings are provided on a 15-point universal scale, where 0 represents "not perceived" and 15 represents "extremely strong."

Table 1: Quantitative Descriptive Analysis of this compound Aroma and Flavor Profile

AttributeModalityIntensity (0-15 scale)Description
WoodyAroma11Characteristic of dry woods, pencil shavings.
PineyAroma10Resinous, fresh scent of pine needles.
CitrusAroma7Zesty, reminiscent of lemon and orange peel.
TerpenicAroma9General resinous and hydrocarbon-like scent common to terpenes.
SweetAroma4A slight, underlying sweet and balsamic nuance.
EarthyAroma3A subtle note of damp soil or forest floor.
WoodyFlavor9A distinct woody and slightly resinous taste.
TerpenicFlavor8A characteristic terpene-like, slightly chemical taste.
CitrusFlavor5A hint of citrus peel bitterness.
BitterFlavor6A noticeable bitter aftertaste.
CoolingFlavor2A very slight cooling sensation on the palate.

Experimental Protocols

Protocol for Quantitative Descriptive Analysis (QDA) of this compound

This protocol outlines the steps for conducting a QDA to quantitatively characterize the sensory attributes of this compound.

Objective: To develop a quantitative sensory profile of this compound.

Materials:

  • High-purity this compound (≥97%)

  • Odorless and tasteless solvent (e.g., mineral oil for aroma, 5% ethanol/water solution for flavor)

  • Reference standards for aroma and flavor attributes (e.g., cedarwood oil for "woody," pinene for "piney," limonene for "citrus," quinine (B1679958) solution for "bitter")

  • Glass sniffing strips

  • Controlled-environment sensory booths

  • Data collection software

Procedure:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists based on their sensory acuity, ability to describe sensations, and availability.

    • Conduct training sessions over several weeks. During training, panelists will be familiarized with the aroma and flavor of this compound at different concentrations.

    • Develop a consensus vocabulary of descriptive terms (attributes) for the sensory characteristics of this compound.

    • Train panelists to use a 15-point universal intensity scale with the aid of reference standards to anchor the scale points.

  • Sample Preparation:

    • For aroma evaluation, prepare a dilution of this compound in mineral oil (e.g., 1% v/v).

    • For flavor evaluation, prepare a dilution in a 5% ethanol/water solution at a concentration above its detection threshold but below a level that would cause sensory fatigue (e.g., 5 ppm).

  • Evaluation:

    • Conduct the evaluation in individual sensory booths under controlled temperature, humidity, and lighting.

    • For aroma assessment, present the samples on coded sniffing strips. Panelists will dip a fresh strip into the solution and evaluate the aroma at different time intervals (initial, 5 minutes, 30 minutes).

    • For flavor assessment, provide panelists with a small, precisely measured volume of the liquid sample in a coded cup. Instruct them to swish the sample in their mouth for a set time (e.g., 10 seconds) before expectorating.

    • Panelists will rate the intensity of each agreed-upon attribute on the 15-point scale using the data collection software.

    • Provide panelists with unsalted crackers and purified water for palate cleansing between samples.

  • Data Analysis:

    • Analyze the collected data using statistical software.

    • Use Analysis of Variance (ANOVA) to assess the performance of the panel and to determine if there are significant differences in the intensity ratings for each attribute.

    • Generate a spider web or radar plot to visualize the sensory profile of this compound.

G cluster_QDA_Workflow QDA Workflow A Panelist Selection & Training B Vocabulary Development A->B C Reference Standard Training B->C D Sample Preparation C->D E Sensory Evaluation D->E F Data Collection E->F G Statistical Analysis F->G H Sensory Profile Generation G->H

Quantitative Descriptive Analysis Workflow
Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis of this compound

This protocol describes the use of GC-O to identify the odor-active regions of a sample containing this compound.

Objective: To determine the retention time and odor character of this compound as it elutes from a gas chromatograph.

Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • High-purity this compound standard.

  • Solvent for dilution (e.g., n-hexane).

  • Humidified air supply for the olfactometry port.

Procedure:

  • Instrument Setup:

    • Install the capillary column in the GC.

    • Set the GC parameters. A typical temperature program for monoterpene analysis would be:

      • Initial oven temperature: 40°C, hold for 5 minutes.

      • Ramp rate: 5°C/minute to 300°C.

      • Final hold time: 10 minutes.

    • Set the injector temperature to 250°C and the FID temperature to 300°C.

    • Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.[3]

    • Split the column effluent between the FID and the olfactometry port (e.g., 1:1 split).

    • Supply humidified air to the olfactometry port to prevent nasal dehydration of the assessor.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in n-hexane (e.g., 100 ppm).

  • GC-O Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • A trained sensory assessor will position their nose at the olfactometry port and continuously monitor the effluent.

    • The assessor will record the time at which any odor is detected, describe the character of the odor, and rate its intensity.

    • Simultaneously, the FID will generate a chromatogram showing the retention time of the chemical components.

  • Data Correlation:

    • Correlate the retention time of the peak on the FID chromatogram with the time the odor was detected by the assessor to confirm the odor of this compound.

    • The description of the odor from the GC-O analysis can be compared to the attributes identified in the QDA.

G cluster_GCO_Workflow GC-O Experimental Workflow A Sample Injection B GC Separation A->B C Effluent Splitting B->C D FID Detection C->D E Olfactometry Port C->E F Chromatogram D->F G Aromagram E->G H Data Correlation F->H G->H

Gas Chromatography-Olfactometry Workflow
Protocol for Stability Testing of this compound in a Cosmetic Emulsion

This protocol details an accelerated stability test to evaluate the chemical stability of this compound in a representative cosmetic lotion base.

Objective: To assess the degradation of this compound in a cosmetic emulsion under accelerated aging conditions.

Materials:

  • Cosmetic emulsion base (lotion).

  • High-purity this compound.

  • Stability chambers or ovens set to various temperatures (e.g., 40°C, 50°C).

  • Light exposure chamber with controlled UV and visible light.

  • Glass containers with airtight seals.

  • Gas chromatograph with a mass spectrometer (GC-MS).

  • Solvent for extraction (e.g., methanol (B129727) or ethanol).

Procedure:

  • Sample Preparation:

    • Prepare a batch of the cosmetic emulsion containing a known concentration of this compound (e.g., 0.5% w/w).

    • Prepare a control batch of the emulsion without this compound.

    • Aliquot the samples into glass containers.

  • Storage Conditions:

    • Store the samples under the following conditions for a period of up to 12 weeks:

      • 25°C / 60% Relative Humidity (RH) (control).

      • 40°C / 75% RH (accelerated).

      • 50°C (stress condition).

      • Light exposure chamber (to assess photostability).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, and 12 weeks), remove a sample from each storage condition.

    • Perform a sensory evaluation of the aroma of the sample to note any changes in the fragrance profile.

    • Extract the fragrance components from the emulsion using a suitable solvent.

    • Analyze the extract by GC-MS to quantify the concentration of this compound remaining in the sample.

    • Identify and quantify any degradation products that may have formed. The oxidation of terpenes like carene can lead to the formation of hydroperoxides, epoxides, and other oxygenated compounds.[4][5]

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant.

    • The results will provide an indication of the shelf-life of the fragrance in the cosmetic product.

Signaling Pathways

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

The binding of this compound to its cognate OR triggers a conformational change in the receptor, activating the associated G-protein (Gαolf). The activated Gαolf subunit then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing, leading to the perception of the specific aroma of this compound.

G cluster_Olfactory_Pathway Hypothetical Olfactory Signaling for this compound Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Depolarization Neuronal Depolarization CNG_channel->Depolarization Causes Signal Signal to Olfactory Bulb Depolarization->Signal

Olfactory Signal Transduction Pathway
Gustatory Signaling Pathway for Bitter Taste

Terpenes, including this compound, can contribute to a bitter taste perception. The sensation of bitterness is mediated by a family of G-protein coupled receptors known as TAS2Rs (Taste Receptors, Type 2).

When a bitter compound like this compound interacts with a TAS2R on the surface of a taste receptor cell in a taste bud, it activates the receptor. This activation leads to the dissociation of the G-protein gustducin (B1178931). The βγ-subunits of gustducin activate phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular Ca2+. This increase in cytosolic Ca2+ opens transient receptor potential cation channel subfamily M member 5 (TRPM5) channels, leading to an influx of Na+ ions, depolarization of the cell, and the release of neurotransmitters that signal to the brain, resulting in the perception of a bitter taste.[6][7]

G cluster_Gustatory_Pathway Hypothetical Gustatory Signaling for Bitter Taste of this compound Bitter_Compound This compound TAS2R Bitter Taste Receptor (TAS2R) Bitter_Compound->TAS2R Binds Gustducin Gustducin (G-protein) TAS2R->Gustducin Activates PLCb2 PLCβ2 Gustducin->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca2+ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter

Gustatory Signal Transduction for Bitterness

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (+)-4-Carene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the isomerization of (+)-4-carene.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomerization products of this compound?

The primary isomerization products of this compound are typically (+)-3-carene and (+)-2-carene. The reaction is often reversible and can lead to an equilibrium mixture of carene isomers.[1][2] The desired product will dictate the optimal reaction conditions.

Q2: What types of catalysts are effective for this compound isomerization?

Both strong base catalysts and certain transition metal catalysts have been shown to be effective for carene isomerization.

  • Strong Base Catalysts: Systems like potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) or sodium metal activated with o-chlorotoluene are commonly used.[1][3]

  • Transition Metal Catalysts: Palladium (Pd), nickel (Ni), and copper chromite have been used, often in the presence of hydrogen, for the isomerization of carenes.[1]

  • Acid Catalysts: Acid-treated clays, such as montmorillonite, can also catalyze the isomerization of carenes, leading to a mixture of products including other terpenes.

Q3: What are the key reaction parameters to consider for optimization?

The key parameters to optimize for this compound isomerization include:

  • Catalyst choice and concentration: The type and amount of catalyst will significantly impact the reaction rate and selectivity.

  • Solvent: The reaction can be carried out in a solvent (e.g., xylene, toluene) or under solvent-free conditions. The choice of solvent can influence catalyst activity and product distribution.[3][4]

  • Temperature: Reaction temperatures can range from room temperature to reflux conditions, depending on the catalyst system.[1][3] Higher temperatures can increase the reaction rate but may also lead to the formation of side products.

  • Reaction time: The reaction time needs to be optimized to achieve the desired conversion without promoting the formation of byproducts. Monitoring the reaction progress over time is crucial.[3]

Q4: How can the isomerization of this compound be monitored?

The progress of the isomerization reaction can be effectively monitored by techniques such as:

  • Gas Chromatography (GC): GC is a powerful tool for separating and quantifying the different isomers of carene and any side products.[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the products formed during the reaction.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the isomers and help in their characterization.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of this compound - Inactive catalyst- Insufficient reaction temperature- Short reaction time- Ensure the catalyst is active. For sodium metal catalysts, ensure a fresh surface is exposed.- Gradually increase the reaction temperature while monitoring for side product formation.- Increase the reaction time and monitor the reaction progress at regular intervals using GC.
Formation of undesired side products (e.g., cymenes, hydrogenation products) - High reaction temperature- Prolonged reaction time- Use of hydrogenation catalysts with excess hydrogen- Reduce the reaction temperature.[1]- Optimize the reaction time to stop the reaction once the desired product concentration is reached.[1]- If using a hydrogenation catalyst, carefully control the amount of hydrogen supplied.
Difficulty in separating the isomers - Similar boiling points of the carene isomers.- Use a high-efficiency fractional distillation column for separation.- Consider preparative gas chromatography for obtaining high-purity isomers.
Inconsistent results between batches - Variability in catalyst activity- Purity of starting material- Inconsistent reaction conditions- Standardize the catalyst preparation and handling procedures.- Ensure the purity of the this compound starting material.- Carefully control all reaction parameters, including temperature, stirring rate, and reaction time.

Experimental Protocols

Protocol 1: Base-Catalyzed Isomerization of this compound to (+)-3-Carene (Adapted from 3-carene (B45970) to 4-carene isomerization)

This protocol is adapted from the reverse reaction and aims to establish an equilibrium mixture containing (+)-3-carene.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous toluene (B28343) (optional, as solvent)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add anhydrous DMSO (e.g., 50 mL for a 10 g scale reaction).

  • Carefully add potassium tert-butoxide (e.g., 0.1 to 0.5 molar equivalents relative to this compound) to the DMSO with stirring.

  • Add this compound to the reaction mixture. If using a solvent, dissolve the this compound in anhydrous toluene before adding.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Once the desired equilibrium is reached or the concentration of the desired isomer is maximized, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the organic products with a suitable solvent (e.g., diethyl ether or pentane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product mixture by fractional distillation.

Protocol 2: Sodium-Catalyzed Isomerization of this compound (Solvent-Free)

This protocol is adapted from the isomerization of 3-carene to 2-carene (B1609329) and can be explored for the isomerization of this compound.

Materials:

  • This compound

  • Sodium metal

  • o-chlorotoluene

  • Standard laboratory glassware for reflux under an inert atmosphere

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place small, clean pieces of sodium metal (e.g., 0.5 g for a 30 mL scale reaction) under an inert atmosphere.

  • Add this compound (e.g., 30 mL) to the flask.

  • Add a catalytic amount of o-chlorotoluene (e.g., 0.5 mL) to activate the sodium.

  • Heat the mixture to reflux with vigorous stirring. The reaction temperature will be the boiling point of the carene mixture.

  • Monitor the reaction progress by GC analysis of aliquots taken over time (e.g., at 12, 24, and 48 hours).[3]

  • After the desired reaction time, cool the mixture to room temperature.

  • Carefully decant the liquid product to separate it from the solid sodium catalyst.

  • The product can be further purified by fractional distillation.

Data Presentation

Table 1: Effect of Reaction Time on the Isomerization of 3-Carene to 2-Carene using Na/o-chlorotoluene Catalyst (for reference) [3][4]

Reaction Time (hours)Conversion of 3-carene (%)Selectivity for 2-carene (%)
12Not reportedNot reported
2427.7283.27
48Increased conversionDecreased selectivity due to cymene formation

Table 2: Comparison of Solvent vs. Solvent-Free Conditions for the Isomerization of 3-Carene to 2-Carene (at 24 hours) [3][4]

ConditionConversion of 3-carene (%)Selectivity for 2-carene (%)
With Xylene (solvent)23.5986.87
Solvent-Free27.7283.27

Mandatory Visualizations

reaction_pathway cluster_reactants Reactant cluster_products Isomerization Products cluster_side_products Side Products 4_Carene This compound 3_Carene (+)-3-Carene 4_Carene->3_Carene Isomerization (e.g., Strong Base) 2_Carene (+)-2-Carene 4_Carene->2_Carene Isomerization (e.g., Na/o-chlorotoluene) Cymenes Cymenes 4_Carene->Cymenes Dehydrogenation (High Temp.) Hydrogenated_Products Hydrogenated Products 4_Carene->Hydrogenated_Products Hydrogenation (e.g., Pd/H2) 3_Carene->4_Carene Reversible Reaction

Caption: Isomerization pathways of this compound and potential side reactions.

optimization_workflow cluster_start Start cluster_catalyst Catalyst Selection cluster_conditions Condition Optimization cluster_analysis Analysis cluster_decision Decision cluster_end End Start Define Target Isomer ((+)-3-Carene or (+)-2-Carene) Catalyst_Screening Screen Catalysts (e.g., Strong Base, Metal Catalyst) Start->Catalyst_Screening Temp_Time_Opt Optimize Temperature and Time Catalyst_Screening->Temp_Time_Opt Solvent_Opt Optimize Solvent Conditions (Solvent vs. Solvent-Free) Temp_Time_Opt->Solvent_Opt Analysis Analyze Product Mixture (GC, GC-MS) Solvent_Opt->Analysis Decision Desired Yield and Selectivity Achieved? Analysis->Decision Decision->Catalyst_Screening No, Re-evaluate Parameters End Final Optimized Protocol Decision->End Yes

Caption: A logical workflow for the optimization of this compound isomerization.

References

Technical Support Center: Synthesis of (+)-4-Carene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-4-Carene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this valuable chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for the synthesis of this compound is the isomerization of the readily available (+)-3-Carene.[1][2] This isomerization can be achieved through catalysis by either strong bases or acids.

Q2: What are the typical side products observed in the isomerization of (+)-3-Carene to this compound?

A2: The primary side products formed during the isomerization of (+)-3-Carene are aromatic compounds, specifically meta- and para-cymene, as well as other terpene isomers like p-menthadienes (e.g., 2,4(8)-p-menthadiene).[1][2] The formation of these byproducts is often favored by higher reaction temperatures and prolonged reaction times.

Q3: What factors influence the yield and purity of this compound?

A3: Several factors can significantly impact the outcome of the synthesis:

  • Catalyst Choice: The type of catalyst (acidic or basic) and its activity are crucial.

  • Reaction Temperature: Higher temperatures can increase the rate of isomerization but also promote the formation of undesirable aromatic side products like cymenes.[1]

  • Reaction Time: The isomerization is a reversible reaction that approaches an equilibrium.[1] Extending the reaction time beyond what is necessary to reach equilibrium can lead to an increase in side product formation.[2]

  • Purity of Starting Material: The presence of impurities, particularly oxidation products in the starting (+)-3-Carene, can deactivate the catalyst by coating its surface.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction time. - Ensure the catalyst is active and used in the correct proportion. For base-catalyzed reactions, ensure the sodium is finely dispersed and the activator (e.g., o-chlorotoluene) is fresh.
Catalyst Deactivation - Use freshly distilled (+)-3-Carene to minimize the presence of oxidation products that can coat and deactivate the catalyst. - For solid catalysts, ensure they are properly activated and stored under inert conditions.
Equilibrium Limitation - The isomerization of (+)-3-Carene to this compound is a reversible reaction that reaches an equilibrium, with reports suggesting a maximum of around 50% this compound in the mixture.[1] Consider implementing a process where the lower-boiling this compound is continuously removed from the reaction mixture by fractional distillation to shift the equilibrium towards the product.[1]

Problem 2: High percentage of cymene side products.

Possible Cause Troubleshooting Steps
High Reaction Temperature - Lower the reaction temperature. While this may slow down the rate of isomerization, it will significantly reduce the rate of dehydrogenation to cymenes.
Prolonged Reaction Time - Optimize the reaction time. As seen in related isomerizations, extending the reaction duration (e.g., to 48 hours) can lead to the formation of cymenes.[2] Monitor the reaction by GC and stop it once the desired conversion is achieved without significant side product formation.
Catalyst Choice - Certain catalysts may have a higher propensity for promoting dehydrogenation. If using an acidic catalyst, consider switching to a milder one or a base-catalyzed system, which may offer better selectivity at lower temperatures.

Problem 3: Difficulty in purifying this compound.

Possible Cause Troubleshooting Steps
Close Boiling Points of Isomers - Employ fractional distillation with a high-efficiency packed column to separate this compound from unreacted (+)-3-Carene and other isomeric byproducts.
Azeotrope Formation - Investigate the possibility of azeotrope formation with the solvent or side products. If an azeotrope is present, consider using a different solvent for the reaction or employing extractive distillation.
Presence of High-Boiling Side Products - Cymenes and p-menthadienes have higher boiling points than the carenes.[1] These can be removed as a higher-boiling fraction during distillation.

Data Presentation

Table 1: Product Distribution in the Isomerization of (+)-3-Carene under Different Conditions.

Catalyst SystemSolventTemperature (°C)Reaction Time (h)This compound Yield (%)Major Side Products (%)Reference
Active SodiumToluene (B28343)Reflux (~111)435.55% other (unspecified)[1]
Sodium/o-chlorotolueneXyleneReflux (~140)24Not directly for 4-carene, but 2-carene (B1609329) selectivity was 86.87%m- and p-cymene (B1678584) formed at 48h[2]
Sodium/o-chlorotolueneNoneReflux24Not directly for 4-carene, but 2-carene selectivity was 83.27%m- and p-cymene formed at 48h[2]
Acid-activated ClayNot specified140Not specifiedNot specifiedp-Menthadienes, Cymenes[1]

Note: The data for the Sodium/o-chlorotoluene catalyst is for the isomerization to 2-carene, a related isomer, but provides valuable insight into side product formation over time.

Experimental Protocols

Protocol 1: Base-Catalyzed Isomerization of (+)-3-Carene to this compound

This protocol is based on the general methods described in the literature.[1]

Materials:

  • (+)-3-Carene (freshly distilled)

  • Sodium metal, finely dispersed

  • o-Chlorotoluene (activator)

  • Anhydrous toluene (solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an inert gas inlet.

  • Charge the flask with anhydrous toluene and finely dispersed sodium metal under a positive pressure of inert gas.

  • Heat the mixture to reflux with vigorous stirring to maintain a fine dispersion of the sodium.

  • Add a small amount of o-chlorotoluene to activate the sodium surface.

  • Add the freshly distilled (+)-3-Carene to the reaction mixture.

  • Maintain the reaction at reflux and monitor its progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Once the desired conversion to this compound is achieved (typically after several hours), cool the reaction mixture to room temperature.

  • Carefully quench the excess sodium by the slow addition of isopropanol, followed by water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by fractional distillation to separate this compound from unreacted (+)-3-Carene and higher-boiling side products.

Visualizations

Synthesis_Pathway start (+)-3-Carene product This compound start->product Isomerization (Base or Acid Catalyst) side_product1 p-Menthadienes start->side_product1 Rearrangement (High Temp.) side_product2 m,p-Cymenes start->side_product2 Dehydrogenation (High Temp./Long Time) product->start Isomerization (Reversible) side_product1->side_product2 Dehydrogenation (High Temp./Long Time)

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity High Side Products? check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes lower_temp Lower Reaction Temperature check_purity->lower_temp Yes end Successful Synthesis check_purity->end No optimize_time Optimize Reaction Time incomplete_reaction->optimize_time Yes check_catalyst Check Catalyst Activity incomplete_reaction->check_catalyst No purify_sm Purify Starting Material check_catalyst->purify_sm reduce_time Reduce Reaction Time lower_temp->reduce_time

Caption: A logical workflow for troubleshooting synthesis issues.

References

stability and storage conditions for (+)-4-Carene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and storage of (+)-4-Carene for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a bicyclic monoterpene, a naturally occurring volatile organic compound. Its chemical stability is crucial as degradation can lead to the formation of impurities, altering its physical, chemical, and potentially biological properties. This can impact experimental reproducibility and the safety profile of any derived products.

Q2: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dark, and dry place.[1][2] The container should be airtight to prevent oxidation.[1] For long-term storage, refrigeration is recommended. Some suppliers also suggest storing under an inert atmosphere, such as argon or nitrogen, to further preserve product quality.[3]

Q3: What factors can cause this compound to degrade?

The primary factors that contribute to the degradation of terpenes like this compound are:

  • Oxygen: Exposure to air can lead to oxidation.[1]

  • Elevated Temperatures: Heat can accelerate degradation reactions, including oxidation and isomerization.[1][2]

  • Light: UV light can provide the energy for photochemical reactions, leading to degradation.[1]

Q4: What are the common degradation products of carene isomers?

Upon degradation, carene isomers can form a variety of products. Under thermal stress in the presence of air, degradation can result in dehydrogenation, epoxidation, cleavage of double bonds, and allylic oxidations.[2] In photochemical oxidation processes, highly oxidized molecules can be formed, with formic acid and caronaldehyde identified as products of Δ3-carene oxidation.[4][5] Isomerization to other terpenes can also occur.[6]

Stability Data

While comprehensive stability data for this compound under various conditions is limited in publicly available literature, the following table summarizes key findings for the closely related isomer, Δ3-carene, which can provide an indication of its thermal stability.

ParameterConditionObservationSource
Thermal Degradation 120°C in the presence of air7% degradation after 24 hours[1]
36% degradation after 72 hours[1]

Note: This data is for Δ3-carene and should be used as an estimation for the stability of this compound. Empirical testing for your specific storage conditions is highly recommended.

Troubleshooting Guide

Issue: I observe unexpected peaks in my GC-MS analysis of a this compound sample.

This is a common issue that can arise from sample degradation or contamination. The following troubleshooting guide can help you identify the cause.

Troubleshooting_Unexpected_Peaks start Unexpected peaks in GC-MS check_purity Was the initial purity of this compound confirmed? start->check_purity impurities Peaks may be impurities from synthesis or isolation. check_purity->impurities No check_storage How was the sample stored? check_purity->check_storage Yes improper_storage Improper Storage: - Exposed to air/light - High temperature check_storage->improper_storage Improperly proper_storage Proper Storage: - Airtight, dark container - Cool environment check_storage->proper_storage Properly degradation Peaks are likely degradation products (e.g., oxidation products, isomers). improper_storage->degradation check_handling Review sample handling and preparation procedure. proper_storage->check_handling contamination Peaks could be from solvent, glassware, or cross-contamination. check_handling->contamination

Caption: Troubleshooting guide for unexpected analytical results.

Experimental Protocols

Protocol: Assessment of this compound Stability by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.

1. Objective: To determine the purity of a this compound sample over time when stored under defined conditions (e.g., temperature, light exposure, atmosphere).

2. Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

  • GC vials with airtight caps

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • A suitable capillary column (e.g., DB-5 or equivalent non-polar column)[3]

3. Experimental Workflow:

Stability_Study_Workflow start Start Stability Study initial_analysis Timepoint 0: Analyze initial purity of this compound via GC-MS start->initial_analysis aliquot Aliquot samples into separate airtight vials for each timepoint and condition initial_analysis->aliquot storage Store aliquots under defined conditions (e.g., 25°C/60% RH, 4°C, etc.) aliquot->storage timepoint_analysis At each scheduled timepoint (e.g., 1, 3, 6 months), retrieve a sample storage->timepoint_analysis sample_prep Prepare sample for analysis (e.g., dilute in solvent) timepoint_analysis->sample_prep gcms_analysis Analyze by GC-MS sample_prep->gcms_analysis data_analysis Compare chromatograms to Timepoint 0. Identify and quantify degradation products. gcms_analysis->data_analysis data_analysis->timepoint_analysis Continue to next timepoint end End of Study data_analysis->end

Caption: Workflow for a typical stability study of this compound.

4. GC-MS Method Parameters (Example):

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 2°C/min to 250°C

    • Hold at 250°C for 20 minutes[3]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-350 amu

5. Data Analysis:

  • Calculate the peak area percentage of this compound at each time point.

  • Identify any new peaks by comparing their mass spectra with libraries (e.g., NIST).

  • Quantify the formation of degradation products relative to the initial concentration of this compound.

This information is intended to support researchers in maintaining the quality and integrity of this compound for their experiments. Always refer to the supplier's safety data sheet (SDS) for specific handling and storage information.

References

Technical Support Center: Overcoming Low Yields in (+)-4-Carene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (+)-4-Carene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable chiral building block. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on synthesis methods, and explicit experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Guide 1: Low Overall Yield of this compound

Problem: The isolated yield of this compound is significantly lower than expected.

Potential CauseRecommended Solution
Incomplete Isomerization of Starting Material The isomerization of (+)-3-carene to this compound is a reversible reaction that reaches an equilibrium.[1] To drive the reaction towards the product, consider optimizing the reaction time and temperature. Prolonged reaction times at moderate temperatures (e.g., 150°C) can increase conversion while minimizing side reactions.[1] Ensure the catalyst is active and used in the appropriate amount.
Suboptimal Catalyst Activity For activated sodium catalysts, ensure the sodium is finely dispersed and activated, for instance, by using an o-chlorotoluene promoter.[1] The catalyst should be protected from air and moisture.[1] For palladium on carbon (Pd/C) catalysts, the choice of support and palladium loading can significantly impact activity. Consider screening different commercial Pd/C catalysts.
Side Reactions Consuming Product At elevated temperatures (170-180°C), this compound can isomerize to d-trans-isolimonene.[1] Dehydrogenation to form p-cymene (B1678584) and m-cymene (B53747) is also a common side reaction, especially with prolonged reaction times at higher temperatures.[2] Running the reaction at a lower temperature (e.g., 150°C in a high-boiling solvent like xylene or toluene) can help suppress the formation of these byproducts.[1]
Loss of Product During Workup and Purification This compound is a volatile compound. Care should be taken during solvent removal (e.g., rotary evaporation at low temperature and pressure). Fractional distillation is often used for purification; ensure the column is efficient to separate this compound from the higher-boiling (+)-3-carene and other byproducts.[1]
Impure Starting Materials The starting (+)-3-carene should be of high purity (e.g., 95% or higher) and free from oxidation products, which can poison the catalyst.[1] Distillation of the starting material over sodium may be necessary.[1]
Guide 2: High Levels of Isomeric Impurities

Problem: The product contains significant amounts of unreacted (+)-3-carene or other isomeric byproducts like d-trans-isolimonene.

Potential CauseRecommended Solution
Equilibrium Not Reached or Unfavorable As the isomerization is an equilibrium process, complete conversion of (+)-3-carene is not always possible. The equilibrium mixture contains a significant amount of (+)-3-carene.[1] Efficient fractional distillation is crucial for separating this compound from the starting material.[1]
Thermal Isomerization to d-trans-isolimonene This side reaction is favored at higher temperatures.[1] Maintain a reaction temperature below 170°C, ideally around 150°C, to minimize this subsequent isomerization.[1]
Formation of Other Terpene Isomers Acidic catalysts or acidic sites on the catalyst support can promote a variety of isomerization and rearrangement reactions. Ensure the catalyst used is appropriate for selective isomerization.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the isomerization of (+)-3-carene to this compound?

A1: The isomerization is a reversible reaction, and the equilibrium mixture contains both isomers. A conversion of about 40% of (+)-3-carene to this compound has been reported.[1] A gas chromatography (GC) analysis of a reaction in toluene (B28343) showed a mixture of 35.5% d-4-carene and 59.5% d-3-carene.[1] Therefore, the isolated yield of pure this compound will depend on the efficiency of the separation process.

Q2: How can I prepare an active sodium catalyst for the isomerization?

A2: An active sodium catalyst can be prepared in situ by refluxing and stirring a mixture of the solvent (e.g., xylene), sodium metal, and a promoter like o-chlorotoluene.[1] It is crucial to ensure all reagents and glassware are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen) as the catalyst is sensitive to air and moisture.[1]

Q3: What analytical methods are suitable for monitoring the reaction and assessing product purity?

A3: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the most effective method for monitoring the reaction progress and determining the composition of the product mixture.[2] Infrared (IR) spectroscopy can also be used to follow the formation of this compound.[1]

Q4: Are there alternative starting materials for the synthesis of this compound?

A4: While the isomerization of (+)-3-carene is the most commonly cited route, exploring other terpene precursors could be a viable strategy, although specific high-yield syntheses of this compound from other starting materials are not well-documented in the readily available literature.

Data Presentation

The following table summarizes the reported yields and conditions for the isomerization of (+)-3-carene to this compound.

Starting MaterialCatalystSolventTemperature (°C)Reaction TimeReported Yield/Conversion of this compoundReference
d-3-CareneActivated Sodium with o-chlorotolueneXyleneRefluxUntil equilibrium~40% conversion[1]
d-3-CareneActivated Sodium with o-chlorotolueneToluene150Not specified35.5% in product mixture[1]
d-3-CarenePalladium (Pd) catalystNot specifiedRoom TemperatureNot specifiedFormation observed[1]
d-3-CareneNickel (Ni) catalystNot specifiedRoom TemperatureNot specifiedFormation observed[1]

Experimental Protocols

Protocol 1: Isomerization of (+)-3-Carene to this compound using Activated Sodium Catalyst

This protocol is adapted from the examples provided in US Patent 3,407,241.[1]

Materials:

  • d-3-Carene (95% purity, distilled over sodium)

  • Xylene (distilled over sodium)

  • Sodium metal

  • o-Chlorotoluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet, add 1.5 liters of a 50:50 mixture of d-3-carene and xylene (both previously distilled over sodium).

    • Add 5 grams of sodium metal and 10 mL of o-chlorotoluene.

    • Heat the mixture to reflux with vigorous stirring under an inert atmosphere.

  • Isomerization:

    • Continue refluxing and stirring until the reaction approaches equilibrium. The progress can be monitored by taking samples periodically for IR or GC analysis.

  • Workup and Purification:

    • Cool the reaction mixture and allow the catalyst to settle.

    • Decant the supernatant liquid containing the mixture of carenes and xylene.

    • The product mixture can be subjected to fractional distillation to separate the lower-boiling this compound from the higher-boiling (+)-3-carene and xylene.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low this compound Yield start Low Yield of this compound Observed check_conversion Analyze Crude Reaction Mixture (GC-MS) Is Conversion of (+)-3-Carene Low? start->check_conversion check_side_products Are Significant Side Products (e.g., Cymenes, Isolimonene) Present? check_conversion->check_side_products No incomplete_reaction Potential Cause: Incomplete Reaction check_conversion->incomplete_reaction Yes check_workup Was Product Lost During Workup or Purification? check_side_products->check_workup No side_reactions Potential Cause: Side Reactions check_side_products->side_reactions Yes workup_loss Potential Cause: Loss During Workup check_workup->workup_loss Yes optimize_conditions Solution: - Increase reaction time - Optimize temperature - Check catalyst activity incomplete_reaction->optimize_conditions modify_conditions Solution: - Lower reaction temperature - Reduce reaction time - Use a more selective catalyst side_reactions->modify_conditions improve_workup Solution: - Careful solvent removal - Optimize distillation conditions workup_loss->improve_workup end Improved Yield optimize_conditions->end modify_conditions->end improve_workup->end

Caption: A flowchart to diagnose and address causes of low this compound yield.

Reaction Pathway: Isomerization and Side Reactions

Reaction_Pathway Isomerization of (+)-3-Carene and Potential Side Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions 3_Carene (+)-3-Carene 4_Carene This compound (Desired Product) 3_Carene->4_Carene Isomerization (e.g., Activated Na or Pd/C) Cymenes p-Cymene & m-Cymene 3_Carene->Cymenes Dehydrogenation (High Temperature, Long Reaction Time) Isolimonene d-trans-Isolimonene 4_Carene->Isolimonene Thermal Isomerization (High Temperature) 4_Carene->Cymenes Dehydrogenation

Caption: Reaction scheme showing the desired isomerization and common side reactions.

References

Technical Support Center: Managing Oxidation of (+)-4-Carene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the oxidation of (+)-4-carene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a subject of interest? this compound is a bicyclic monoterpene, a type of naturally occurring organic compound.[1] Its structure, featuring a cyclopropane (B1198618) ring fused to a cyclohexene (B86901) ring, makes it a valuable chiral building block in organic synthesis. The oxidation of this compound can introduce new functional groups, leading to the synthesis of a wide array of derivatives, including valuable intermediates for pharmaceuticals and fine chemicals.

Q2: What are the primary methods for oxidizing this compound? The main oxidative transformations for this compound target either the carbon-carbon double bond or the adjacent allylic positions. Key methods include:

  • Epoxidation: Converts the double bond into an epoxide ring using peroxy acids.[2]

  • Ozonolysis: Cleaves the double bond to form aldehydes, ketones, or carboxylic acids, depending on the workup conditions.[3][4]

  • Allylic Oxidation: Introduces an oxygen-containing functional group at a carbon atom adjacent to the double bond.[5]

  • Photochemical Oxidation/Autoxidation: Reactions often initiated by hydroxyl radicals, which can lead to a variety of highly oxidized products.[6][7]

Q3: What are the most common challenges encountered during the oxidation of this compound? Researchers often face challenges related to selectivity and reaction control. These include:

  • Over-oxidation: The desired product is further oxidized to unwanted byproducts.

  • Low Yields: Inefficient conversion of the starting material.

  • Formation of Side Products: Lack of chemo- or regioselectivity can lead to complex mixtures that are difficult to separate. For instance, in epoxidation, improper conditions can lead to the formation of diols.[2]

  • Stereocontrol: Achieving the desired stereochemistry in the product can be challenging.

Q4: How can I monitor the progress of a this compound oxidation reaction? The progress of the reaction can be monitored using standard analytical techniques. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are powerful methods for identifying and quantifying the starting material, intermediates, and products.[8] Thin-layer chromatography (TLC) can also be used for rapid qualitative monitoring at the bench.

Q5: What safety precautions are necessary when working with common oxidizing agents? Many oxidizing agents are hazardous and require careful handling.

  • Peroxy acids (e.g., m-CPBA): Can be explosive under certain conditions and are generally unstable.[2] They should be stored and handled according to the manufacturer's guidelines.

  • Ozone (O₃): A toxic and highly reactive gas.[3] Ozonolysis reactions should be performed in a well-ventilated fume hood, and any excess ozone must be safely quenched (e.g., with a reducing agent) before venting.

  • Chromium Reagents (e.g., PCC, Jones Reagent): These are toxic and carcinogenic.[9] Appropriate personal protective equipment (PPE) must be worn, and waste must be disposed of according to hazardous waste protocols.

Troubleshooting Guides

Epoxidation Issues

Q: My epoxidation reaction is giving a low yield of the desired 4,5-epoxycarane. What could be the cause? A: Low yields can result from several factors. Ensure your solvent is strictly nonaqueous (e.g., chloroform, ether) and anhydrous, as the presence of water can lead to the hydrolysis of the epoxide to form an undesired vicinal diol.[2] Consider using a stable, crystalline peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) for better control and reliability.[2] Reaction temperature is also critical; running the reaction at too high a temperature can promote side reactions.

Q: I am observing significant amounts of a diol byproduct in my reaction mixture. How can I prevent this? A: The formation of a vicinal diol is a classic sign of acid- or base-catalyzed hydrolysis of the epoxide ring in the presence of water.[2] To prevent this, use a nonaqueous solvent and ensure all glassware is thoroughly dried before use.[2] Buffering the reaction mixture, for example by adding a solid buffer like sodium bicarbonate, can also help neutralize any acidic byproducts that might catalyze this unwanted hydrolysis.

Ozonolysis Issues

Q: My ozonolysis reaction is producing carboxylic acids instead of the expected aldehyde/ketone. Why is this happening? A: The product of an ozonolysis reaction is determined by the workup conditions.[3] To obtain aldehydes or ketones, a reductive workup is required, using reagents like dimethyl sulfide (B99878) (DMS) or zinc dust and water.[10] If you are getting carboxylic acids, you have inadvertently performed an oxidative workup , likely due to the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) in the workup step.[10]

Q: The ozonolysis reaction seems to stop before all the this compound is consumed. How can I ensure the reaction goes to completion? A: Ozonolysis is typically performed at low temperatures, such as -78 °C, to stabilize the intermediate ozonide.[3] The reaction is complete when the starting alkene has been fully consumed. A common method to monitor this is to bubble ozone through the solution until a characteristic blue color persists, which indicates the presence of unreacted ozone.[3] Ensure your ozone generator is functioning correctly and that the gas is being efficiently dispersed through the reaction mixture.

Allylic Oxidation Issues

Q: I am attempting an allylic oxidation, but the reaction is sluggish and conversion is low. What can I do? A: Many allylic oxidation reactions require a catalyst to proceed at a reasonable rate. For example, some reactions utilize a chiral Lewis acid to activate the electrophilic oxidant.[5] Ensure you are using the correct catalyst and that it has not been deactivated. Reaction temperature is also a key parameter; while some reactions run at low temperatures to control selectivity, others may require heating.[5][11] Also, verify the purity and activity of your oxidizing agent.

Q: The allylic oxidation is producing a mixture of regioisomers. How can I improve the selectivity? A: Regioselectivity in allylic oxidation is a common challenge. The choice of both the oxidant and the catalyst system is crucial for directing the oxidation to the desired position.[5] For instance, different selenium-, copper-, or chromium-based reagents can exhibit different selectivities. Reviewing the literature for catalyst systems specifically designed for internal alkenes like 4-carene can provide pathways to improved regiochemical control.[5][12]

Data Presentation

Table 1: Comparison of Common Oxidation Methods for this compound

Reaction TypeTypical ReagentsPrimary Product(s)Key Considerations
Epoxidation Peroxy acids (m-CPBA, peroxyformic acid)[2][13]4,5-EpoxycaraneRequires nonaqueous solvent to prevent diol formation. Stereoselectivity can be influenced by the reagent.[2]
Ozonolysis 1. Ozone (O₃) 2. Workup reagent[3]Carbonyl compounds (aldehydes, ketones) or carboxylic acids[10]Product depends entirely on workup (reductive vs. oxidative).[10] Reaction is run at very low temperatures (-78 °C).[3]
Allylic Oxidation Selenium dioxide (SeO₂), chromium reagents (PCC), Lewis acid/chalcogen-based systems[5][9]Allylic alcohols, α,β-unsaturated ketonesCatalyst and oxidant choice are critical for regioselectivity and enantioselectivity.[5]
Autoxidation OH radicals, O₂[6]Highly Oxidized Molecules (HOMs), hydroperoxides[6][7]Often leads to complex mixtures and ring-opening. More relevant to atmospheric chemistry but indicates potential for degradation on storage.[6][14]

Table 2: Influence of Workup Conditions on Ozonolysis Products

Workup TypeTypical Reagent(s)Primary Product Functional Group(s)
Reductive Dimethyl sulfide (DMS), Zinc/H₂O, Triphenylphosphine (PPh₃)Aldehydes and/or Ketones
Oxidative Hydrogen peroxide (H₂O₂), Potassium permanganate (B83412) (KMnO₄)Carboxylic Acids and/or Ketones

Data synthesized from multiple sources describing general ozonolysis principles.[4][10]

Experimental Protocols

Protocol 1: Epoxidation of this compound using m-CPBA

Objective: To synthesize 4,5-epoxycarane from this compound via epoxidation.

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of 4-carene over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated Na₂SO₃ solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

This is a generalized protocol based on standard epoxidation procedures.[2][15]

Protocol 2: Ozonolysis of this compound with Reductive Workup (DMS)

Objective: To cleave the double bond of this compound to form carbonyl compounds.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH) or Dichloromethane (DCM), anhydrous

  • Ozone (O₃) from an ozone generator

  • Dimethyl sulfide (DMS, 1.5 eq)

  • Gas dispersion tube, three-neck flask, dry ice/acetone bath

Procedure:

  • Set up a three-neck flask in a dry ice/acetone bath (-78 °C). Equip the flask with a gas inlet tube connected to an ozone generator and a gas outlet tube leading to a trap containing a quenching solution (e.g., potassium iodide solution).

  • Dissolve this compound in anhydrous MeOH or DCM and place it in the flask.

  • Begin stirring and bubble ozone through the solution. The solution will typically turn a pale blue color when the reaction is complete, indicating an excess of ozone.

  • Once the reaction is complete, stop the ozone flow and purge the flask with nitrogen or argon gas for 10-15 minutes to remove all residual ozone.

  • While maintaining the cold temperature, add DMS dropwise to the reaction mixture. A precipitate may form.

  • Remove the cooling bath and allow the mixture to warm slowly to room temperature. Stir for at least 2 hours or overnight.

  • Remove the solvent under reduced pressure.

  • The residue can be worked up by adding water and extracting with an organic solvent (e.g., ether or DCM). The organic layers are then combined, dried, and concentrated.

  • Purify the resulting product(s) by distillation or column chromatography.

This is a generalized protocol based on standard ozonolysis procedures.[3][4][10]

Mandatory Visualizations

experimental_workflow sub Substrate Preparation (Purify this compound) setup Reaction Setup (Inert atmosphere, cool to 0°C) sub->setup addition Controlled Addition of Oxidant setup->addition monitor Monitor Progress (TLC / GC) addition->monitor monitor->addition If incomplete quench Quench Reaction monitor->quench If complete workup Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS, IR) purify->char

Caption: General experimental workflow for managing the oxidation of this compound.

oxidation_pathways carene This compound epoxidation Epoxidation carene->epoxidation ozonolysis Ozonolysis carene->ozonolysis allylic Allylic Oxidation carene->allylic epoxide 4,5-Epoxycarane epoxidation->epoxide m-CPBA carbonyls Ring-Opened Carbonyls / Carboxylic Acids ozonolysis->carbonyls 1. O₃ 2. DMS or H₂O₂ allylic_prod Allylic Alcohol or Enone allylic->allylic_prod SeO₂ or CrO₃

Caption: Simplified reaction pathways for the oxidation of this compound.

References

Technical Support Center: Scaling Up the Synthesis of (+)-4-Carene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of (+)-4-Carene. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common challenges encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent industrial method for synthesizing this compound is the catalytic isomerization of (+)-3-Carene. This process is favored for its use of a readily available and relatively inexpensive starting material.

Q2: What is the typical starting material for this synthesis? A2: The primary starting material is (+)-3-Carene. It is a major constituent of turpentine (B1165885) oil, which is obtained from pine trees, making it an accessible bicyclic monoterpene for large-scale production.

Q3: What are the key challenges when scaling up the isomerization of (+)-3-Carene to this compound? A3: Key challenges include managing the reversible nature of the reaction, catalyst deactivation over time, efficient separation of the product from the starting material and byproducts, and ensuring consistent reaction conditions (like temperature) in larger reactors.[1][2] Heat management is critical as heat-up and cool-down cycles are significantly longer in large vessels, which can impact product purity and yield.[2]

Q4: What kind of yield can be expected for the synthesis of this compound? A4: The isomerization of (+)-3-Carene to this compound is a reversible reaction that reaches an equilibrium. The maximum concentration of this compound at equilibrium is approximately 45% by weight.[1] Therefore, the process requires an efficient separation step, such as fractional distillation, to isolate the desired product and recycle the unreacted starting material to achieve a higher overall process yield.

Experimental Protocol: Isomerization of (+)-3-Carene to this compound

This protocol is based on common industrial practices for the catalytic isomerization of (+)-3-Carene.

Materials and Reagents:

  • (+)-3-Carene (95% purity or higher)

  • Activated Alumina (B75360) Catalyst (e.g., Harshaw Al-0102 P)

  • Anhydrous Toluene (B28343) or Xylene (solvent)

  • Sodium metal (for drying solvent and starting material, optional)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Jacketed glass or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling system for the reactor jacket.

  • Fractional distillation apparatus.

  • Gas Chromatography (GC) or Infrared (IR) Spectroscopy equipment for reaction monitoring.

Procedure:

  • Catalyst Activation: Dry the alumina catalyst by heating it in a stainless steel tube at 500°C under a vacuum of 3-5 torr for at least 20 hours.[1] Allow it to cool to room temperature under a nitrogen atmosphere before use.

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Charging the Reactor:

    • Charge the activated alumina catalyst into the reactor.

    • Add anhydrous toluene or xylene to the reactor.

    • Charge the (+)-3-Carene. For improved dryness, both the solvent and carene can be distilled over sodium prior to use.[1]

  • Reaction:

    • Begin stirring the mixture.

    • Heat the reactor contents to the target temperature (typically between 150°C and 170°C) to initiate reflux.[1]

    • Maintain the temperature and continue vigorous stirring.

  • Monitoring the Reaction:

    • Periodically take samples from the reaction mixture.

    • Analyze the samples by GC or IR to monitor the formation of this compound and the disappearance of (+)-3-Carene.

    • Continue the reaction until the mixture approaches equilibrium (the ratio of 3-carene (B45970) to 4-carene remains constant).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Allow the catalyst to settle, then decant the liquid mixture.[1]

    • Filter the crude mixture to remove any remaining catalyst particles.

    • Charge the crude product into a fractional distillation apparatus.

    • Carefully perform fractional distillation to separate the lower-boiling this compound from the higher-boiling (+)-3-Carene and solvent.[1]

  • Product Analysis: Analyze the purified this compound fractions for purity using GC and confirm its identity using spectroscopic methods (NMR, IR, MS).

Data Presentation

Table 1: Physical Properties of Carene Isomers

Property(+)-3-CareneThis compound
Molecular Formula C₁₀H₁₆C₁₀H₁₆
Molecular Weight 136.23 g/mol 136.23 g/mol [3]
Boiling Point ~172 °C~168-169 °C
Appearance Colorless liquidColorless liquid

Table 2: Example Reaction Conditions for Isomerization

ParameterValueSource
Starting Material 95% pure d-3-carene[1]
Solvent Toluene[1]
Catalyst Activated Alumina (Harshaw Al 0102P)[1]
Temperature 150-170 °C[1]
Reaction Time Until equilibrium is reached (monitored by GC/IR)[1]
Equilibrium Mixture ~35.5% d-4-carene, 59.5% d-3-carene, 5% other[1]

Visualizations

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis A Activate Alumina Catalyst (500°C, Vacuum) C Charge Reactor with Catalyst, Solvent, & (+)-3-Carene A->C B Prepare Anhydrous Starting Materials & Solvent B->C D Heat to Reflux (150-170°C) Under Inert Atmosphere C->D E Monitor Reaction by GC/IR D->E E->D Continue reaction F Cool & Decant/Filter Crude Product E->F Equilibrium reached G Fractional Distillation F->G G->C Recycle (+)-3-Carene H Final Product Analysis (Purity & Identity) G->H END End H->END START Start START->A START->B

Caption: Workflow for the scale-up synthesis of this compound.

G A Problem: Low Yield of this compound B Check Reaction Conversion (GC/IR Analysis of crude) A->B C Conversion is Low B->C Low D Conversion is High B->D High E Potential Causes: - Inactive Catalyst - Insufficient Time/Temp - Reagents not anhydrous C->E G Product Lost During Work-up or Purification D->G F Solutions: - Re-activate or replace catalyst - Increase reaction time/temp - Ensure dry reagents/solvent E->F H Check: - Distillation efficiency - Aqueous layers (if any) - Filtration media G->H

Caption: Troubleshooting decision tree for low yield issues.

Troubleshooting Guide

Problem 1: Low conversion of (+)-3-Carene to this compound.

  • Potential Cause: Inactive catalyst. The alumina catalyst is hygroscopic and can be deactivated by moisture.

    • Solution: Ensure the catalyst is properly activated by heating under vacuum as described in the protocol.[1] Store and handle the activated catalyst under an inert, dry atmosphere.

  • Potential Cause: Insufficient reaction time or temperature. The isomerization is an equilibrium process that requires sufficient energy and time to proceed.

    • Solution: Verify the internal reaction temperature is within the optimal range (150-170°C).[1] Extend the reaction time and continue to monitor by GC until the product/reactant ratio stabilizes.

  • Potential Cause: Presence of moisture in reagents or solvent.

    • Solution: Use anhydrous grade solvents and ensure the (+)-3-Carene is dry. Distilling the solvent and starting material over sodium can be an effective drying step.[1]

Problem 2: Catalyst activity decreases over repeated runs.

  • Potential Cause: Fouling of the catalyst surface with byproducts or polymers.

    • Solution: While the catalyst can be reused, its activity may decline.[1] It may be necessary to wash the catalyst with a solvent or regenerate it by calcination (high-temperature heating in air) to burn off organic residues, followed by re-activation. For consistent results, using a fresh batch of activated catalyst is recommended.

Problem 3: Difficulty separating this compound from (+)-3-Carene.

  • Potential Cause: Inefficient fractional distillation. The boiling points of the two isomers are relatively close (approx. 3-4 °C difference), requiring an efficient distillation column.

    • Solution: Use a distillation column with a high number of theoretical plates (e.g., a packed Vigreux or a spinning band distillation column). Ensure a slow and steady distillation rate to allow for proper separation. Monitor the temperature at the head of the column closely.

Problem 4: Formation of significant byproducts.

  • Potential Cause: High reaction temperatures or presence of acidic impurities. Vigorous acid treatment or excessive heat can cause the carene structure to rearrange into menthadienes and other terpenes.[1]

    • Solution: Maintain the reaction temperature strictly within the recommended range. Ensure the catalyst is not overly acidic and that the starting materials are free from acidic contaminants. Using a neutral, high-surface-area support for the catalyst can minimize side reactions.

Problem 5: Crude NMR or GC analysis is difficult to interpret.

  • Potential Cause: Overlapping peaks from the solvent, starting material, and product. High-boiling solvents like xylene can obscure regions of an NMR spectrum.[4]

    • Solution: For NMR analysis, ensure the solvent is thoroughly removed under vacuum. If residual solvent is an issue, washing the crude product with a low-boiling solvent like pentane (B18724) before final evaporation can help.[5] For GC analysis, optimize the temperature program to achieve better separation of all components.

References

catalyst selection for efficient (+)-4-Carene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-4-Carene Synthesis

Welcome to the technical support center for the efficient synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during the isomerization of (+)-3-Carene.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound? A1: The most common and industrially significant method for synthesizing this compound is through the catalytic isomerization of (+)-3-Carene.[1] (+)-3-Carene is a readily available starting material as it is a major constituent of turpentine (B1165885) from various pine species.[1]

Q2: Which types of catalysts are effective for the isomerization of (+)-3-Carene to this compound? A2: Two main classes of catalysts are used for this isomerization:

  • Strong Base Catalysts : These include alkali metal derivatives of alcohols and amines, such as potassium tertiary-butoxide in dimethyl sulfoxide (B87167) (DMSO) or activated sodium catalysts.[1] Any base strong enough to form a carbanion under the reaction conditions can be effective.[1]

  • Hydrogenation Catalysts : Catalysts like Palladium (Pd), Nickel (Ni), or copper chromite can be used in the presence of a limited amount of hydrogen, preferably at pressures above atmospheric pressure.[1]

Q3: What is the maximum expected yield for this compound synthesis? A3: The isomerization of (+)-3-Carene to this compound is a reversible reaction that reaches an equilibrium.[1] The maximum concentration of this compound at equilibrium is approximately 50% by weight.[1] To achieve higher overall conversion, the lower-boiling this compound can be continuously removed from the reaction mixture via fractional distillation, driving the equilibrium forward.[1]

Q4: What are the common side reactions, and how can they be minimized? A4: The primary side reactions increase with higher temperatures (above 180°C).[1] Key side products include:

  • Cymenes (meta- and para-) : Formation increases as the temperature is raised.[1]

  • d-trans-isolimonene : Results from the thermal isomerization of the desired this compound product, a reaction that becomes more significant above 180°C.[1]

  • d-2,4(8)-p-menthadiene : In the presence of a strong base catalyst, any formed d-trans-isolimonene can be further converted to this diene.[1]

To minimize these side reactions, it is crucial to maintain the reaction temperature within the preferred range of room temperature to 180°C.[1]

Troubleshooting Guide

Problem: My yield of this compound is consistently low (below 50%).

Possible Cause Troubleshooting Step
Equilibrium Reached The reaction is reversible and naturally equilibrates at ~50% this compound.[1] Consider implementing a fractional distillation setup to remove the lower-boiling this compound as it forms, which will shift the equilibrium toward the product.[1]
Incorrect Temperature Operating at temperatures much below room temperature can lead to very slow reaction rates unless a high catalyst-to-substrate ratio is used.[1] Verify your reaction temperature is optimal for your chosen catalyst system.
Catalyst Inactivity Ensure the catalyst is active. For strong base catalysts, ensure anhydrous conditions as water can quench the base. For hydrogenation catalysts, ensure proper activation and handling procedures are followed.

Problem: I am observing significant quantities of cymenes in my product mixture.

Possible Cause Troubleshooting Step
Excessive Temperature The formation of meta- and para-cymenes is a side reaction that becomes more prominent at elevated temperatures.[1] Reduce the reaction temperature, ideally to below 180°C, to suppress this pathway.[1]

Problem: My product is contaminated with d-trans-isolimonene and/or d-2,4(8)-p-menthadiene.

Possible Cause Troubleshooting Step
High Reaction Temperature Thermal isomerization of the this compound product to d-trans-isolimonene is a major issue above 180°C.[1] Lower the reaction temperature.
Base-Catalyzed Rearrangement If you are using a strong base catalyst, any d-trans-isolimonene formed can be rapidly converted to d-2,4(8)-p-menthadiene.[1] Controlling the temperature is the most effective way to prevent the initial formation of the isolimonene (B49398) precursor.[1]

Data Presentation: Catalyst Performance Overview

The selection of a catalyst system directly impacts reaction conditions and outcomes. The following table summarizes key parameters for the main catalyst types used in the isomerization of (+)-3-Carene.

Catalyst TypeExamplesRecommended TemperatureMax Yield (at equilibrium)Key Side Products (at high temp.)Notes
Strong Base Potassium t-butoxide/DMSO, Activated SodiumRoom temperature to 180°C[1]~50%[1]Cymenes, isolimonene, p-menthadiene[1]The K-t-butoxide/DMSO system can be effective even at room temperature.[1]
Hydrogenation Palladium (Pd), Nickel (Ni), Copper ChromiteRoom temperature to 180°C[1]~50%[1]Cymenes, isolimonene[1]Requires a limited amount of H₂ gas, preferably under pressure.[1]

Experimental Protocols

Protocol 1: Isomerization using Potassium Tertiary-Butoxide/DMSO Catalyst

  • Catalyst Preparation : In a dry, inert atmosphere (e.g., nitrogen or argon), prepare a solution of potassium tertiary-butoxide in anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Setup : Charge a suitable reactor, equipped with a stirrer, temperature control, and a distillation column, with (+)-3-Carene.

  • Initiation : Add the pre-formed strong base catalyst to the (+)-3-Carene. The reaction can be exothermic, especially at the start.[1]

  • Reaction : Maintain the temperature between room temperature and 180°C. The isomerization proceeds rapidly, often almost instantaneously at room temperature with this specific catalyst system.[1]

  • Product Separation : To drive the reaction beyond the ~50% equilibrium, continuously remove the lower-boiling this compound via fractional distillation.[1]

  • Workup : Once the desired conversion is achieved, carefully quench the reaction mixture, separate the catalyst, and purify the product fractions by distillation. Higher-boiling fractions containing unreacted 3-carene (B45970) can be recycled.[1]

Protocol 2: Isomerization using a Palladium (Pd) Catalyst

  • Reaction Setup : Charge a pressure-rated reactor with (+)-3-Carene and a suitable Palladium catalyst (e.g., Pd on carbon).

  • Reaction Conditions : Seal the reactor and introduce hydrogen gas to a pressure slightly above atmospheric pressure.[1]

  • Initiation : Begin stirring and heat the mixture to the desired temperature, typically between room temperature and 180°C.[1]

  • Monitoring : Monitor the progress of the reaction by taking aliquots and analyzing them using gas chromatography (GC) or infrared spectrometry.[1]

  • Product Separation : Once the reaction has reached equilibrium (or the desired conversion), cool the reactor, vent the hydrogen, and separate the catalyst by filtration.[1]

  • Purification : Purify the resulting mixture of 3-carene and 4-carene via fractional distillation.[1]

Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reactions (High Temperature) A (+)-3-Carene B This compound (Product) A->B  Catalyst (Base or Pd/H₂) < 180°C C Cymenes A->C > 180°C B->A Equilibrium D d-trans-isolimonene B->D Thermal > 180°C E d-2,4(8)-p-menthadiene D->E Strong Base

Caption: Reaction pathways in this compound synthesis.

G start (+)-3-Carene Feed reactor Isomerization Reactor (Catalyst + Heat) start->reactor distill Fractional Distillation reactor->distill Equilibrium Mixture product This compound Product distill->product Low-Boiling Fraction recycle Recycle Stream distill->recycle Mid-Boiling Fraction bottoms High-Boiling Side Products distill->bottoms Bottoms recycle->reactor Unreacted (+)-3-Carene

Caption: Experimental workflow for continuous synthesis.

G start Low Yield or High Impurity? q_temp Is Temp > 180°C? start->q_temp q_equil Is reaction at ~50% conversion? q_temp->q_equil No sol_temp Reduce Temperature to minimize side reactions (e.g., cymenes, isolimonene) q_temp->sol_temp Yes sol_equil This is the equilibrium limit. Implement fractional distillation to remove product and drive the reaction. q_equil->sol_equil Yes sol_check Check catalyst activity and reaction time. q_equil->sol_check No

Caption: Troubleshooting flowchart for synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Validation of (+)-4-Carene Enantiomeric Purity: Chiral HPLC vs. Chiral GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of drug development and quality control, particularly for chiral compounds like (+)-4-Carene, a bicyclic monoterpene with potential therapeutic applications. The spatial arrangement of atoms in enantiomers can lead to significant differences in their pharmacological, toxicological, and sensory properties. Therefore, robust analytical methods are required to separate and quantify these mirror-image isomers. This guide provides an objective comparison of two primary chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both utilizing chiral stationary phases.

While chiral HPLC is a versatile technique for the separation of a wide range of chiral compounds, the analysis of volatile terpenes like this compound is predominantly performed using chiral GC. This is largely due to the high volatility and thermal stability of these analytes, which are well-suited for gas-phase separation. Specific, validated chiral HPLC methods for this compound are not widely documented in scientific literature. Consequently, this guide will compare a general chiral HPLC approach applicable to monoterpenes with a well-established chiral GC method for the enantiomeric separation of a structurally similar and commonly analyzed monoterpene, α-pinene.

Quantitative Data Summary

The following tables summarize typical performance data for the chiral HPLC and chiral GC analysis of monoterpene enantiomers. It is important to note that the HPLC data is representative of monoterpene separations on polysaccharide-based columns, while the GC data is specific to the analysis of α-pinene, a compound structurally related to 4-Carene.

Table 1: Comparison of Chiral HPLC and Chiral GC Performance for Monoterpene Enantiomer Separation

ParameterChiral HPLC (Representative for Monoterpenes)Chiral GC (Specific for α-pinene)
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose (B160209) or Cellulose (B213188) derivatives)Cyclodextrin-based (e.g., derivatized β-cyclodextrin)
Typical Mobile/Stationary Phase Normal Phase: Hexane (B92381)/Isopropanol (B130326)Gas Phase: Helium or Hydrogen carrier gas
Resolution (Rs) Generally > 1.5 for baseline separationBaseline separation with Rs > 2.0 is achievable
Analysis Time 10 - 30 minutes15 - 40 minutes
Detection UV DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Sample Derivatization Generally not requiredNot required

Table 2: Example Chromatographic Data for α-pinene Enantiomers by Chiral GC-FID

EnantiomerRetention Time (min)
(+)-α-pineneVaries with method, typically elutes first
(-)-α-pineneVaries with method, typically elutes second

Experimental Protocols

Detailed methodologies for both chiral HPLC and chiral GC are provided below. These protocols serve as a starting point for method development and validation for the enantiomeric purity assessment of this compound.

Representative Chiral HPLC Method for Monoterpenes

This protocol outlines a general approach for the separation of monoterpene enantiomers using a polysaccharide-based chiral stationary phase.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column, such as one with an amylose or cellulose derivative coated on a silica (B1680970) support (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of n-hexane and a polar modifier, typically isopropanol (IPA) or ethanol. A common starting point is a 90:10 (v/v) mixture of n-hexane and IPA. The ratio can be adjusted to optimize separation.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) to ensure reproducibility.

  • Detection: UV detection at a wavelength where the analyte has some absorbance (e.g., 210 nm for non-aromatic terpenes). For compounds with no chromophore, a refractive index (RI) detector may be necessary.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase or a compatible solvent at a suitable concentration.

  • Injection Volume: 5 - 20 µL.

Specific Chiral GC Method for α-pinene Enantiomers

This protocol details a widely used method for the enantiomeric separation of α-pinene, which can be adapted for 4-Carene.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Column: A cyclodextrin-based chiral capillary column, such as one containing a derivatized β-cyclodextrin (e.g., Rt-βDEXsm).

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: Increase to 200 °C at a rate of 5 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes. (This program should be optimized for the specific separation of 4-Carene enantiomers.)

  • Detector Temperature: 250 °C (for FID).

  • Split Ratio: 100:1 (can be adjusted based on sample concentration).

  • Sample Preparation: The sample can be injected directly if it is a liquid of suitable viscosity, or it can be diluted in a volatile solvent like hexane or pentane.

  • Injection Volume: 1 µL.

Visualizations

The following diagrams illustrate the experimental workflows for both chiral HPLC and chiral GC analysis.

Chiral_HPLC_Workflow cluster_0 Sample Preparation cluster_1 Chiral HPLC System cluster_2 Data Analysis Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Autosampler/Injector Dissolution->Injector Inject Sample MobilePhase Mobile Phase (e.g., Hexane/IPA) Pump HPLC Pump MobilePhase->Pump Pump->Injector Column Chiral Column (Polysaccharide-based) Injector->Column Detector UV/RI Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Enantiomeric Purity Calculation (%ee) Integration->Purity

Caption: Experimental workflow for the validation of this compound enantiomeric purity using Chiral HPLC.

Chiral_GC_Workflow cluster_0 Sample Preparation cluster_1 Chiral GC System cluster_2 Data Analysis Sample Sample containing This compound Dilution Dilute in Solvent (e.g., Hexane) Sample->Dilution Injector Split/Splitless Injector Dilution->Injector Inject Sample CarrierGas Carrier Gas (Helium/Hydrogen) CarrierGas->Injector GC_Oven GC Oven with Chiral Column (Cyclodextrin-based) Injector->GC_Oven Detector FID/MS Detector GC_Oven->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Enantiomeric Purity Calculation (%ee) Integration->Purity

Caption: Experimental workflow for the validation of this compound enantiomeric purity using Chiral GC.

Conclusion and Recommendations

For the validation of this compound enantiomeric purity, chiral Gas Chromatography is the more established and recommended technique . The high volatility of monoterpenes makes them ideal candidates for GC analysis, and a wide range of cyclodextrin-based chiral columns have been successfully developed and commercialized for their separation. Chiral GC, particularly when coupled with a mass spectrometer, provides excellent resolution and sensitivity for the quantitative analysis of terpene enantiomers.

While chiral HPLC is a powerful tool for a broad spectrum of chiral molecules, its application to small, non-polar, and highly volatile compounds like 4-Carene is less common. The development of a robust chiral HPLC method would likely require significant screening of various polysaccharide-based columns and mobile phase compositions. For researchers and drug development professionals requiring a reliable and validated method for the enantiomeric purity of this compound, adapting an existing chiral GC method for a similar monoterpene is the most efficient and scientifically sound approach.

A Comparative Analysis of the Bioactivities of (+)-4-Carene and 3-Carene

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the monoterpenes (+)-4-Carene and 3-carene (B45970). This document synthesizes available experimental data to highlight their therapeutic potential in areas such as antimicrobial, anti-inflammatory, and anticancer applications.

The bicyclic monoterpenes this compound and 3-carene, isomers found in a variety of plants, have garnered scientific interest for their potential pharmacological properties. While structurally similar, the position of the double bond within their carene framework may influence their biological effects. This guide presents a comparative overview of their bioactivities, supported by quantitative data where available, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Bioactivity Data

Table 1: Antimicrobial Activity of 3-Carene

MicroorganismAssay TypeResult (MIC)Reference
Brochothrix thermosphactaAgar Dilution20 mL/L[1]
Pseudomonas fluorescensAgar Dilution20 mL/L[1]
Pseudomonas lundensisBroth Microdilution25 mL/L (21.65 mg/mL)
Staphylococcus aureusNot Specified10.39 mg/mL (inhibits biofilm formation)

Table 2: Anticancer Activity of 3-Carene

Cell LineCancer TypeAssay TypeResult (IC₅₀)Reference
AGSGastric CancerMTT Assay12.30 µg/mL
H727Lung CancerMTT Assay12.61 µg/mL
MCF-7Breast CancerNot Specified11.19 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of carene bioactivity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique to determine MIC.

Materials:

  • Test compound (e.g., 3-carene)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent. A two-fold serial dilution of the compound is then prepared in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

G General Experimental Workflow for Bioactivity Screening cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis Compound Test Compound (this compound or 3-Carene) Incubation Incubation with Varying Concentrations Compound->Incubation Cells Cell Culture (Bacterial or Cancer Cells) Cells->Incubation Bio_Assay Bioactivity Assay (e.g., MIC, MTT) Incubation->Bio_Assay Data_Analysis Data Analysis (IC50 / MIC Determination) Bio_Assay->Data_Analysis

Caption: A generalized workflow for screening the bioactivity of test compounds.

Anti-inflammatory Signaling Pathways

3-Carene has been reported to exert anti-inflammatory effects, in part by inhibiting cyclooxygenase-2 (COX-2).[2] The NF-κB and MAPK signaling pathways are central to the inflammatory response. While direct modulation by isolated this compound is not well-documented, many monoterpenes are known to interfere with these pathways.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nucleus->Genes activates transcription Carene 3-Carene (potential inhibition) Carene->IKK inhibits?

Caption: The NF-κB signaling cascade, a key regulator of inflammation.

G MAPK Signaling Pathway in Cancer GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nucleus ERK (in nucleus) ERK->ERK_nucleus translocates TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nucleus->TF activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation promotes Carene Carene Isomers (potential modulation) Carene->Raf inhibit?

Caption: The MAPK/ERK pathway, often dysregulated in cancer.

Concluding Remarks

The available scientific literature provides a clearer picture of the bioactivity of 3-carene compared to this compound. 3-Carene demonstrates notable antimicrobial and anticancer properties, with specific MIC and IC₅₀ values reported against various pathogens and cancer cell lines. Its mechanisms of action appear to involve cell membrane disruption in microbes and the induction of apoptosis in cancer cells, potentially through the modulation of inflammatory and cell survival signaling pathways.

For this compound, while it is a known constituent of many essential oils with recognized biological activities, there is a significant lack of quantitative data for the isolated compound. This data gap makes a direct, evidence-based comparison with 3-carene challenging. Future research should focus on isolating this compound and systematically evaluating its bioactivities to elucidate its therapeutic potential and to understand the structure-activity relationships between the carene isomers. Such studies will be invaluable for the drug development community in harnessing the potential of these natural monoterpenes.

References

A Comparative Guide to Chiral Synthons in Organic Synthesis: (+)-4-Carene and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral synthon is a critical juncture in the design of complex molecular architectures, profoundly influencing the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an objective comparison of (+)-4-carene with other prominent terpene-derived chiral building blocks: α-pinene, camphor (B46023), and limonene (B3431351). By presenting supporting experimental data and detailed methodologies, this document aims to inform and empower researchers in making strategic decisions for their asymmetric syntheses.

Introduction to the Chiral Synthons

Naturally occurring terpenes represent a readily available and structurally diverse source of chirality for organic synthesis. Their rigid polycyclic frameworks provide a scaffold for inducing stereoselectivity in a wide range of chemical transformations.

This compound: A bicyclic monoterpene, this compound possesses a unique cyclopropane (B1198618) ring fused to a cyclohexene (B86901) core. This strained bicyclo[4.1.0]heptane structure offers distinct reactivity and stereochemical control, making it a valuable starting material for the synthesis of bioactive molecules, including pyrethroids.

α-Pinene: As a major constituent of turpentine, α-pinene is an abundant and inexpensive chiral synthon.[1] Its bicyclo[3.1.1]heptane skeleton has been extensively utilized in the synthesis of chiral ligands, auxiliaries, and natural products.[1]

Camphor: This bicyclic monoterpene ketone is available in both enantiomeric forms and its derivatives have been widely employed as chiral auxiliaries in a variety of asymmetric reactions, including aldol (B89426) and Diels-Alder reactions.[2] The rigidity of the camphor skeleton provides excellent facial shielding, leading to high levels of stereocontrol.[2]

Limonene: A monocyclic monoterpene, limonene is available as both (R)-(+)- and (S)-(-)-enantiomers. Its two double bonds at different positions in the cyclohexene ring offer multiple sites for functionalization, making it a versatile precursor in natural product synthesis.

Performance in Key Asymmetric Reactions

The utility of a chiral synthon is best demonstrated through its performance in key asymmetric transformations. This section compares the efficacy of this compound and its alternatives in epoxidation, dihydroxylation, cyclopropanation, and Diels-Alder reactions, with a focus on yield and stereoselectivity.

Asymmetric Epoxidation

Epoxidation of the double bond in these chiral synthons provides access to valuable chiral epoxides, which are versatile intermediates.

SynthonReaction ConditionsProductYield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee)Reference
α-PineneH₂O₂ / Tungsten-based polyoxometalatesα-Pinene oxide~55100% selectivity to α-pinene oxide[3]
3-CareneAqueous H₂O₂ / MnSO₄, Salicylic acid, NaHCO₃, CH₃CNtrans-3,4-Epoxycarane-Predominantly trans isomer[4]
Limonenein-situ generated dimethyldioxirane (B1199080) (DMDO) from Oxone® and acetoneLimonene dioxide97-[3]
Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the synthesis of chiral vicinal diols, which are important building blocks in natural product synthesis.

SynthonReagentProductYield (%)Enantiomeric Excess (ee)Reference
General AlkeneAD-mix-βVicinal Diol89.998%[5]
Cyclopropanation

The Simmons-Smith reaction and transition-metal catalyzed cyclopropanations are key methods for the synthesis of cyclopropane-containing molecules, a motif present in many bioactive compounds.

SynthonReactionReagent/CatalystProductYield (%)DiastereoselectivityReference
General AlkeneSimmons-SmithCH₂I₂ / Zn-Cu coupleCyclopropane-Stereospecific[6]
ArylalkenesAsymmetric Cyclopropanationin situ generated diazoacetonitrile / (+)-D₄-(por)FeClCyclopropyl nitrileup to 99up to 93:7 dr, up to 98% ee[7]

Specific comparative data for the cyclopropanation of the four synthons under identical conditions is limited. The Simmons-Smith reaction is generally stereospecific, preserving the alkene geometry.

Asymmetric Diels-Alder Reaction (using Camphor-derived Auxiliary)

Chiral auxiliaries derived from camphor are highly effective in controlling the stereochemical outcome of Diels-Alder reactions.

DieneLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (de)
CyclopentadieneTiCl₄-7885>98%
1,3-ButadieneEt₂AlCl-787595%
IsopreneEt₂AlCl-788096%

Data adapted from a representative table for N-acryloyl camphor-sultam.[2]

Experimental Protocols

Asymmetric Epoxidation of α-Pinene

Procedure: This procedure is based on the epoxidation using hydrogen peroxide with a tungsten-based polyoxometalate catalyst.[3] In a typical reaction, α-pinene, the tungsten-based catalyst, and hydrogen peroxide are reacted in a specific molar ratio (e.g., 5:0.01:1) at a controlled temperature (e.g., 50 °C) in the absence of an organic solvent. The reaction progress is monitored by techniques such as gas chromatography. After completion, the product, α-pinene oxide, is isolated and purified. The yield and selectivity are determined by analyzing the final product mixture.[3]

Sharpless Asymmetric Dihydroxylation of an Alkene

Procedure: This is a general procedure for the Sharpless asymmetric dihydroxylation.[8][9] A commercially available AD-mix (α or β) is dissolved in a tert-butanol/water (1:1) mixture. The alkene substrate is then added to this solution at room temperature and the mixture is stirred vigorously. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of sodium sulfite. The product is then extracted with an organic solvent, and the organic layers are combined, dried, and concentrated. The resulting diol can be purified by chromatography or recrystallization. The enantiomeric excess is typically determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.[8]

Simmons-Smith Cyclopropanation

Procedure: The following is a general protocol for the Simmons-Smith reaction.[6] A zinc-copper couple is prepared by activating zinc dust with a copper sulfate (B86663) solution. To a suspension of the zinc-copper couple in a suitable solvent (e.g., diethyl ether), a solution of diiodomethane (B129776) is added. The alkene substrate is then added to the resulting organozinc carbenoid solution. The reaction mixture is stirred, and the progress is monitored. After the reaction is complete, the mixture is filtered, and the filtrate is washed with a suitable aqueous solution to remove zinc salts. The organic layer is then dried and concentrated to yield the cyclopropanated product. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[6]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate key transformations and logical relationships in the application of these chiral synthons.

Diels_Alder_Reaction dienophile Achiral Dienophile chiral_dienophile Chiral Dienophile dienophile->chiral_dienophile camphor_aux Camphor-derived Chiral Auxiliary camphor_aux->chiral_dienophile diels_alder_adduct Diastereomerically Enriched Diels-Alder Adduct chiral_dienophile->diels_alder_adduct Diels-Alder diene Diene diene->diels_alder_adduct lewis_acid Lewis Acid lewis_acid->diels_alder_adduct cleavage Auxiliary Cleavage diels_alder_adduct->cleavage cleavage->camphor_aux Recycled chiral_product Enantiomerically Pure Product cleavage->chiral_product

Caption: Asymmetric Diels-Alder reaction using a camphor-derived chiral auxiliary.

Sharpless_Dihydroxylation_Workflow Alkene Alkene Substrate Reaction Reaction in t-BuOH/H₂O Alkene->Reaction AD_mix AD-mix (α or β) (OsO₄, Chiral Ligand, Co-oxidant) AD_mix->Reaction Quench Quench with Na₂SO₃ Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Diol Chiral Vicinal Diol Purification->Diol Chiral_Synthon_Logic Target Target Molecule Analysis Retrosynthetic Analysis Target->Analysis Key_Intermediate Key Chiral Intermediate Analysis->Key_Intermediate Synthon_Selection Chiral Synthon Selection Key_Intermediate->Synthon_Selection Carene This compound Synthon_Selection->Carene Pinene α-Pinene Synthon_Selection->Pinene Camphor Camphor Synthon_Selection->Camphor Limonene Limonene Synthon_Selection->Limonene

References

The Untapped Potential of (+)-4-Carene: A Comparative Guide for Precursor Efficacy in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, stereoselective, and economically viable chiral precursors is paramount. While monoterpenes like limonene (B3431351) and α-pinene have long been mainstays in the synthetic chemist's toolbox, the potential of less common isomers such as (+)-4-carene remains largely unexplored. This guide provides an objective comparison of the efficacy of this compound as a synthetic precursor against other well-established monoterpenes, supported by available experimental data and detailed methodologies.

Monoterpenes, a class of naturally abundant C10 hydrocarbons, offer a rich source of chiral scaffolds for the synthesis of complex molecules. Their inherent chirality and diverse functionalities make them attractive starting materials in drug discovery and fine chemical production. This guide will delve into the reactivity of this compound in key synthetic transformations and draw comparisons with its more celebrated counterparts, namely (+)-limonene, α-pinene, β-pinene, and its isomer, (+)-3-carene.

Comparative Analysis of Key Reactions

While direct comparative studies between this compound and other monoterpenes are limited in publicly available literature, we can infer its potential efficacy by examining its reactivity in fundamental organic transformations and comparing it to established data for other monoterpenes.

Oxidation Reactions

Oxidation of the endocyclic double bond in monoterpenes provides a gateway to a variety of functionalized derivatives. Atmospheric photooxidation studies of Δ³-carene, a close isomer of this compound, reveal a higher OH reaction rate constant (8.0 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) compared to α-pinene (5.4 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹)[1]. This suggests that the carene backbone may be more susceptible to oxidation. In these studies, the oxidation of Δ³-carene yielded caronaldehyde with yields of 30% from OH-initiated oxidation and 6% from ozonolysis[2][3].

Table 1: Comparison of Oxidation Reaction Parameters

MonoterpeneOxidant/ReactionProduct(s)Yield (%)Reference
Δ³-CareneOH radicalCaronaldehyde30 ± 5[2][3]
Δ³-CareneOzoneCaronaldehyde6 ± 2[2][3]
α-PinenePhotooxidation with NOₓVaried oxidized products-[4]
Δ³-CarenePhotooxidation with NOₓVaried oxidized products-[4]

Note: Quantitative yield data for direct comparison of this compound oxidation with other monoterpenes under identical laboratory conditions is scarce.

Cycloaddition Reactions
Hydroboration-Oxidation

The hydroboration-oxidation of alkenes is a classic method for the anti-Markovnikov hydration of a double bond. This reaction is known to be highly stereoselective, proceeding via syn-addition of the borane (B79455) and subsequent retention of configuration during the oxidation step[5][6]. For this compound, hydroboration-oxidation would be expected to yield the corresponding alcohol with the hydroxyl group at the C-3 position and the hydrogen at the C-4 position, with the stereochemistry dictated by the approach of the borane reagent from the less hindered face of the molecule. Comparative data on the rates and stereoselectivities of hydroboration-oxidation for this compound versus other monoterpenes would be invaluable for assessing its utility in synthesizing specific chiral alcohols.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized procedures for key reactions discussed, which can be adapted for specific monoterpenes.

General Procedure for Epoxidation of a Monoterpene

To a stirred solution of the monoterpene (1.0 eq) in a suitable solvent such as dichloromethane (B109758) at 0 °C, a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the corresponding epoxide.

General Procedure for Hydroboration-Oxidation of a Monoterpene

To a solution of the monoterpene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, a solution of borane-THF complex (BH₃·THF) (0.4 eq) is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) (3 M) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is stirred at room temperature for a few hours. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting alcohol is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the synthetic transformations and experimental processes, the following diagrams are provided.

Oxidation_Pathway Monoterpene This compound Intermediate Oxidized Intermediate Monoterpene->Intermediate Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA, O₃, OH radical) Oxidant->Intermediate Product Functionalized Product (e.g., Epoxide, Aldehyde) Intermediate->Product Further Transformation or Workup

Caption: Generalized oxidation pathway of a monoterpene.

Hydroboration_Workflow start Start | this compound in THF step1 Step 1: Hydroboration Add BH₃·THF at 0°C, then stir at RT start->step1 step2 Step 2: Oxidation Add NaOH(aq) and H₂O₂ at 0°C, then stir at RT step1->step2 workup Workup Extraction with Et₂O, washing, drying step2->workup purification Purification Column Chromatography workup->purification end End | Chiral Alcohol Product purification->end

Caption: Experimental workflow for hydroboration-oxidation.

Conclusion and Future Outlook

While this compound is currently an underutilized chiral precursor compared to other monoterpenes, its structural features suggest significant potential in asymmetric synthesis. The inherent chirality, the presence of a trisubstituted double bond, and the unique stereoelectronic environment provided by the gem-dimethylcyclopropane ring make it a compelling candidate for the development of novel synthetic methodologies.

The higher reactivity of the carene skeleton towards oxidation compared to α-pinene, as indicated by atmospheric studies, hints at its potential for facile functionalization. However, a significant gap in the literature exists regarding direct, quantitative comparisons of its efficacy in common synthetic transformations.

Future research should focus on systematic studies of this compound in a range of reactions, including cycloadditions, hydroboration, and other electrophilic additions, with direct comparison to other monoterpenes under standardized conditions. Such studies will be crucial in unlocking the full potential of this compound as a valuable and versatile chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical and chemical industries. The generation of comprehensive datasets on its reactivity will undoubtedly pave the way for its broader application and establish its position as a powerful tool in the synthetic chemist's arsenal.

References

Performance of (+)-4-Carene-Derived Ligands in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral ligands is a continuous endeavor in the field of asymmetric catalysis. Natural products, with their inherent chirality, serve as a valuable and sustainable source for the development of such ligands. Among these, (+)-4-carene, a bicyclic monoterpene readily available from turpentine (B1165885) oil, presents a structurally rich and stereochemically defined scaffold. This guide provides an objective comparison of the performance of ligands derived from the closely related (+)-3-carene in key asymmetric catalytic reactions, supported by experimental data, and contrasts their efficacy with established alternatives.

While the broader application of this compound-derived ligands is an emerging area of research, studies on ligands synthesized from (+)-3-carene have demonstrated significant potential, particularly in the asymmetric addition of organozinc reagents to aldehydes and in the transfer hydrogenation of ketones. This guide will focus on these two well-documented applications to provide a clear performance comparison.

Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols, which are important building blocks in the pharmaceutical industry. The effectiveness of a chiral ligand in this reaction is primarily measured by the enantiomeric excess (ee) of the resulting alcohol.

A notable example of a carene-based ligand is the β-amino alcohol derived from (+)-3-carene. Its performance in the addition of diethylzinc to a variety of aldehydes has been documented, showing excellent enantioselectivity.

Comparative Performance Data: Asymmetric Diethylzinc Addition to Aldehydes

Aldehyde(+)-3-Carene-Derived Amino Alcohol[1](-)-DAIB (N,N-Diisobutylnorephedrine)(S)-TADDOL
Benzaldehyde (B42025) 94% ee (S)98% ee (R)>99% ee (R)
4-Chlorobenzaldehyde 96% ee (S)97% ee (R)99% ee (R)
4-Methoxybenzaldehyde 95% ee (S)98% ee (R)98% ee (R)
2-Methoxybenzaldehyde 98% ee (S)95% ee (R)97% ee (R)
(E)-Cinnamaldehyde 85% ee (S)92% ee (R)98% ee (S)
Hexanal 72% ee (S)85% ee (R)92% ee (R)

Note: The stereochemical outcome (S or R) is dependent on the specific enantiomer of the ligand used.

The data indicates that the (+)-3-carene-derived amino alcohol provides high enantioselectivity, comparable to the well-established (-)-DAIB and TADDOL ligands, particularly for aromatic aldehydes.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation is a widely used method for the reduction of prochiral ketones to chiral secondary alcohols, employing a hydrogen donor such as isopropanol. The efficiency of this process is highly dependent on the chiral ligand coordinating the transition metal catalyst, typically ruthenium or rhodium.

Mono-N-tosylated-1,2-diamines derived from (+)-3-carene have been successfully employed as ligands in the asymmetric transfer hydrogenation of aromatic ketones.

Comparative Performance Data: Asymmetric Transfer Hydrogenation of Aromatic Ketones

Ketone(+)-3-Carene-Derived Diamine[2][3](1R,2R)-TsDPEN-Ru
Acetophenone 95% ee99% ee
4-Chloroacetophenone 93% ee98% ee
4-Methoxyacetophenone 96% ee99% ee
1-Acetonaphthone 92% ee97% ee

The results demonstrate that the (+)-3-carene-derived diamine ligand is effective in inducing high enantioselectivity in the transfer hydrogenation of various aromatic ketones, positioning it as a promising alternative to the widely used TsDPEN-based catalysts.

Experimental Protocols

Detailed methodologies are crucial for the replication and further development of these catalytic systems.

Synthesis and Application of a (+)-3-Carene-Derived Amino Alcohol in Diethylzinc Addition

This protocol describes the synthesis of the chiral amino alcohol ligand from (+)-3-carene and its subsequent use in the enantioselective addition of diethylzinc to benzaldehyde.

G cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start (+)-3-Carene step1 Epoxidation start->step1 epoxide Carene Oxide step1->epoxide step2 Ring Opening with Aniline epoxide->step2 amino_alcohol (+)-3-Carene-Derived Amino Alcohol step2->amino_alcohol ligand_in (+)-3-Carene-Derived Amino Alcohol benzaldehyde Benzaldehyde reaction Catalytic Addition (Toluene, 0°C) benzaldehyde->reaction diethylzinc Diethylzinc diethylzinc->reaction ligand_in->reaction product (S)-1-Phenyl-1-propanol (94% ee) reaction->product

Caption: Synthetic workflow for the (+)-3-carene-derived ligand and its catalytic application.

Experimental Details:

  • Ligand Synthesis: (+)-3-Carene is first epoxidized to yield carene oxide. Subsequent regioselective ring-opening of the epoxide with a suitable amine, such as aniline, affords the corresponding β-amino alcohol. The product is purified by column chromatography.

  • Catalytic Reaction: To a solution of the (+)-3-carene-derived amino alcohol (0.05 mmol) in anhydrous toluene (B28343) (2 mL) at 0 °C under an argon atmosphere is added diethylzinc (1.0 M in hexanes, 2.4 mmol). The mixture is stirred for 20 minutes, followed by the addition of freshly distilled benzaldehyde (1.0 mmol). The reaction is stirred at 0 °C for 2 hours. The reaction is then quenched by the slow addition of 1 M HCl. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The enantiomeric excess of the purified 1-phenyl-1-propanol (B1198777) is determined by chiral HPLC analysis.

Conclusion

Ligands derived from the readily available natural product (+)-carene have demonstrated high performance in key asymmetric catalytic reactions. The (+)-3-carene-derived amino alcohol provides enantioselectivities in the diethylzinc addition to aldehydes that are competitive with established ligands. Similarly, the corresponding diamine derivative shows great promise in the asymmetric transfer hydrogenation of ketones. These findings highlight the potential of carene-based ligands as a valuable and sustainable class of chiral auxiliaries in asymmetric synthesis. Further exploration of their application in a broader range of catalytic transformations is a promising avenue for future research.

References

Navigating the Analytical Landscape for (+)-4-Carene: A Comparative Guide to Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral monoterpenes like (+)-4-Carene is fundamental for quality control, pharmacokinetic studies, and understanding therapeutic efficacy. The selection of an appropriate analytical method is a critical decision that dictates the reliability and comparability of experimental data. This guide provides an objective cross-validation of the two primary analytical techniques for the determination of this compound: Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (Chiral HPLC), supported by representative experimental data and detailed methodologies.

Method Comparison: Gas Chromatography vs. Chiral HPLC

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone for the analysis of volatile compounds like this compound.[1][2] Its high separation efficiency and sensitivity make it ideal for identifying and quantifying individual terpenes in complex matrices such as essential oils.[1][3][4] For chiral molecules like this compound, the use of a chiral GC column allows for the separation of its enantiomers.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) offers a powerful alternative, specifically for the enantioselective separation of chiral compounds.[5][6] This technique is particularly valuable when the thermal degradation of a compound is a concern, although this is less of an issue for the relatively stable this compound. The choice between GC and Chiral HPLC often depends on the specific requirements of the analysis, including the need for enantiomeric purity determination, sample matrix, and available instrumentation.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of monoterpenes using GC and Chiral HPLC. While specific cross-validation data for this compound is limited in publicly available literature, these values, derived from studies on similar analytes, provide a reliable benchmark for method performance.

ParameterGas Chromatography (GC-FID/MS)Chiral High-Performance Liquid Chromatography (HPLC-UV/PDA)
Linearity (R²) > 0.998[7]> 0.997[5]
Limit of Detection (LOD) 1.28 µg/mL[8]0.8 µg/mL[6]
Limit of Quantification (LOQ) 3.89 µg/mL[8]1.6 µg/mL[6]
Accuracy (% Recovery) 91.6 - 105.7%[7]92.3 - 98.2%[5]
Precision (% RSD) < 11.18%[7]< 11.6%[5]

Experimental Workflows and Logical Relationships

CrossValidationWorkflow Cross-Validation Workflow for this compound Analytical Methods cluster_prep Sample and Standard Preparation cluster_methods Analytical Method Execution cluster_validation Method Validation cluster_crossval Cross-Validation cluster_conclusion Conclusion Start Obtain this compound Standard and Sample Matrix PrepStandards Prepare Calibration Standards & QC Samples Start->PrepStandards PrepSample Prepare Sample for Analysis (e.g., Dilution, Extraction) Start->PrepSample GC_Method Gas Chromatography (GC) Method PrepStandards->GC_Method HPLC_Method Chiral HPLC Method PrepStandards->HPLC_Method PrepSample->GC_Method PrepSample->HPLC_Method ValidateGC Validate GC Method (Linearity, Accuracy, Precision, LOD, LOQ) GC_Method->ValidateGC ValidateHPLC Validate Chiral HPLC Method (Linearity, Accuracy, Precision, LOD, LOQ, Enantioselectivity) HPLC_Method->ValidateHPLC AnalyzeSameSamples Analyze Same Set of Samples by Both Validated Methods ValidateGC->AnalyzeSameSamples ValidateHPLC->AnalyzeSameSamples CompareResults Compare Quantitative Results and Method Performance AnalyzeSameSamples->CompareResults Conclusion Determine Comparability and Select Optimal Method CompareResults->Conclusion

Caption: A flowchart illustrating the key stages of cross-validating GC and Chiral HPLC methods for this compound analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are representative protocols for the analysis of this compound using Gas Chromatography and Chiral HPLC.

Gas Chromatography (GC) Method

1. Instrumentation:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • A chiral capillary column (e.g., Cyclodextrin-based).

2. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 4 °C/min.

    • Hold at 180 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C.

  • MS Transfer Line Temperature (if applicable): 280 °C.

  • Ion Source Temperature (if applicable): 230 °C.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

3. Sample Preparation:

  • Accurately weigh the sample (e.g., essential oil) and dissolve it in a suitable solvent (e.g., hexane (B92381) or ethanol) to a known concentration.

  • Prepare a series of calibration standards of this compound in the same solvent.

  • Filter the samples and standards through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Linearity: Analyze a series of calibration standards to construct a calibration curve and determine the coefficient of determination (R²).[7]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.

  • Precision: Analyze replicate injections of quality control (QC) samples at different concentrations on the same day (intra-day) and on different days (inter-day) to determine the relative standard deviation (%RSD).[7]

  • LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[8]

Chiral High-Performance Liquid Chromatography (HPLC) Method

1. Instrumentation:

  • An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • A chiral stationary phase (CSP) column (e.g., polysaccharide-based like CHIRALPAK® or CHIRALCEL®).[6]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The exact ratio may need to be optimized for optimal enantiomeric separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound if different).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample and this compound standard in the mobile phase to achieve a suitable concentration.

  • Prepare a series of calibration standards.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

4. Validation Parameters:

  • Linearity, Accuracy, Precision, LOD, and LOQ: Determined using the same principles as described for the GC method.[5][6]

  • Enantioselectivity (Resolution): The separation factor (α) and resolution (Rs) between the enantiomeric peaks of this compound should be calculated to ensure adequate separation. A resolution of >1.5 is generally considered baseline separation.

Conclusion

Both Gas Chromatography and Chiral HPLC are robust and reliable methods for the analysis of this compound. The choice of method will ultimately depend on the specific analytical needs. GC-MS is often favored for its high sensitivity and ability to provide structural information, making it ideal for the analysis of complex mixtures like essential oils. Chiral HPLC, on the other hand, excels in providing clear enantioselective separation, which is critical for applications where the enantiomeric purity of this compound is a key parameter. A thorough cross-validation, as outlined in this guide, is essential to ensure data comparability and to select the most appropriate method for a given research or development objective.

References

Comparative Insecticidal Activity of Carene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal activity of various carene isomers based on available experimental data. This document summarizes key findings on their efficacy, details the experimental methodologies used in these studies, and explores potential mechanisms of action.

The global need for effective and environmentally benign insecticides has driven research into plant-derived compounds, such as monoterpenes. Among these, carene isomers, bicyclic monoterpenes found in the essential oils of various plants, have shown significant promise as insect control agents. This guide synthesizes the current scientific literature to compare the insecticidal properties of different carene isomers, providing a valuable resource for those engaged in the development of novel insecticides.

Data Presentation: Quantitative Comparison of Insecticidal Activity

The insecticidal efficacy of carene isomers has been evaluated against a range of insect pests, with activity varying by isomer, insect species, and application method (fumigant versus contact). The following tables summarize the key quantitative data from comparative studies.

Table 1: Comparative Fumigant Toxicity of Carene Isomers Against Various Insect Species

IsomerInsect SpeciesExposure Time (h)LC50Reference
3-CareneSitophilus zeamais (Maize weevil)240.610 ppm[1][2]
δ-4-CareneAnopheles stephensi (Malaria mosquito)Not Specified16.37 µg/mL[3][4]
δ-4-CareneAedes aegypti (Yellow fever mosquito)Not Specified17.91 µg/mL[3][4]
δ-4-CareneCulex quinquefasciatus (Southern house mosquito)Not Specified19.50 µg/mL[3][4]
2-Carene (B1609329)Data not available---

LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population.

Table 2: Comparative Contact Toxicity of 3-Carene Against Sitophilus zeamais

Concentration (ppm)Exposure Time (days)Mortality (%)Reference
0.08110.0[1][2]
323.3[1][2]
746.7[1][2]
1470.0[1][2]
4136.7[1][2]
363.3[1][2]
786.7[1][2]
1493.3[1][2]
8163.3[1][2]
386.7[1][2]
793.3[1][2]
1496.7[1][2]
12191.7[1][2]
395.0[1][2]
796.7[1][2]
1498.3[1][2]

Data on the contact toxicity of 2-carene and δ-4-carene from direct comparative studies were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.

Fumigant Toxicity Bioassay against Sitophilus zeamais

This protocol is based on the methodology described in the study by Nukenine et al. (2020).[1][2]

  • Insect Rearing: Sitophilus zeamais adults are reared on whole, untreated maize grains in a controlled environment at 27 ± 2 °C and 70 ± 5% relative humidity.

  • Test Arenas: Glass jars (250 mL) with screw caps (B75204) are used as fumigation chambers.

  • Application of Isomers: A specific volume of the carene isomer, dissolved in an appropriate solvent (e.g., acetone), is applied to a filter paper strip (2 cm x 2 cm). The solvent is allowed to evaporate completely.

  • Exposure: The treated filter paper is then placed inside the glass jar. Twenty adult weevils (1-7 days old) are introduced into each jar, and the jars are sealed.

  • Concentrations: A range of concentrations (e.g., 1, 2, 3, and 4 ppm) are tested, along with a solvent-only control.

  • Observation: Mortality is recorded at specified time intervals (e.g., 4, 8, 12, and 24 hours) of exposure.

  • Data Analysis: The lethal concentration 50 (LC50) values are calculated using Probit analysis.

Contact Toxicity Bioassay against Sitophilus zeamais

This protocol is also adapted from Nukenine et al. (2020).[1][2]

  • Preparation of Treated Grains: Maize grains (20 g) are treated with different concentrations of the carene isomer (e.g., 0.08, 4, 8, and 12 ppm) dissolved in a suitable solvent. The grains are thoroughly mixed to ensure even coating and the solvent is allowed to evaporate.

  • Insect Exposure: Twenty adult weevils are introduced into glass vials containing the treated maize grains.

  • Observation: Mortality is assessed daily for a period of 14 days.

  • Data Analysis: The percentage of mortality is calculated and corrected for control mortality using Abbott's formula.

Larvicidal Bioassay against Mosquitoes

This protocol is based on the study by Govindarajan et al. (2016) which evaluated the activity of δ-4-carene.[3][4]

  • Insect Rearing: Larvae of Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus are reared in enamel trays containing dechlorinated water and fed a diet of dog biscuits and yeast powder.

  • Test Solutions: Stock solutions of the carene isomer are prepared in ethanol. Serial dilutions are made to obtain the desired test concentrations.

  • Exposure: Twenty-five late third-instar larvae are placed in 249 mL of dechlorinated water with 1 mL of the test solution in a 500 mL glass beaker.

  • Observation: Larval mortality is recorded after 24 hours of exposure.

  • Data Analysis: The LC50 values are determined using Probit analysis.

Proposed Signaling Pathway for Insecticidal Action

The precise molecular targets for carene isomers in insects are still under investigation. However, evidence suggests that one of the primary mechanisms of action is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the insect nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately, death.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine (ACh) ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Nerve Impulse Nerve Impulse ACh_Receptor->Nerve Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carene Carene Isomer Carene->AChE Inhibits Paralysis & Death Paralysis & Death Nerve Impulse->Paralysis & Death Continuous Stimulation Leads to

References

Validating the Mechanism of Action of (+)-4-Carene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of (+)-4-carene derivatives, focusing on their anti-inflammatory and neuroprotective mechanisms of action. By presenting available experimental data, detailed protocols, and illustrating key signaling pathways, this document aims to facilitate further research and development of this promising class of natural compounds. While direct comparative studies are limited, this guide synthesizes existing data to offer valuable insights.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound derivatives and comparable monoterpenes. It is crucial to note that the data are compiled from different studies with varying experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.

Table 1: Anti-inflammatory Activity of Monoterpenes and Their Derivatives

Compound/Essential OilAssayTarget/MarkerCell Line/ModelIC50 ValueReference
Essential Oil of Pinus mugo (contains δ-3-carene)IL-6 secretion assayIL-6LPS-stimulated macrophages0.0008–0.02%[1]
α-TerpineolCyclooxygenase Inhibition AssayCOX-2Ovine0.69 mM[2]
MenthoneCyclooxygenase Inhibition AssayCOX-2Ovine-[2]
PulegoneCyclooxygenase Inhibition AssayCOX-2Ovine-[2]
γ-TerpineneCyclooxygenase Inhibition AssayCOX-2Ovine-[2]
α-CarveolCyclooxygenase Inhibition AssayCOX-2Ovine-[2]
Novel Gatifloxacin-3-carene derivatives (Compunds 7 & 14)T-cell proliferation assayT-cell proliferation-< 3.1 µg/mL[3]

Table 2: Neuroprotective Activity of Monoterpenes and Their Derivatives

Compound/Essential OilAssayTarget/MarkerCell Line/ModelIC50 ValueReference
Black pepper oil (contains δ-3-carene)Acetylcholinesterase (AChE) InhibitionAChE-5.97 µg/ml[4]
δ-3-careneAcetylcholinesterase (AChE) InhibitionAChE-20.50 µg/ml[4]
Limoneneβ-Amyloid aggregation inhibitionAβ aggregation-3.77 µg/ml[4]

Key Signaling Pathways

The therapeutic effects of this compound derivatives and other monoterpenes are often attributed to their modulation of key signaling pathways involved in inflammation and neuronal survival.

Anti-inflammatory Signaling Pathways

Anti_Inflammatory_Pathways cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NFkB NFkB TLR4->NFkB JAK_STAT JAK_STAT TLR4->JAK_STAT Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) COX2 COX-2 Carene This compound Derivatives Carene->MAPK Inhibition Carene->NFkB Inhibition Carene->JAK_STAT Inhibition MAPK->Cytokines MAPK->COX2 NFkB->Cytokines NFkB->COX2 JAK_STAT->Cytokines

Neuroprotective Signaling Pathways

Neuroprotective_Pathways cluster_stress Cellular Stress cluster_response Cellular Response Oxidative_Stress Oxidative Stress PI3K_Akt PI3K_Akt Oxidative_Stress->PI3K_Akt Nrf2 Nrf2 Oxidative_Stress->Nrf2 Abeta Aβ Aggregation Survival Neuronal Survival Abeta->Survival Antioxidant Antioxidant Response AChE AChE Activity Carene This compound Derivatives Carene->Abeta Inhibition Carene->AChE Inhibition Carene->PI3K_Akt Activation Carene->Nrf2 Activation PI3K_Akt->Survival Nrf2->Antioxidant

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of experimental findings. Below are representative protocols for key assays.

Protocol 1: In Vitro Anti-inflammatory Assay - Measurement of TNF-α and IL-1β in LPS-stimulated RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of this compound derivatives and comparator compounds in DMSO.

  • The following day, replace the medium with fresh medium containing various concentrations of the test compounds.

  • Pre-incubate the cells with the compounds for 1-2 hours.

3. LPS Stimulation:

  • After pre-incubation, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

  • Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

4. Cytokine Measurement:

  • After 24 hours of incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Neuroprotection Assay - Oxygen-Glucose Deprivation (OGD) Model

1. Neuronal Cell Culture:

  • Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary neurons) in appropriate media and conditions.

  • Plate the cells in 96-well plates and allow them to differentiate if necessary.

2. Compound Treatment:

  • Treat the cells with various concentrations of this compound derivatives or comparator compounds for a predetermined period (e.g., 24 hours).

3. Oxygen-Glucose Deprivation:

  • Wash the cells with glucose-free DMEM.

  • Place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) with glucose-free DMEM for a duration that induces significant cell death in control wells (e.g., 4-6 hours).

4. Reoxygenation:

  • After the OGD period, replace the medium with regular glucose-containing culture medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

5. Cell Viability Assessment:

  • Assess cell viability using a standard method such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

6. Data Analysis:

  • Calculate the percentage of neuroprotection afforded by each compound concentration relative to the OGD-treated control.

  • Determine the EC50 values (effective concentration for 50% protection) by plotting the percentage of protection against the compound concentration.

Experimental Workflow Validation

The following diagram illustrates a typical workflow for validating the mechanism of action of a novel compound like a this compound derivative.

Experimental_Workflow cluster_initial Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation cluster_final Lead Optimization In_Vitro_Assays In Vitro Bioassays (Anti-inflammatory, Neuroprotective) Signaling_Pathways Signaling Pathway Analysis (Western Blot, qPCR) In_Vitro_Assays->Signaling_Pathways Cytotoxicity Cytotoxicity Assays Cytotoxicity->In_Vitro_Assays Target_Identification Target Identification (e.g., Enzyme Inhibition Assays) Signaling_Pathways->Target_Identification Animal_Models Animal Models of Disease (e.g., Carrageenan-induced paw edema, MCAO) Target_Identification->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD SAR Structure-Activity Relationship (SAR) Studies PK_PD->SAR

References

A Comparative Analysis of (+)-4-Carene from Diverse Natural Flora

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of (+)-4-Carene derived from various natural sources. The analysis focuses on the yield, purity, and biological activities of this bicyclic monoterpene, supported by experimental data and detailed methodologies.

This compound, a volatile organic compound with a sweet and pungent odor, is a constituent of the essential oils of numerous plants. It has garnered significant interest for its potential pharmacological applications, including its reported antibacterial, insecticidal, and antiviral properties. This guide delves into a comparative analysis of this compound from three notable natural sources: Kadsura heteroclita, Pinus yunnanensis, and Notopterygium incisum.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant source, the specific part of the plant used for extraction, and the geographical location. The following tables summarize the available quantitative data for this compound content and the yield of essential oil from the selected natural sources.

Table 1: Comparison of this compound Content and Essential Oil Yield

Natural SourcePlant PartEssential Oil Yield (% w/w)This compound Content in Essential Oil (%)Reference
Kadsura heteroclitaLeavesNot specified12.5[1][2]
Kadsura heteroclitaStemsNot specified4.78[3]
Pinus yunnanensisNeedles0.611Not explicitly quantified
Notopterygium incisumRhizomesNot specified0.62 (as 2-carene, isomer not specified)[4][5]

Comparative Biological Activities

The biological efficacy of this compound, particularly its insecticidal and antibacterial properties, is a key area of research. The available data allows for a preliminary comparison of the activity of essential oils containing this compound.

Table 2: Comparative Larvicidal Activity of this compound and Essential Oils against Mosquito Larvae

SourceCompound/ExtractTarget SpeciesLC50 (μg/mL)Reference
Kadsura heteroclitaδ-4-CareneAnopheles stephensi16.37[1][2]
Aedes aegypti17.91[1][2]
Culex quinquefasciatus19.50[1][2]
Kadsura heteroclitaEssential OilAnopheles stephensi102.86[1][2]
Aedes aegypti111.79[1][2]
Culex quinquefasciatus121.97[1][2]

Table 3: Antibacterial Activity of Essential Oils

Natural SourceEssential Oil FromTarget BacteriaMethodResults (Zone of Inhibition/MIC)Reference
Notopterygium incisumAerial PartsEscherichia coliNot specifiedDIZ: 14.63 mm; MIC: 3.75 μL/mL
Staphylococcus aureusNot specifiedDIZ: 11.25 mm; MIC: 7.5 μL/mL

Note: Direct comparative studies on the antibacterial and insecticidal activities of purified this compound from Pinus yunnanensis and Notopterygium incisum are lacking in the current literature. The presented data pertains to the essential oils as a whole, and the observed activity may be due to a synergistic effect of multiple components.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Extraction of Essential Oils by Steam Distillation

This method is commonly used to isolate volatile compounds like this compound from plant materials.

  • Preparation of Plant Material: The desired plant parts (e.g., leaves, stems, rhizomes) are air-dried and coarsely ground to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled. The ground plant material is placed in a round-bottom flask and submerged in distilled water.

  • Distillation: The flask is heated, and the resulting steam carries the volatile essential oils.

  • Condensation and Separation: The steam and oil vapor mixture is passed through a condenser. The condensed liquid collects in a separating funnel, where the less dense essential oil forms a layer on top of the water.

  • Collection and Drying: The essential oil layer is carefully collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying individual components of a complex mixture like an essential oil.

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).

  • GC-MS Analysis: A small volume of the diluted sample is injected into the GC-MS instrument.

    • Gas Chromatograph (GC): The sample is vaporized and carried by an inert gas through a long, thin column. Different compounds travel through the column at different speeds based on their chemical properties, leading to their separation.

    • Mass Spectrometer (MS): As each compound exits the GC column, it enters the mass spectrometer, where it is fragmented into ions. The mass-to-charge ratio of these fragments creates a unique mass spectrum, which acts as a "fingerprint" for that compound.

  • Identification and Quantification: The mass spectrum of each separated compound is compared to a library of known spectra to confirm its identity. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantification.

Antibacterial Activity Assessment by Agar (B569324) Well Diffusion Method

This method is used to determine the susceptibility of bacteria to an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a sterile broth.

  • Agar Plate Preparation: A sterile nutrient agar is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the bacterial suspension.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Application of Essential Oil: A defined volume of the essential oil is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • Measurement of Inhibition Zone: If the essential oil has antibacterial activity, a clear zone of no bacterial growth will appear around the well. The diameter of this zone is measured to determine the extent of the inhibitory effect.

Insecticidal Activity Assessment by Larval Bioassay

This bioassay is used to evaluate the toxicity of a substance to insect larvae.

  • Preparation of Test Solutions: A series of dilutions of the essential oil or isolated compound are prepared in a suitable solvent (e.g., ethanol (B145695) or acetone) and then emulsified in water.

  • Exposure of Larvae: A specific number of insect larvae (e.g., mosquito larvae) are placed in containers with the test solutions. A control group is exposed to the solvent-water emulsion without the test substance.

  • Incubation: The containers are kept under controlled conditions of temperature and light.

  • Mortality Assessment: After a specified period (e.g., 24 or 48 hours), the number of dead larvae in each container is counted.

  • Data Analysis: The mortality data is used to calculate the LC50 value, which is the concentration of the substance that causes 50% mortality in the test population.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow from plant material to data analysis.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification cluster_bioassays Biological Activity Testing cluster_data Data Analysis plant_material Plant Material (Kadsura, Pinus, Notopterygium) steam_distillation Steam Distillation plant_material->steam_distillation essential_oil Crude Essential Oil steam_distillation->essential_oil gc_ms GC-MS Analysis essential_oil->gc_ms antibacterial Antibacterial Assay (Agar Well Diffusion) essential_oil->antibacterial insecticidal Insecticidal Assay (Larval Bioassay) essential_oil->insecticidal quantification Quantification of This compound gc_ms->quantification data_analysis Comparative Analysis (Yield, Purity, Activity) quantification->data_analysis antibacterial->data_analysis insecticidal->data_analysis

Caption: Experimental workflow for the comparison of this compound.

Signaling Pathway (Hypothetical)

While the precise molecular mechanisms of this compound's biological activities are still under investigation, a hypothetical signaling pathway for its antibacterial action could involve the disruption of the bacterial cell membrane.

antibacterial_pathway carene This compound cell_membrane Bacterial Cell Membrane carene->cell_membrane Interaction membrane_disruption Membrane Disruption (Increased Permeability) cell_membrane->membrane_disruption ion_leakage Ion Leakage membrane_disruption->ion_leakage atp_depletion ATP Depletion membrane_disruption->atp_depletion cell_death Bacterial Cell Death ion_leakage->cell_death atp_depletion->cell_death

Caption: Hypothetical pathway for antibacterial action of this compound.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound from Kadsura heteroclita, Pinus yunnanensis, and Notopterygium incisum. While Kadsura heteroclita has been identified as a promising source with quantifiable levels of this compound and demonstrated larvicidal activity, significant data gaps exist for the other two species. Specifically, the quantification of this compound in Pinus yunnanensis and a more precise isomer identification and quantification in Notopterygium incisum are needed. Furthermore, direct comparative studies on the biological activities of purified this compound from these different sources are essential to fully understand their relative potential. The provided experimental protocols offer a standardized framework for researchers to conduct such comparative investigations and contribute to a more comprehensive understanding of this promising natural compound.

References

Comparative Guide to the Synthetic Efficiency of (+)-4-Carene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic methodologies for the production of (+)-4-carene, a valuable bicyclic monoterpene and chiral building block in organic synthesis. The efficiency of different synthetic routes is benchmarked based on yield, reaction conditions, and starting materials. Detailed experimental protocols for key methods are provided to support further research and development.

Data Summary of Synthetic Routes

The following table summarizes the quantitative data for different approaches to synthesizing this compound, offering a clear comparison of their efficiencies.

Synthetic RouteStarting MaterialCatalyst/ReagentReaction ConditionsYield of this compoundEnantiomeric Excess (e.e.)Reference
Isomerization (+)-3-CareneSodium metal, o-chlorotoluene, xyleneReflux with stirring for 4 hours~40% (at equilibrium)Not specified[1]
Isomerization d-3-CarenePalladium (Pd) catalyst, H₂ pressureNot specifiedFormation observedNot specified[1]
Isomerization d-3-CareneNickel (Ni) catalystRoom temperatureFormation observedNot specified[1]
Isomerization d-3-CareneCopper chromite catalystMore vigorous conditionsFormation observedNot specified[1]

Visualizing the Synthetic Workflow

A generalized workflow for the chemical synthesis and analysis of this compound is depicted below. This process typically involves the selection of a suitable starting material, a catalyzed chemical transformation, and subsequent purification and characterization of the final product.

G cluster_0 Synthesis Stage cluster_1 Purification & Analysis Stage start Starting Material (e.g., (+)-3-Carene) reaction Chemical Synthesis (e.g., Isomerization) start->reaction purification Purification (e.g., Fractional Distillation) reaction->purification catalyst Catalyst/Reagents catalyst->reaction analysis Analysis (GC, IR, etc.) purification->analysis product This compound analysis->product

Caption: Generalized workflow for this compound synthesis.

Experimental Protocols

Isomerization of (+)-3-Carene using a Sodium Catalyst

This protocol is based on the method described in US Patent 3,407,241.[1]

Materials:

  • (+)-3-Carene (95% purity)

  • Xylene (50:50 mixture with 3-carene)

  • Sodium metal

  • o-Chlorotoluene

Procedure:

  • A mixture of 3 liters of a 50:50 (+)-3-carene/xylene mixture is prepared and distilled over sodium to ensure dryness.

  • In a suitable reaction flask equipped with a stirrer and reflux condenser, charge the dried (+)-3-carene/xylene mixture.

  • Add 15 grams of sodium metal to the mixture.

  • Add 10 cc of o-chlorotoluene to initiate the formation of the active sodium catalyst. An exothermic reaction should be observed.

  • Heat the mixture to reflux with continuous stirring.

  • Monitor the progress of the isomerization hourly using infrared (IR) spectroscopy or gas chromatography (GC) to observe the formation of this compound.

  • The reaction is a reversible equilibrium. The maximum concentration of this compound, approximately 40% by weight, is typically reached after about 4 hours of reflux.[1]

  • Once equilibrium is reached, or the desired conversion is achieved, the reaction is stopped.

  • The lower-boiling this compound can be separated and concentrated from the unreacted (+)-3-carene by fractional distillation.[1]

Note on Catalysts: The patent also mentions the use of hydrogenation catalysts like palladium (with hydrogen pressure), nickel (at room temperature), and copper chromite under more vigorous conditions to catalyze the isomerization of d-3-carene to d-4-carene.[1] However, specific quantitative yields and detailed conditions for these catalysts are not provided in the document.

Discussion of Synthetic Pathways

The primary and most documented method for the synthesis of this compound is through the isomerization of the readily available (+)-3-carene.[1] (+)-3-carene is a major constituent of turpentine (B1165885) from certain pine species, making it an economically attractive starting material.[2]

The isomerization is an equilibrium-limited process, which inherently caps (B75204) the maximum achievable yield of this compound at around 40% under the described conditions.[1] The choice of catalyst plays a crucial role in the reaction rate and conditions. While strong bases like activated sodium require elevated temperatures, other catalysts such as nickel can facilitate the reaction at room temperature.[1]

A key advantage of this isomerization route is the potential for separation of the product from the starting material via fractional distillation, owing to their different boiling points.[1] However, the enantiomeric purity of the resulting this compound is dependent on the enantiomeric purity of the starting (+)-3-carene, as the described isomerization processes are not reported to be enantioselective.

Currently, there is a lack of detailed, peer-reviewed literature on alternative high-yield, stereoselective synthetic routes to this compound from other common terpenes like α-pinene or limonene. While these molecules serve as versatile starting points for a wide array of complex molecules, specific and efficient pathways to this compound are not well-documented in the available scientific literature.[3] Similarly, biocatalytic routes for the direct production of this compound have not been prominently reported.

Conclusion

For researchers and professionals in drug development, the isomerization of (+)-3-carene currently stands as the most established method for obtaining this compound. The process is relatively straightforward and utilizes an abundant and inexpensive starting material. However, the equilibrium limitation on the yield is a significant drawback for large-scale production. Future research efforts could be directed towards developing novel catalytic systems that either shift the equilibrium towards the product side or enable a more efficient separation process. Furthermore, the exploration of stereoselective syntheses from alternative precursors or the development of biocatalytic pathways would be highly valuable to enhance the synthetic efficiency and expand the accessibility of enantiomerically pure this compound for its applications in complex molecule synthesis.

References

Safety Operating Guide

Proper Disposal of (+)-4-Carene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (+)-4-Carene, a flammable liquid commonly used in various research applications. Adherence to these guidelines will mitigate risks and ensure disposal is conducted in an environmentally responsible manner.

Hazardous Waste Classification

This compound must be managed as a hazardous waste. Its primary hazard characteristic is ignitability.[1][2][3] While not specifically listed by name on the EPA's F, K, P, or U lists, its properties classify it as a characteristic hazardous waste.[2] The applicable EPA hazardous waste code is likely D001 for ignitable liquids.[2][4][5] Additionally, it is recognized as being very toxic to aquatic organisms, which underscores the importance of preventing its release into the environment.[1]

ParameterValue/ClassificationRegulation/Source
EPA Hazardous Waste Code D001 (Ignitable Liquid)40 CFR § 261.21[2][4][5]
Primary Hazard Flammable LiquidSafety Data Sheet[1][3]
Environmental Hazard Very toxic to aquatic lifeSafety Data Sheet[1]
Incompatible Materials Strong oxidizing agents, Strong acidsSafety Data Sheet[1]

Disposal Workflow

The following diagram outlines the procedural workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation & Labeling cluster_2 Temporary Storage cluster_3 Final Disposal A 1. Identify this compound Waste B 2. Segregate from Incompatible Wastes (e.g., strong oxidizing agents, strong acids) A->B C 3. Transfer to a Designated, Chemically Compatible Waste Container (e.g., glass or appropriate plastic) B->C D 4. Securely Cap the Container C->D E 5. Affix a Hazardous Waste Label D->E F 6. Fill out Label Completely: - 'Hazardous Waste' - Chemical Name: this compound - Hazards: Flammable, Toxic - Accumulation Start Date E->F G 7. Store in a Designated Satellite Accumulation Area (SAA) F->G H 8. Ensure SAA is in a well-ventilated area, away from ignition sources G->H I 9. Use Secondary Containment G->I J 10. Arrange for Pickup by Certified Hazardous Waste Disposal Service I->J K 11. Document Waste Transfer J->K

Figure 1. Logical workflow for the disposal of this compound.

Detailed Disposal Protocol

The proper disposal of this compound should be conducted in a systematic manner to ensure safety and regulatory compliance. The following steps provide a detailed methodology for this process.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure, unused product, reaction residues, and contaminated materials.

  • Segregate this compound waste from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent violent reactions.[1]

2. Waste Collection and Containment:

  • Collect liquid this compound waste in a designated, chemically compatible container. Glass or specific solvent-resistant plastic containers are generally appropriate.[6][7] The container must have a secure, tight-fitting lid.[6]

  • Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion.[7]

  • For solid waste contaminated with this compound (e.g., absorbent pads, gloves), collect it in a separate, clearly labeled, and sealed container.

3. Labeling of Hazardous Waste:

  • Immediately label the waste container with a hazardous waste tag.[6]

  • The label must include:

    • The words "Hazardous Waste."[6]

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

    • A clear indication of the hazards, such as "Flammable" and "Toxic."[6]

    • The date when the first drop of waste was added to the container (the accumulation start date).[6]

4. Temporary On-site Storage:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[6]

  • The SAA should be in a well-ventilated area, such as a chemical fume hood, and away from all sources of ignition like heat, sparks, or open flames.[8][9]

  • All liquid hazardous waste containers must be kept in secondary containment to prevent spills from spreading.[6][7]

5. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[10][11] This is illegal and poses a significant environmental risk due to its toxicity to aquatic life.[1]

  • Arrange for the collection of the hazardous waste by a certified hazardous waste disposal company.[8][10] Your institution's Environmental Health and Safety (EHS) department will typically manage this process.

  • Maintain records of all hazardous waste generated and disposed of in accordance with your institution's policies and local regulations.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.

References

Personal protective equipment for handling (+)-4-Carene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (+)-4-Carene, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] Engineering controls, such as working within a certified chemical fume hood, are the primary line of defense. Appropriate PPE must be worn to minimize exposure.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin and Body Protection: A flame-resistant lab coat and appropriate protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator appropriate for organic vapors should be used.[4]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Physical State Liquid[1]
Flash Point 38°C (101°F)[1]
Density ~0.862 g/cm³ at 20°C[1]
Boiling Point 167-168°C[1]
Hazards Flammable Liquid (H226), Skin Irritant, Eye Irritant, Respiratory Irritant[1]
Occupational Exposure Limit No specific limit established. ACGIH recommends a TLV-TWA of 20 ppm for "Turpentine and selected monoterpenes".[5]

Operational Workflow and Procedures

The following diagram illustrates the logical workflow for safely handling this compound.

PPE_Workflow cluster_prep Preparation cluster_execution Execution cluster_disposal Disposal & Completion start Start: Plan Experiment risk_assessment 1. Conduct Risk Assessment - Review SDS - Identify Hazards start->risk_assessment eng_controls 2. Prepare Engineering Controls (e.g., Fume Hood) risk_assessment->eng_controls ppe_selection 3. Select Appropriate PPE - Gloves (Nitrile) - Eye Protection - Lab Coat eng_controls->ppe_selection donning 4. Don PPE (Correct Sequence) ppe_selection->donning handling 5. Handle this compound (Inside Fume Hood) donning->handling doffing 6. Doff PPE (Correct Sequence) handling->doffing emergency Emergency? (Spill/Exposure) handling->emergency waste_disposal 7. Dispose of Waste - Contaminated PPE - Chemical Waste doffing->waste_disposal cleanup 8. Clean Work Area waste_disposal->cleanup end End: Procedure Complete cleanup->end emergency->waste_disposal Follow Spill Cleanup Protocol

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols: Step-by-Step Guidance

Step 1: Pre-Handling Preparations

  • Review the Safety Data Sheet (SDS): Before beginning work, thoroughly read the SDS for this compound.

  • Ensure Proper Ventilation: All handling of this compound must occur in a well-ventilated area, preferably inside a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including the chemical, glassware, and waste containers, and place them inside the fume hood to minimize movement in and out of the containment area.

  • Remove Ignition Sources: this compound is flammable; ensure no open flames, spark sources, or hot surfaces are present in the vicinity.[4]

Step 2: Donning Personal Protective Equipment The correct sequence for putting on PPE is critical to avoid contamination.

  • Lab Coat/Gown: Put on your lab coat and fasten it completely.

  • Eye and Face Protection: Put on chemical safety goggles or a face shield.

  • Gloves: Put on your selected chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Step 3: Safe Handling

  • Work in Fume Hood: Conduct all transfers and manipulations of this compound inside the fume hood.

  • Use Appropriate Tools: Use non-sparking tools for all operations.[4]

  • Avoid Inhalation and Contact: Do not breathe vapors and avoid all contact with skin and eyes.

  • Keep Containers Closed: Keep containers of this compound tightly closed when not in use.

Step 4: Doffing Personal Protective Equipment Removing PPE correctly prevents cross-contamination. This should be done before leaving the work area.

  • Gloves: Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside with your bare hands.

  • Lab Coat/Gown: Remove your lab coat, turning it inside out as you remove it to contain any contaminants.

  • Eye and Face Protection: Remove eye and face protection last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Disposal of Contaminated PPE:

  • Disposable gloves and other contaminated items (e.g., absorbent pads) should be placed in a designated, sealed hazardous waste container.

  • Follow your institution's specific guidelines for the disposal of chemically contaminated solid waste.

Disposal of this compound Waste:

  • This compound is a flammable organic solvent and must be disposed of as hazardous chemical waste.

  • Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Do not pour this compound down the drain or mix it with other incompatible waste streams.

  • Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.